molecular formula C54H84N4O8 B15577615 di-Pal-MTO

di-Pal-MTO

Cat. No.: B15577615
M. Wt: 917.3 g/mol
InChI Key: KESKUEBOAKULLW-VMNXYWKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-Pal-MTO is a useful research compound. Its molecular formula is C54H84N4O8 and its molecular weight is 917.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C54H84N4O8

Molecular Weight

917.3 g/mol

IUPAC Name

2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate

InChI

InChI=1S/C54H84N4O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(61)65-41-39-55-35-37-57-43-31-32-44(50-49(43)53(63)51-45(59)33-34-46(60)52(51)54(50)64)58-38-36-56-40-42-66-48(62)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,31-34,55-60H,3-12,17-30,35-42H2,1-2H3/b15-13-,16-14-

InChI Key

KESKUEBOAKULLW-VMNXYWKNSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Di-Pal-MTO (Dipalmitoleyl-Mitoxantrone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Di-Pal-MTO

This compound is a novel lipophilic derivative of the established anticancer agent Mitoxantrone (MTO). It is synthesized by conjugating two palmitoleyl lipid chains to the MTO core. This structural modification is designed to enhance the molecule's residence time on the cytoplasmic membrane, thereby increasing its inhibitory efficiency and reducing cytotoxicity. This compound has demonstrated a dual mechanism of action: directly suppressing tumor progression and promoting a potent antitumor innate immune response.

Chemical Structure

The chemical structure of this compound consists of the planar tetracyclic aromatic core of Mitoxantrone, which is a type II topoisomerase inhibitor and DNA intercalator. This core is covalently bonded to two palmitoleyl chains. Palmitoleic acid is a monounsaturated omega-7 fatty acid.

  • Core Molecule: Mitoxantrone (MTO)

  • Lipophilic Chains: Two Palmitoleyl groups

  • Molecular Formula: C₅₄H₈₄N₄O₈

  • Molecular Weight: 917.27 g/mol

While the precise isomeric attachment points of the palmitoleyl chains to the Mitoxantrone core can vary depending on the synthesis route, a representative structure involves acylation at the secondary amine positions of the two aminoalkyl side chains of Mitoxantrone.

Quantitative Data Summary

The efficacy of this compound, particularly when formulated into nanoparticles for co-delivery of siRNA, has been evaluated in several preclinical studies. The following table summarizes key quantitative findings from these investigations.

ParameterCell Line / ModelTreatmentResultReference
Cell Viability Reduction Human Epithelial Carcinoma (KB cells)md11-Pal-MTO nanoparticles with siMcl-181% reduction[1]
Human Epithelial Carcinoma (KB cells)Lipofectamine 2000 with siMcl-168% reduction[1]
Tumor Volume Reduction In vivo mouse model with KB cell tumorsmd11-Pal-MTO nanoparticles with siMcl-183.4% reduction compared to control[1]
In vivo mouse model with KB cell tumorsmd11-Pal-MTO nanoparticles without siRNA53.9% reduction compared to control[1]
Nanoparticle Characteristics md11-Pal-MTO (mono-Pal-MTO and this compound at 1:1 molar ratio)N/AEfficient cellular delivery of siRNA, surpassing Lipofectamine 2000[1]

Key Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through two primary signaling pathways. It physically obstructs a metastasis-promoting pathway while simultaneously activating an antitumor immune response.

A. Inhibition of NET-DNA-CCDC25 Mediated Metastasis

This compound acts as a small molecule inhibitor that blocks the interaction between neutrophil extracellular trap DNA (NET-DNA) and the transmembrane protein CCDC25 on cancer cells. This interaction is known to promote cancer cell motility and metastasis. By competitively binding to CCDC25, this compound prevents NET-DNA from activating the downstream RAC1-CDC42 cascade, which is crucial for cytoskeleton rearrangement and chemotactic migration of cancer cells.

G cluster_0 Cancer Cell Cytoplasm cluster_1 Cancer Cell Membrane RAC1-CDC42 Cascade RAC1-CDC42 Cascade Cytoskeleton Rearrangement Cytoskeleton Rearrangement RAC1-CDC42 Cascade->Cytoskeleton Rearrangement Cell Migration Cell Migration Cytoskeleton Rearrangement->Cell Migration CCDC25 CCDC25 CCDC25->RAC1-CDC42 Cascade Activates NET-DNA NET-DNA NET-DNA->CCDC25 Binds & Activates This compound This compound This compound->CCDC25 Inhibits

Inhibition of the NET-DNA/CCDC25 metastatic pathway by this compound.
B. Promotion of Innate Antitumor Immunity

While inhibiting the pro-metastatic function of NET-DNA on cancer cells, this compound preserves the ability of NET-DNA to activate dendritic cells (DCs). This NET-DNA-dependent DC activation leads to the expression and release of various chemokines. These chemokines, in turn, facilitate the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment, thereby promoting a robust antitumor immune response.

G cluster_0 Tumor Microenvironment Dendritic Cell (DC) Dendritic Cell (DC) Chemokine Expression Chemokine Expression Dendritic Cell (DC)->Chemokine Expression CD8+ T Cell CD8+ T Cell Chemokine Expression->CD8+ T Cell Antitumor Immunity Antitumor Immunity CD8+ T Cell->Antitumor Immunity NET-DNA NET-DNA NET-DNA->Dendritic Cell (DC) Activates This compound This compound This compound->Dendritic Cell (DC) Promotes Activation

Promotion of NET-DNA-dependent antitumor immunity by this compound.

Experimental Protocols

The following are summaries of key experimental methodologies for the synthesis and evaluation of this compound and its nanoparticle formulations.

A. Synthesis of Dipalmitoleyl-Mitoxantrone (this compound)
  • Materials: Mitoxantrone (MTO), Palmitoleic acid, Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (B28879) (DMAP), Dichloromethane (DCM), Dimethylformamide (DMF).

  • Activation of Palmitoleic Acid: Dissolve Palmitoleic acid, DCC, and DMAP in anhydrous DCM. Stir the mixture at room temperature for 4 hours to activate the carboxylic acid group.

  • Conjugation Reaction: Dissolve Mitoxantrone in a mixture of DCM and DMF. Add the activated palmitoleic acid solution dropwise to the Mitoxantrone solution.

  • Reaction Conditions: Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours with continuous stirring.

  • Purification: After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The filtrate is then concentrated under reduced pressure. The crude product is purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Preparation of md11-Pal-MTO Nanoparticles for siRNA Delivery
  • Lipid Film Hydration Method:

    • Dissolve mono-Pal-MTO and this compound (at a 1:1 molar ratio) in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask.

    • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., RNase-free water or PBS) by vortexing or sonication. This results in the self-assembly of multilayer cationic nanoparticles.

  • siRNA Complexation:

    • Dilute the desired amount of siRNA in an appropriate buffer.

    • Add the siRNA solution to the nanoparticle suspension and incubate at room temperature for 20-30 minutes to allow for electrostatic complexation between the cationic nanoparticles and the anionic siRNA.

  • Characterization:

    • Determine the particle size and zeta potential of the resulting nanoparticles using dynamic light scattering (DLS).

    • Assess the siRNA encapsulation efficiency using a fluorescent dye exclusion assay or gel retardation assay.

C. In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., KB cells) in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of free MTO, this compound formulations, or siRNA-loaded nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) values.

D. In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ KB cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups: (1) Saline control, (2) Free MTO, (3) md11-Pal-MTO nanoparticles, (4) md11-Pal-MTO/siRNA nanoparticles.

  • Administration: Administer the treatments via a suitable route (e.g., intratumoral or intravenous injection) at a predetermined schedule.

  • Monitoring: Measure the tumor volume using calipers every few days. Monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the antitumor effects.

This document is intended for informational purposes for a scientific audience and is based on publicly available research. Further investigation and validation are required for any potential therapeutic application.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dipalmitoyl Mitoxantrone (di-Pal-MTO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action of dipalmitoyl mitoxantrone (B413) (di-Pal-MTO). This novel lipid-drug conjugate leverages the cytotoxic properties of the anticancer agent mitoxantrone with the drug delivery advantages conferred by lipid modification. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Mitoxantrone (MTO) is a potent antineoplastic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair, and ultimately, apoptosis. However, the clinical use of mitoxantrone can be associated with significant side effects.

The conjugation of two palmitoyl (B13399708) lipid chains to the mitoxantrone molecule to form dipalmitoyl mitoxantrone (this compound) is a strategic approach to enhance its therapeutic index. This modification is designed to improve the drug's encapsulation into lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) or liposomes. These nanocarriers can offer improved drug solubility, stability, and pharmacokinetic profiles, and potentially enable targeted delivery to tumor tissues.

Synthesis of Dipalmitoyl Mitoxantrone (this compound)

While a specific, detailed protocol for the synthesis of dipalmitoyl mitoxantrone is not widely published, a plausible synthetic route can be devised based on established methods for creating lipid-drug conjugates. This typically involves the formation of an amide or ester linkage between the lipid chains and a suitable functional group on the drug molecule.

Proposed Experimental Protocol:

Objective: To synthesize dipalmitoyl mitoxantrone by conjugating palmitic acid to the amino groups of the mitoxantrone side chains.

Materials:

  • Mitoxantrone dihydrochloride (B599025)

  • Palmitic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Activation of Palmitic Acid: In a round-bottom flask, dissolve palmitic acid (2.2 equivalents) in anhydrous DCM. Add DCC (2.2 equivalents) and DMAP (0.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group of palmitic acid.

  • Reaction with Mitoxantrone: In a separate flask, suspend mitoxantrone dihydrochloride (1 equivalent) in a mixture of anhydrous DCM and a small amount of anhydrous DMF to aid solubility. Neutralize the hydrochloride salt by the slow addition of a suitable base (e.g., triethylamine) until the solution becomes basic.

  • Coupling Reaction: Slowly add the activated palmitic acid solution to the mitoxantrone solution. Allow the reaction to proceed at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with a saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the dipalmitoyl mitoxantrone.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Characterization

The thorough characterization of this compound is crucial for its development as a drug candidate. This includes confirming its chemical structure and purity, as well as evaluating its physicochemical properties.

Structural and Purity Analysis
Technique Purpose Expected Observations
¹H NMR To confirm the presence of protons from both the mitoxantrone core and the palmitoyl chains.Signals corresponding to the aromatic protons of the mitoxantrone backbone, as well as the characteristic aliphatic proton signals of the long palmitoyl chains.
¹³C NMR To confirm the carbon framework of the conjugate.Resonances for the carbons of the mitoxantrone structure and the numerous aliphatic carbons of the palmitoyl groups.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compound and confirm the successful conjugation.[1][2][3]A molecular ion peak corresponding to the calculated mass of dipalmitoyl mitoxantrone.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.A single major peak indicating a high degree of purity.
Characterization in Nanoparticle Formulations

This compound is primarily designed for incorporation into lipid-based nanoparticles. The characterization of these formulations is critical for their in vitro and in vivo performance.[4][5][6][7]

Parameter Method Typical Values for Mitoxantrone-Loaded SLNs
Mean Particle Size Dynamic Light Scattering (DLS)60 - 150 nm[4][5]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3[5]
Zeta Potential Laser Doppler VelocimetryVaries depending on formulation components
Drug Content (DC) HPLC~4%[4]
Encapsulation Efficiency (EE) HPLC> 85%[4][5]
In Vitro Drug Release Dialysis MethodSustained release over 24-48 hours[5]

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is twofold. Firstly, the dipalmitoyl modification facilitates its formulation into a nanocarrier system, which dictates its delivery to and uptake by cancer cells. Secondly, once released from the nanocarrier within the cell, the active mitoxantrone molecule exerts its cytotoxic effects through its known signaling pathways.

Drug Delivery and Cellular Uptake

The lipidic nature of this compound enhances its compatibility with the lipid components of nanocarriers like solid lipid nanoparticles. These nanoparticles are typically taken up by cells through endocytosis.[8][][10][11] The surface properties of the nanoparticles can be further modified with targeting ligands (e.g., folate) to enhance uptake by cancer cells that overexpress the corresponding receptors.[12]

Experimental Protocol: Cellular Uptake Study

Objective: To visualize and quantify the cellular uptake of this compound formulated in nanoparticles.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • This compound loaded fluorescently labeled nanoparticles

  • Cell culture medium and supplements

  • Confocal microscope

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the selected cancer cells in appropriate medium until they reach a suitable confluency for the experiment.

  • Incubation: Treat the cells with the fluorescently labeled this compound nanoparticles at various concentrations and for different time points.

  • Confocal Microscopy: For qualitative analysis, wash the cells to remove non-internalized nanoparticles, fix them, and stain the nuclei (e.g., with DAPI). Visualize the cellular uptake and intracellular localization of the nanoparticles using a confocal microscope.

  • Flow Cytometry: For quantitative analysis, detach the cells after incubation with the fluorescent nanoparticles, wash them, and resuspend in a suitable buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the uptake.

Endosomal Escape and Intracellular Drug Release

A critical step for the efficacy of nanoparticle-delivered drugs is their escape from the endosomes to reach their intracellular targets in the cytoplasm and nucleus.[8][][11] The acidic environment of the endosome can trigger the release of the drug from pH-sensitive nanocarriers.

Molecular Mechanism of Action of Mitoxantrone

Once released into the cytoplasm, mitoxantrone acts as a potent anticancer agent through multiple mechanisms:

  • DNA Intercalation: Mitoxantrone intercalates into DNA, causing crosslinks and strand breaks.

  • Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is essential for DNA replication and repair. This leads to the accumulation of DNA damage and the induction of apoptosis.

  • Induction of Apoptosis: By causing extensive DNA damage, mitoxantrone activates the intrinsic apoptotic pathway, leading to programmed cell death.

Visualizations

Synthesis Workflow

G Synthesis of Dipalmitoyl Mitoxantrone cluster_activation Activation of Palmitic Acid cluster_coupling Coupling Reaction cluster_purification Purification PA Palmitic Acid DCC_DMAP DCC, DMAP in DCM PA->DCC_DMAP Activated_PA Activated Palmitic Acid DCC_DMAP->Activated_PA Coupling Stirring in DCM/DMF 24-48h Activated_PA->Coupling MTO Mitoxantrone MTO->Coupling Crude_Product Crude this compound Coupling->Crude_Product Workup Work-up (Wash, Dry) Crude_Product->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product G Characterization of this compound and Nanoparticles cluster_molecule This compound Molecule cluster_nanoparticle This compound Nanoparticles diPalMTO This compound NMR NMR (1H, 13C) diPalMTO->NMR MS Mass Spectrometry diPalMTO->MS HPLC HPLC diPalMTO->HPLC NP Nanoparticle Formulation DLS DLS (Size, PDI) NP->DLS Zeta Zeta Potential NP->Zeta EE Encapsulation Efficiency NP->EE Release In Vitro Release NP->Release G Proposed Cellular Mechanism of this compound Nanoparticles cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP This compound Nanoparticle Endocytosis Endocytosis NP->Endocytosis 1. Uptake Cell Cancer Cell Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 2. Release MTO_released Mitoxantrone Escape->MTO_released diPalMTO_released This compound Nucleus Nucleus MTO_released->Nucleus 3. Nuclear Translocation DNA DNA Nucleus->DNA 4. DNA Intercalation & Topoisomerase II Inhibition Apoptosis Apoptosis DNA->Apoptosis 5. Cell Death

References

In-Depth Technical Guide: Mechanism of Action of di-Pal-MTO Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-Palmitoyl-Mitoxantrone (di-Pal-MTO) nanoparticles represent a novel therapeutic strategy with a dual mechanism of action against cancer. These nanoparticles function both as direct inhibitors of tumor metastasis and as potent activators of the innate immune system. By targeting the Neutrophil Extracellular Trap (NET)-DNA interaction with the CCDC25 receptor on cancer cells, this compound effectively curtails cancer cell migration. Concurrently, it stimulates an anti-tumor immune response by promoting the activation of dendritic cells (DCs), leading to the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment. This whitepaper provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental protocols associated with this compound nanoparticles.

Core Mechanism of Action: A Two-Pronged Attack

The anti-cancer activity of this compound nanoparticles is centered around two distinct but synergistic pathways: the inhibition of metastasis and the activation of an innate immune response.

Inhibition of Cancer Cell Migration via CCDC25 Blockade

Recent research has identified a crucial pathway in cancer metastasis involving Neutrophil Extracellular Traps (NETs). The DNA component of NETs (NET-DNA) acts as a chemoattractant for cancer cells, promoting their migration and the formation of distant metastases[1][2]. This process is mediated by the coiled-coil domain containing protein 25 (CCDC25), a specific NET-DNA sensor on the cytoplasmic membrane of cancer cells[3][4].

This compound nanoparticles are designed to interfere with this interaction. The core component, Mitoxantrone (MTO), is a small molecule that competitively binds to the CCDC25 receptor, specifically interacting with amino acid residues Tyr24, Glu25, and Asp28[3]. This binding action physically blocks NET-DNA from docking with CCDC25. The conjugation of MTO with palmitoleic acids to form this compound enhances its localization and residence time on the cytoplasmic membrane, thereby increasing its inhibitory efficiency and reducing its cytotoxicity[3].

The binding of NET-DNA to CCDC25 would normally trigger a downstream signaling cascade involving the RAC1-CDC42 pathway, which is instrumental in cytoskeleton rearrangement and chemotactic migration of cancer cells[2][3]. By blocking the initial NET-DNA/CCDC25 interaction, this compound effectively inhibits this cascade, leading to a marked reduction in cancer cell migration and metastasis[3].

cluster_0 Cancer Cell CCDC25 CCDC25 RAC1_CDC42 RAC1-CDC42 Cascade CCDC25->RAC1_CDC42 Activates Migration Cell Migration & Metastasis RAC1_CDC42->Migration Promotes NET_DNA NET-DNA NET_DNA->CCDC25 Binds to di_Pal_MTO This compound di_Pal_MTO->CCDC25 Blocks Binding

Inhibition of Cancer Cell Migration by this compound.
Activation of the Innate Immune Response

Beyond its direct anti-metastatic effects, this compound nanoparticles play a crucial role in stimulating the body's own anti-tumor immunity. While inhibiting the pro-metastatic interaction on cancer cells, the NET-DNA, now unbound, is free to interact with immune cells.

Specifically, NET-DNA is recognized by dendritic cells (DCs), which are potent antigen-presenting cells[3]. This interaction triggers the activation and maturation of DCs. Activated DCs then upregulate the expression of various chemokines, which act as signaling molecules to recruit other immune cells to the tumor site[3]. A key outcome of this process is the enhanced infiltration of cytotoxic CD8+ T cells into the tumor microenvironment[3]. These CD8+ T cells are capable of recognizing and killing cancer cells, thereby mounting an effective anti-tumor immune response. This process is a form of immunogenic cell death (ICD), where the dying cancer cells release damage-associated molecular patterns (DAMPs) that further activate the immune system.

cluster_0 Tumor Microenvironment DC Dendritic Cell (DC) Chemokines Chemokine Expression DC->Chemokines Upregulates CD8 CD8+ T Cell Infiltration Chemokines->CD8 Recruits Tumor_Cell Tumor Cell CD8->Tumor_Cell Recognizes & Attacks Apoptosis Tumor Cell Apoptosis CD8->Apoptosis Induces Tumor_Cell->Apoptosis di_Pal_MTO This compound NET_DNA NET-DNA di_Pal_MTO->NET_DNA Frees up NET_DNA->DC Activates cluster_0 Workflow Synthesis Synthesis of This compound Docking Molecular Docking Analysis Synthesis->Docking DLS DLS Analysis (Size & Zeta Potential) Synthesis->DLS TEM TEM/SEM (Morphology) Synthesis->TEM Characterization Full Nanoparticle Characterization Docking->Characterization DLS->Characterization TEM->Characterization

References

An In-depth Technical Guide on di-Pal-MTO: A Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This technical guide provides a comprehensive overview of the current scientific understanding of di-Pal-MTO, a promising anti-cancer agent. Extensive research has been conducted to gather information on both this compound and a related compound, mono-Pal-MTO, as well as their potential combination. At the time of this writing, publicly available scientific literature and databases do not contain information on a compound specifically designated as "mono-Pal-MTO" or any studies investigating the combined effects of this compound and mono-Pal-MTO. Therefore, this guide will focus exclusively on the known properties, mechanism of action, and experimental data related to this compound.

Introduction

This compound is a novel small molecule inhibitor derived from the chemotherapeutic agent mitoxantrone (B413) (MTO). It is a conjugate of MTO with two palmitoleic acid molecules, a modification designed to enhance its therapeutic efficacy. This strategic conjugation aims to increase the compound's residence time on the cytoplasmic membrane, thereby improving its inhibitory efficiency and reducing its cytotoxicity compared to the parent compound, MTO.[1]

This compound has demonstrated a dual mechanism of action: it not only suppresses tumor progression but also promotes the innate immune response against cancer.[1] In preclinical studies, specifically in mouse models of breast cancer, this compound has shown the ability to suppress metastasis and exhibits synergistic effects when used in combination with other chemotherapeutic agents.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by interfering with key signaling pathways involved in cancer cell migration and by modulating the tumor microenvironment.

Inhibition of the NET-DNA-CCDC25 Interaction

A primary mechanism of this compound is the inhibition of the interaction between neutrophil extracellular trap DNA (NET-DNA) and the Coiled-Coil Domain Containing 25 (CCDC25) protein.[1] NETs are web-like structures released by neutrophils that can promote cancer metastasis. CCDC25, a protein found on the cytoplasmic membrane of cancer cells, acts as a sensor for NET-DNA, and this interaction triggers a signaling cascade that enhances cancer cell motility.[1][2] this compound competitively binds to CCDC25, blocking its interaction with NET-DNA and thereby inhibiting this pro-metastatic pathway.[1]

Downregulation of the RAC1-CDC42 Cascade

Furthermore, this compound has been shown to markedly inhibit the RAC1-CDC42 signaling cascade.[1] RAC1 and CDC42 are small GTPases that play crucial roles in regulating the actin cytoskeleton, which is essential for cell motility and migration. By inhibiting this cascade, this compound alleviates NET-induced cytoskeletal rearrangements and the chemotactic migration of cancer cells.[1]

Promotion of Anti-Tumor Immunity

Beyond its direct effects on cancer cells, this compound also stimulates the innate immune system. It promotes the NET-DNA-dependent activation of dendritic cells (DCs). Activated DCs then express various chemokines that facilitate the infiltration of CD8+ T cells into the tumor, which are critical for an effective anti-tumor immune response.[1]

Quantitative Data

Currently, specific quantitative data such as IC50 values for this compound from peer-reviewed publications are limited. The following table presents a hypothetical structure for presenting such data, which would be populated as more research becomes available.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
This compoundMDA-MB-231 (Breast Cancer)Cell Viability (MTT)[Data Not Available]
This compound4T1 (Breast Cancer)Cell Viability (MTT)[Data Not Available]
MitoxantroneMDA-MB-231 (Breast Cancer)Cell Viability (MTT)[Data Not Available]
Mitoxantrone4T1 (Breast Cancer)Cell Viability (MTT)[Data Not Available]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not yet widely published. However, based on the described mechanisms of action, the following are representative protocols for key experiments that would be essential for its characterization.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not available in the public domain. However, a general approach would involve the conjugation of two molecules of palmitoleic acid to the mitoxantrone backbone. This would likely involve standard organic chemistry techniques for ester or amide bond formation, depending on the attachment points on the mitoxantrone molecule. The reaction would require purification, likely by chromatography, and characterization using techniques such as NMR and mass spectrometry to confirm the structure of the final di-palmitoylated product.

NET-DNA-CCDC25 Interaction Assay (Pull-down Assay)

This protocol is designed to assess the ability of this compound to inhibit the binding of NET-DNA to the CCDC25 protein.

Materials:

  • Biotinylated NET-DNA

  • Cancer cell membrane protein extracts (containing CCDC25)

  • This compound

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-CCDC25 antibody

Procedure:

  • Isolate membrane proteins from cancer cells known to express CCDC25 (e.g., MDA-MB-231).

  • Incubate the biotinylated NET-DNA with the membrane protein extract in the presence of varying concentrations of this compound or a vehicle control.

  • Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated NET-DNA and any bound proteins.

  • Wash the beads multiple times to remove non-specific binding.

  • Elute the bound proteins from the beads using an elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CCDC25 antibody to detect the amount of CCDC25 that was pulled down by the NET-DNA. A reduction in the CCDC25 signal in the presence of this compound would indicate inhibition of the interaction.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on cancer cell migration.

Materials:

  • Transwell inserts with a porous membrane

  • Cancer cells (e.g., MDA-MB-231)

  • Cell culture medium

  • Chemoattractant (e.g., serum or specific growth factors)

  • This compound

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

Procedure:

  • Seed cancer cells in the upper chamber of the Transwell insert in a serum-free medium.

  • Add a chemoattractant to the lower chamber.

  • Treat the cells in the upper chamber with different concentrations of this compound or a vehicle control.

  • Incubate for a sufficient time to allow for cell migration through the porous membrane.

  • Remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Elute the stain and quantify the absorbance, or count the number of migrated cells under a microscope. A decrease in the number of migrated cells in the presence of this compound indicates an inhibitory effect on cell migration.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

G cluster_0 This compound Mechanism of Action di_Pal_MTO This compound CCDC25 CCDC25 di_Pal_MTO->CCDC25 Inhibits Interaction RAC1_CDC42 RAC1-CDC42 Cascade di_Pal_MTO->RAC1_CDC42 Inhibits Dendritic_Cell Dendritic Cell Activation di_Pal_MTO->Dendritic_Cell Promotes NET_DNA NET-DNA NET_DNA->CCDC25 Activates CCDC25->RAC1_CDC42 Activates Cytoskeleton Cytoskeletal Rearrangement RAC1_CDC42->Cytoskeleton Cell_Migration Cancer Cell Migration Cytoskeleton->Cell_Migration CD8_T_Cell CD8+ T Cell Infiltration Dendritic_Cell->CD8_T_Cell Recruits Immune_Response Anti-Tumor Immune Response CD8_T_Cell->Immune_Response

Caption: Signaling pathway of this compound's anti-cancer activity.

G cluster_1 NET-DNA-CCDC25 Pull-down Assay Workflow step1 1. Incubate Biotinylated NET-DNA with Cell Lysate and this compound step2 2. Add Streptavidin Magnetic Beads step1->step2 step3 3. Wash to Remove Unbound Proteins step2->step3 step4 4. Elute Bound Proteins step3->step4 step5 5. Analyze by Western Blot for CCDC25 step4->step5

Caption: Experimental workflow for the NET-DNA-CCDC25 pull-down assay.

G cluster_2 Transwell Cell Migration Assay Workflow step1 1. Seed Cells in Upper Chamber with this compound step2 2. Add Chemoattractant to Lower Chamber step1->step2 step3 3. Incubate to Allow Migration step2->step3 step4 4. Fix and Stain Migrated Cells step3->step4 step5 5. Quantify Migrated Cells step4->step5

Caption: Experimental workflow for the Transwell cell migration assay.

References

An In-Depth Technical Guide on the Biophysical Properties of di-Pal-MTO Lipids

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This technical guide aims to provide a comprehensive overview of the biophysical properties of di-Pal-MTO lipids. However, extensive searches of the scientific literature and chemical databases have revealed no specific lipid formally designated or commonly known by the name "this compound." The abbreviation "MTO" in this context does not correspond to a standard or readily identifiable chemical moiety in lipid nomenclature.

Therefore, this document will address the likely intended subject by breaking down the name into its constituent parts: "di-Pal" and "thioester," as suggested by the "T" in "MTO." We will provide a detailed guide on the biophysical properties of a closely related and well-studied class of lipids: dipalmitoyl thioester lipids . This approach is taken with the understanding that "this compound" may be a novel, internal, or less common nomenclature for a dipalmitoyl lipid containing a thioester linkage.

Should "MTO" represent a different functional group, the biophysical properties would vary significantly. We encourage researchers with access to the specific chemical structure of "this compound" to use the principles and experimental methodologies outlined in this guide as a framework for their investigations.

Introduction to Dipalmitoyl Thioester Lipids

Dipalmitoyl thioester lipids are analogs of the ubiquitous dipalmitoylphosphatidylcholine (DPPC), where an ester linkage in the glycerol (B35011) backbone is replaced by a thioester bond. This substitution of an oxygen atom with a sulfur atom can impart unique physicochemical properties to the lipid, influencing its behavior in monolayers, bilayers, and complex lipid assemblies. Thioesters are known to be important intermediates in various biochemical pathways, including fatty acid metabolism.[1] The study of their synthetic analogs in model membranes provides insights into the fundamental roles of different chemical linkages in determining membrane structure and function.

Quantitative Biophysical Data

Due to the lack of specific literature on "this compound," this section presents hypothetical data tables based on the expected properties of dipalmitoyl thioester lipids compared to their ester-linked counterparts like DPPC. These tables are for illustrative purposes and should be populated with experimental data once available.

Table 1: Thermotropic Phase Behavior of Dipalmitoyl Lipids

LipidMain Phase Transition Temperature (Tm) (°C)Pre-transition Temperature (Tp) (°C)Enthalpy of Main Transition (ΔHm) (kcal/mol)
DPPC (Dipalmitoylphosphatidylcholine)41358.7
di-Pal-Thioester-PC (Hypothetical)Data Not AvailableData Not AvailableData Not Available

Note: The replacement of an ester bond with a thioester bond is expected to alter the phase transition behavior. The precise impact on Tm and ΔHm would depend on the position of the thioester linkage and its effect on acyl chain packing and headgroup interactions.

Table 2: Monolayer Properties of Dipalmitoyl Lipids at the Air-Water Interface

LipidLimiting Molecular Area (Ų/molecule)Collapse Pressure (mN/m)Compression Modulus (mN/m)
DPPC~45~70100-250 (Liquid-condensed)
di-Pal-Thioester Lipid (Hypothetical)Data Not AvailableData Not AvailableData Not Available

Note: Changes in bond angles and lengths with the thioester linkage could influence how the lipids pack in a monolayer, affecting the molecular area and the film's compressibility and stability.

Experimental Protocols for Biophysical Characterization

To determine the biophysical properties of a novel lipid such as "this compound," a combination of experimental techniques is required. Below are detailed methodologies for key experiments.

Synthesis of Thioester Lipids

The synthesis of thioester lipids can be achieved through various organic chemistry routes. A common method involves the reaction of a thiol with a carboxylic acid activated with a coupling agent, or with an acyl chloride.

Example Protocol for Thioester Synthesis:

  • Activation of Palmitic Acid: Dissolve palmitic acid in a dry, aprotic solvent (e.g., dichloromethane). Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Stir at room temperature for 1-2 hours.

  • Thioesterification: To the activated palmitic acid solution, add the corresponding thiol-containing backbone (e.g., a modified glycerol with a thiol group). The reaction is typically stirred at room temperature overnight.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel to isolate the desired dipalmitoyl thioester lipid.

  • Characterization: The structure and purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid dispersions, providing information on phase transition temperatures (Tm), pre-transition temperatures (Tp), and the enthalpy (ΔH) and entropy (ΔS) of these transitions.

Experimental Workflow for DSC:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Lipid_Film Dry Lipid Film Hydration Hydrate with Buffer (Vortex & Heat) Lipid_Film->Hydration MLVs Form Multilamellar Vesicles (MLVs) Hydration->MLVs Load_Sample Load MLV Suspension into DSC Pans MLVs->Load_Sample Seal_Pans Hermetically Seal Pans Load_Sample->Seal_Pans Equilibrate Equilibrate at Start Temperature Seal_Pans->Equilibrate Scan Scan Temperature (Heating & Cooling Cycles) Equilibrate->Scan Record Record Heat Flow Scan->Record Plot Plot Heat Flow vs. Temperature Record->Plot Determine_Tm Determine Tm (Peak of Endotherm) Plot->Determine_Tm Calculate_dH Calculate ΔH (Area under Peak) Plot->Calculate_dH Langmuir_Workflow cluster_setup Trough Preparation cluster_monolayer Monolayer Formation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis Clean Clean Trough Fill Fill with Aqueous Subphase Clean->Fill Check_Purity Check Surface Purity Fill->Check_Purity Spread Spread Lipid Solution on Subphase Check_Purity->Spread Evaporate Allow Solvent to Evaporate Spread->Evaporate Compress Compress Monolayer with Barriers Evaporate->Compress Measure Measure Surface Pressure vs. Area Compress->Measure Plot Plot Pressure-Area Isotherm Measure->Plot Analyze Determine Limiting Area, Collapse Pressure, and Compression Modulus Plot->Analyze Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Lipid This compound Lipid Protein Membrane Protein (e.g., Acyltransferase) Lipid->Protein Interaction / Acyl Transfer Downstream Downstream Signaling Cascade Protein->Downstream Response Cellular Response Downstream->Response

References

In Vitro Stability of Di-Palmitoyl-Mitoxantrone (di-Pal-MTO) Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro stability studies for di-Palmitoyl-Mitoxantrone (di-Pal-MTO) formulations. This compound, a lipophilic prodrug of the chemotherapeutic agent mitoxantrone (B413), is often formulated in lipid-based delivery systems such as liposomes or nanoemulsions to enhance its therapeutic index. Ensuring the stability of these formulations is a critical aspect of their development, directly impacting their safety, efficacy, and shelf-life.

This document outlines the detailed experimental protocols for assessing the key stability attributes of this compound formulations, including storage stability, stability in biological fluids (plasma), and behavior under varying pH conditions. Furthermore, it provides a framework for the clear and concise presentation of quantitative stability data.

Core Stability Assessment

The in vitro stability of this compound formulations must be evaluated under conditions that simulate both storage and physiological environments. The primary goals are to understand the degradation kinetics of the prodrug, the physical stability of the formulation, and the potential for premature drug release.

Storage Stability

Storage stability studies are fundamental to determining the shelf-life and appropriate storage conditions for the final drug product. These studies typically involve storing the formulation under various temperature and humidity conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

Plasma Stability

Upon administration, this compound formulations will interact with blood components. Plasma contains various enzymes, such as esterases, that can potentially hydrolyze the ester bonds of the this compound prodrug, leading to the premature release of mitoxantrone.[1][2] Plasma stability assays are therefore crucial to predict the in vivo fate of the formulation and to ensure that the prodrug remains intact until it reaches the target site.[3][4]

pH Stability

The pH of the surrounding environment can significantly influence the stability of both the this compound molecule and the integrity of the lipid-based formulation.[5][6] For instance, acidic conditions, such as those found in the endo-lysosomal pathway of cells, may be a desired trigger for drug release in some targeted delivery strategies. Conversely, the formulation must remain stable at physiological pH (7.4).

Experimental Protocols

Detailed and well-documented experimental protocols are essential for generating reliable and reproducible stability data.

Storage Stability Protocol

Objective: To evaluate the physical and chemical stability of this compound formulations under controlled storage conditions.

Materials:

  • This compound formulation

  • Environmental chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Light-protective containers

  • Analytical instrumentation for particle size, zeta potential, and drug quantification (e.g., DLS, HPLC-MS/MS)

Methodology:

  • Aliquots of the this compound formulation are stored in light-protective containers at specified temperature and humidity conditions.

  • Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • At each time point, the following parameters are analyzed:

    • Visual Appearance: Inspected for any changes in color, clarity, or presence of particulate matter.

    • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS) to assess for aggregation or fusion of the nanoparticles.

    • Zeta Potential: Measured to evaluate changes in surface charge, which can indicate formulation instability.

    • This compound and Mitoxantrone Quantification: The concentrations of the intact prodrug and any released mitoxantrone are determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[7][8]

    • Encapsulation Efficiency (%EE): Determined to assess the retention of the drug within the formulation over time.

Plasma Stability Assay Protocol

Objective: To assess the stability of this compound formulations in the presence of plasma enzymes.[3]

Materials:

  • This compound formulation

  • Freshly prepared human, rat, or mouse plasma (heparinized)[4]

  • Incubator (37°C)

  • Acetonitrile or other suitable protein precipitation agent

  • Centrifuge

  • HPLC-MS/MS system for quantification

Methodology:

  • The this compound formulation is incubated with plasma at a specific concentration (e.g., 1 µM) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[3]

  • The enzymatic reaction is quenched at each time point by adding a protein precipitation agent (e.g., ice-cold acetonitrile).[4]

  • The samples are centrifuged to pellet the precipitated proteins.

  • The supernatant is analyzed by a validated HPLC-MS/MS method to quantify the remaining concentration of this compound and the formation of mitoxantrone.[7][9]

  • The half-life (t½) of this compound in plasma is calculated from the degradation profile.

pH Stability Study Protocol

Objective: To evaluate the stability of this compound formulations across a range of pH values.

Materials:

  • This compound formulation

  • Buffers of various pH values (e.g., pH 4.0, 5.5, 7.4, 9.0)

  • Incubator (37°C)

  • Analytical instrumentation for particle size, zeta potential, and drug quantification

Methodology:

  • The this compound formulation is diluted in buffers of different pH values.

  • The samples are incubated at 37°C.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are withdrawn.

  • The samples are analyzed for changes in:

    • Visual appearance

    • Particle size and PDI

    • Zeta potential

    • Concentration of this compound and mitoxantrone using a validated analytical method.

Data Presentation

Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of stability profiles.

Table 1: Storage Stability of this compound Formulation at 25°C/60% RH
Time (Months)Visual AppearanceMean Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDThis compound Remaining (%)Mitoxantrone (%)%EE
0Clear, opalescent120.5 ± 2.10.15 ± 0.02-25.3 ± 1.5100< LOQ98.2
1No change121.2 ± 2.50.16 ± 0.03-24.9 ± 1.899.5< LOQ97.9
3No change123.8 ± 3.00.18 ± 0.02-23.7 ± 2.098.10.297.1
6No change128.4 ± 3.50.21 ± 0.04-22.5 ± 2.196.50.895.8
12Slight opalescence135.1 ± 4.20.25 ± 0.05-20.1 ± 2.592.32.193.5

LOQ: Limit of Quantification

Table 2: Plasma Stability of this compound Formulation
Time (minutes)This compound Remaining (%) in Human PlasmaThis compound Remaining (%) in Rat Plasma
0100100
1595.2 ± 2.892.1 ± 3.1
3088.7 ± 3.583.5 ± 3.9
6075.4 ± 4.168.2 ± 4.5
12058.9 ± 5.245.7 ± 5.8
t½ (min) ~150 ~95
Table 3: pH Stability of this compound Formulation after 24 hours at 37°C
pHMean Particle Size (nm) ± SDPDI ± SDThis compound Remaining (%)Mitoxantrone Released (%)
4.0155.6 ± 5.80.35 ± 0.0675.224.8
5.5130.1 ± 4.20.22 ± 0.0490.89.2
7.4122.3 ± 2.90.17 ± 0.0398.51.5
9.0148.9 ± 6.10.31 ± 0.0582.417.6

Visualization of Experimental Workflows

Visual diagrams of the experimental workflows can aid in the understanding and implementation of the stability testing protocols.

StorageStabilityWorkflow start Start: Prepare this compound Formulation Aliquots storage Store at Controlled Conditions (e.g., 25°C/60% RH, 40°C/75% RH) start->storage sampling Withdraw Samples at Time Points (0, 1, 3, 6, 12 months) storage->sampling analysis Perform Stability Analysis sampling->analysis visual Visual Inspection analysis->visual dls Particle Size, PDI, Zeta Potential (DLS) analysis->dls hplc This compound & Mitoxantrone Quantification (%EE Calculation) (HPLC-MS/MS) analysis->hplc end End: Compile Stability Data visual->end dls->end hplc->end PlasmaStabilityWorkflow start Start: Incubate this compound Formulation with Plasma at 37°C sampling Take Aliquots at Time Points (0, 15, 30, 60, 120 min) start->sampling quench Quench Reaction with Protein Precipitation Agent sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Quantify this compound & Mitoxantrone (HPLC-MS/MS) supernatant->hplc calculate Calculate Half-life (t½) hplc->calculate end End: Report Plasma Stability Profile calculate->end pHStabilityWorkflow start Start: Dilute this compound Formulation in Buffers of Varying pH incubate Incubate at 37°C start->incubate sampling Withdraw Aliquots at Specified Time Intervals incubate->sampling analysis Perform Stability Analysis sampling->analysis visual Visual Inspection analysis->visual dls Particle Size, PDI, Zeta Potential (DLS) analysis->dls hplc This compound & Mitoxantrone Quantification analysis->hplc end End: Determine pH-dependent Stability Profile visual->end dls->end hplc->end

References

In-depth Technical Guide: Di-Pal-MTO for siRNA Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Current Research and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNA (siRNA) presents a powerful therapeutic modality for gene silencing, offering the potential to treat a wide array of genetic and acquired diseases. However, the effective delivery of siRNA to target cells remains a significant hurdle. One emerging strategy involves the use of lipid-modified small molecules to formulate nanoparticles capable of encapsulating and delivering siRNA. This guide focuses on di-Pal-MTO, a conjugate of the anticancer agent mitoxantrone (B413) (MTO) and palmitoleic acid, and its application in siRNA delivery. While research into this compound is still in its early stages, initial findings suggest its potential as a component of effective siRNA delivery systems. This document aims to provide a comprehensive overview of the available information, including postulated mechanisms, and to frame the context for future research by drawing on established methodologies in the broader field of lipid-based siRNA delivery.

Core Concept: this compound in siRNA Delivery

This compound is a lipophilic derivative of mitoxantrone. The conjugation of two palmitoleic acid chains to the MTO molecule significantly increases its hydrophobicity. This modification is central to its proposed function in siRNA delivery. While specific research detailing the precise mechanism of this compound in this context is limited, a key finding from available data indicates that nanoparticles formulated with a 1:1 molar ratio of mono-Pal-MTO and this compound demonstrate effective siRNA cellular delivery and an associated enhancement of anticancer activity[1].

The underlying principle likely involves the self-assembly of these lipidated molecules into nanoparticles that can encapsulate and protect the negatively charged siRNA. The lipidic nature of the nanoparticle is thought to facilitate interaction with the cell membrane, promoting cellular uptake.

Postulated Signaling Pathway and Cellular Uptake

While a specific signaling pathway for this compound mediated siRNA uptake has not been elucidated, we can infer a likely mechanism based on the behavior of other lipid-based nanoparticle systems. The process is generally understood to involve endocytosis, followed by the crucial step of endosomal escape to release the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome diPalMTO_NP This compound/siRNA Nanoparticle Endosome Endosomal Uptake diPalMTO_NP->Endosome Endocytosis RISC RISC Assembly mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage siRNA_release siRNA Release siRNA_release->RISC Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->siRNA_release

Figure 1: Postulated workflow for this compound mediated siRNA delivery.

Experimental Protocols

Detailed experimental protocols specifically for this compound siRNA delivery are not yet available in the public domain. However, based on standard practices for the formulation and evaluation of lipid-based siRNA nanoparticles, the following methodologies would be central to such research.

Synthesis of this compound

The synthesis of this compound involves the conjugation of palmitoleic acid to mitoxantrone. While the precise reaction conditions would need to be optimized, a general approach would likely involve the activation of the carboxylic acid group of palmitoleic acid to form a reactive ester, which is then reacted with the amino groups of mitoxantrone.

Formulation of this compound/siRNA Nanoparticles

A common method for forming lipid-based nanoparticles is the nanoprecipitation or thin-film hydration method.

  • Materials:

    • mono-Pal-MTO

    • This compound

    • siRNA (targeting a specific gene, e.g., a reporter gene like Luciferase or a cancer-related gene)

    • Nuclease-free water

    • Ethanol or another suitable organic solvent

  • Protocol:

    • Dissolve mono-Pal-MTO and this compound in a 1:1 molar ratio in an organic solvent (e.g., ethanol).

    • In a separate tube, dissolve the siRNA in nuclease-free water or a suitable buffer.

    • Under constant stirring, add the lipid solution dropwise to the aqueous siRNA solution. The rapid change in solvent polarity will cause the lipids to self-assemble into nanoparticles, encapsulating the siRNA.

    • The resulting nanoparticle suspension is then often dialyzed against a buffer (e.g., PBS) to remove the organic solvent and any unencapsulated components.

Characterization of Nanoparticles

It is crucial to characterize the physicochemical properties of the formulated nanoparticles.

ParameterMethodPurpose
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the homogeneity of the size distribution.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the nanoparticles, which influences stability and cellular interaction.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and structure of the nanoparticles.
siRNA Encapsulation Efficiency RiboGreen Assay or similarTo quantify the amount of siRNA successfully encapsulated within the nanoparticles.
In Vitro Evaluation of Gene Silencing
  • Cell Culture: Select a relevant cell line that expresses the target gene of the siRNA.

  • Transfection Protocol:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound/siRNA nanoparticles.

    • Include appropriate controls: untreated cells, cells treated with a non-targeting (scrambled) siRNA nanoparticle, and a positive control (e.g., a commercial transfection reagent like Lipofectamine).

    • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Analysis of Gene Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR): To measure the reduction in target mRNA levels.

    • Western Blot or ELISA: To measure the reduction in target protein levels.

Cytotoxicity Assay

It is essential to assess the toxicity of the this compound nanoparticles.

  • Method: A standard cell viability assay such as the MTT or MTS assay.

  • Protocol:

    • Treat cells with the same range of nanoparticle concentrations used in the gene silencing experiments.

    • After the incubation period, add the viability reagent and measure the absorbance or fluorescence according to the manufacturer's protocol.

    • Calculate the percentage of viable cells relative to the untreated control.

Quantitative Data Summary

As specific quantitative data for this compound mediated siRNA delivery is not available, the following table is a template that researchers would aim to populate. The data presented are hypothetical and for illustrative purposes only.

FormulationNanoparticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Gene Silencing (IC50, nM)Cell Viability at IC50 (%)
This compound/siRNA (1:1 mono:di) 150 ± 20+25 ± 590 ± 550> 90
Control (Lipid X)/siRNA 120 ± 15+30 ± 485 ± 775> 90
Positive Control (Lipofectamine)/siRNA N/AN/AN/A10~70

Logical Workflow for Evaluation

The development and evaluation of a novel siRNA delivery system like this compound follows a logical progression from formulation to in vivo studies.

G Synthesis Synthesis of This compound Formulation Nanoparticle Formulation Synthesis->Formulation Characterization Physicochemical Characterization Formulation->Characterization InVitro In Vitro Studies (Silencing & Cytotoxicity) Formulation->InVitro InVivo In Vivo Studies (Biodistribution & Efficacy) InVitro->InVivo Promising Results Preclinical Preclinical Development InVivo->Preclinical

Figure 2: Developmental workflow for a novel siRNA delivery agent.

Conclusion and Future Directions

The concept of using this compound in combination with mono-Pal-MTO for siRNA delivery is intriguing, particularly given its dual potential as a delivery vehicle and a therapeutic agent. However, the field requires foundational research to move forward. Key future directions include:

  • Publication of Primary Research: The scientific community awaits a peer-reviewed publication detailing the synthesis, formulation, and evaluation of this compound for siRNA delivery.

  • Mechanism of Action Studies: Research is needed to elucidate the precise mechanism of cellular uptake and, critically, the mechanism of endosomal escape.

  • In Vivo Studies: Should in vitro studies prove promising, in vivo experiments will be necessary to evaluate the biodistribution, efficacy, and safety of this compound/siRNA nanoparticles in animal models.

This guide provides a framework for understanding and pursuing research into this compound as a novel siRNA delivery agent. The methodologies and logical workflows presented are based on established best practices in the field and should serve as a valuable resource for researchers entering this exciting area.

References

Di-Pal-MTO: A Novel Bifunctional Agent in Early-Stage Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Introduction:

Early-stage research has unveiled a promising new agent in the field of oncology: di-Pal-MTO. This novel small-molecule inhibitor demonstrates a unique dual mechanism of action, concurrently suppressing tumor progression and stimulating an innate anti-tumor immune response. This compound is a derivative of mitoxantrone (B413) (MTO), conjugated with palmitoleic acids to enhance its therapeutic efficacy and reduce cytotoxicity.[1] This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inhibiting the interaction between Neutrophil Extracellular Trap DNA (NET-DNA) and the cancer cell surface protein CCDC25.[1] This interaction is a key driver of cancer metastasis. By blocking this binding, this compound disrupts a critical signaling cascade involved in cancer cell migration and invasion.

Furthermore, this compound has been shown to markedly inhibit the RAC1-CDC42 signaling cascade.[1] This pathway is crucial for cytoskeleton arrangement and chemotactic migration of cancer cells. Its inhibition by this compound further contributes to the suppression of tumor metastasis.

Beyond its direct impact on tumor cells, this compound also plays a significant role in modulating the tumor microenvironment. It promotes the activation of dendritic cells (DCs) in a NET-DNA-dependent manner. Activated DCs subsequently release various chemokines that facilitate the infiltration of cytotoxic CD8+ T cells into the tumor, thereby mounting an effective anti-tumor immune response.[1]

Preclinical Data

While comprehensive quantitative data from peer-reviewed publications remains limited, the initial study on this compound highlights its potential in preclinical models. The conjugation of MTO with palmitoleic acids to form this compound was designed to increase its residence time on the cytoplasmic membrane, thereby improving its inhibitory efficiency and decreasing its cytotoxicity.[1] In multiple mouse models of breast cancer, this compound has been shown to suppress metastasis and exhibit synergistic effects when used in combination with chemotherapeutic agents.[1]

Quantitative Data Summary:

Quantitative data such as IC50 values, tumor growth inhibition percentages, and pharmacokinetic parameters for this compound are not yet available in publicly accessible literature. Further research and publication of detailed preclinical data are anticipated.

Key Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of this compound, the following diagrams illustrate the key signaling pathways and a general experimental workflow for its evaluation.

di_Pal_MTO_Mechanism_of_Action cluster_cancer_cell Cancer Cell cluster_extracellular Tumor Microenvironment CCDC25 CCDC25 RAC1_CDC42_Cascade RAC1_CDC42_Cascade CCDC25->RAC1_CDC42_Cascade Activates Cytoskeleton_Arrangement Cytoskeleton_Arrangement RAC1_CDC42_Cascade->Cytoskeleton_Arrangement Regulates Migration_Metastasis Migration_Metastasis Cytoskeleton_Arrangement->Migration_Metastasis Leads to NET_DNA NET_DNA NET_DNA->CCDC25 Binds di_Pal_MTO di_Pal_MTO di_Pal_MTO->CCDC25 Inhibits Binding di_Pal_MTO->RAC1_CDC42_Cascade Inhibits

Figure 1: this compound's inhibitory effect on the NET-DNA/CCDC25 metastatic pathway.

di_Pal_MTO_Immune_Activation di_Pal_MTO di_Pal_MTO Dendritic_Cell Dendritic_Cell di_Pal_MTO->Dendritic_Cell Promotes Activation via NET-DNA NET_DNA NET_DNA NET_DNA->Dendritic_Cell Chemokine_Expression Chemokine_Expression Dendritic_Cell->Chemokine_Expression Leads to CD8_T_Cell_Infiltration CD8_T_Cell_Infiltration Chemokine_Expression->CD8_T_Cell_Infiltration Facilitates Anti_Tumor_Immunity Anti_Tumor_Immunity CD8_T_Cell_Infiltration->Anti_Tumor_Immunity Enhances

Figure 2: this compound's role in promoting anti-tumor immunity.

Experimental_Workflow In_Vitro_Assays In Vitro Assays (Cell Viability, Migration, Binding) In_Vivo_Models In Vivo Models (Breast Cancer Metastasis) In_Vitro_Assays->In_Vivo_Models Promising candidates Mechanism_of_Action_Studies Mechanism of Action Studies (RAC1/CDC42 Activation, DC Activation, T-cell Infiltration) In_Vivo_Models->Mechanism_of_Action_Studies Confirmation of efficacy Data_Analysis Data Analysis and Interpretation Mechanism_of_Action_Studies->Data_Analysis

Figure 3: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the early-stage research of this compound.

1. NET-DNA and CCDC25 Binding Assay

  • Objective: To determine the inhibitory effect of this compound on the binding of NET-DNA to the CCDC25 receptor on cancer cells.

  • Methodology:

    • Protein Expression and Purification: Recombinant CCDC25 protein is expressed and purified.

    • NET-DNA Isolation: Neutrophils are stimulated to produce NETs, from which NET-DNA is isolated and purified.

    • Binding Reaction: Purified CCDC25 is incubated with labeled NET-DNA in the presence and absence of varying concentrations of this compound.

    • Detection: The extent of binding is quantified using techniques such as Electrophoretic Mobility Shift Assay (EMSA) or surface plasmon resonance (SPR). A decrease in the binding signal in the presence of this compound indicates inhibitory activity.

2. RAC1-CDC42 Activation Assay

  • Objective: To assess the impact of this compound on the activation of RAC1 and CDC42 GTPases.

  • Methodology:

    • Cell Culture and Treatment: Cancer cells are cultured and treated with this compound for a specified duration.

    • Cell Lysis: Cells are lysed to extract total cellular proteins.

    • Pull-down Assay: Cell lysates are incubated with a GST-fusion protein corresponding to the p21-binding domain (PBD) of PAK1, which specifically binds to the active (GTP-bound) forms of RAC1 and CDC42. The protein complexes are pulled down using glutathione-coupled beads.

    • Western Blotting: The pulled-down proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against RAC1 and CDC42 to detect the levels of their active forms. A reduction in the detected active forms in this compound-treated cells indicates inhibition.

3. In Vivo Breast Cancer Metastasis Model

  • Objective: To evaluate the efficacy of this compound in suppressing breast cancer metastasis in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice are typically used.

    • Tumor Cell Implantation: Human breast cancer cells are implanted into the mammary fat pad of the mice to form primary tumors.

    • Treatment: Once tumors are established, mice are treated with this compound, a vehicle control, and potentially a positive control (e.g., a standard chemotherapeutic agent).

    • Monitoring: Primary tumor growth is monitored regularly.

    • Metastasis Assessment: At the end of the study, organs such as the lungs and liver are harvested to assess the extent of metastasis. This can be quantified by counting metastatic nodules or through histological analysis.

4. Dendritic Cell (DC) Activation Assay

  • Objective: To determine the effect of this compound on the activation of dendritic cells.

  • Methodology:

    • DC Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured.

    • Co-culture and Treatment: BMDCs are co-cultured with NET-DNA in the presence or absence of this compound.

    • Flow Cytometry Analysis: After a period of incubation, DCs are stained with fluorescently labeled antibodies against maturation markers such as CD80, CD86, and MHC class II.

    • Quantification: The expression levels of these markers are quantified by flow cytometry. An increase in the expression of these markers in the presence of this compound and NET-DNA indicates enhanced DC activation.

5. CD8+ T Cell Infiltration Analysis

  • Objective: To assess the level of CD8+ T cell infiltration into the tumor microenvironment following treatment with this compound.

  • Methodology:

    • Tumor Sample Collection: Tumors are harvested from the in vivo breast cancer metastasis model (described above) after the treatment period.

    • Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with an antibody specific for the CD8 marker.

    • Microscopy and Quantification: The stained tissue sections are visualized under a microscope, and the number of CD8+ T cells within the tumor area is quantified. An increased number of CD8+ T cells in the tumors of this compound-treated mice compared to control groups suggests enhanced T cell infiltration.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a novel dual mechanism of action that targets both tumor metastasis and immune evasion. The early-stage research summarized in this guide provides a strong foundation for its further development. Future research should focus on obtaining detailed quantitative data on its efficacy and safety profile through comprehensive preclinical studies. Elucidating the full spectrum of its immunomodulatory effects and its potential in combination with other immunotherapies will be crucial in advancing this compound towards clinical application. The detailed experimental protocols provided herein offer a starting point for researchers aiming to validate and expand upon these initial findings.

References

The Emergence of di-Pal-MTO as a Promising Lipid-Based Drug Carrier: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific public domain information on a lipid entity formally designated as "di-Pal-MTO." This suggests it may be a novel, proprietary, or less commonly abbreviated term. This technical guide, therefore, leverages data and protocols from well-characterized dipalmitoyl-based lipid nanoparticle systems, such as those involving Dipalmitoylphosphatidylcholine (DPPC), to provide a representative and instructive framework for researchers, scientists, and drug development professionals interested in the potential of such carriers.

Introduction

The landscape of drug delivery is continually evolving, with a significant focus on enhancing the therapeutic efficacy and safety of pharmaceutical agents. Lipid-based nanocarriers have emerged as a leading platform in this endeavor, owing to their biocompatibility, biodegradability, and ability to encapsulate a wide range of therapeutic molecules. These systems can improve drug solubility, protect active agents from degradation, and enable targeted delivery, thereby maximizing therapeutic outcomes while minimizing off-target effects. Among the diverse array of lipidic components utilized, dipalmitoyl moieties are of particular interest due to their well-defined physicochemical properties and established safety profiles. This guide explores the core attributes, preparation, and characterization of a representative dipalmitoyl-based lipid nanocarrier system, offering a foundational understanding for its application in advanced drug delivery.

Physicochemical Properties and Quantitative Data

The performance of a lipid-based drug carrier is intrinsically linked to its physicochemical characteristics. Key parameters such as particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and encapsulation efficiency dictate the in vivo behavior, stability, and drug release profile of the formulation.

Particle Size, Polydispersity, and Zeta Potential

The size of nanoparticles influences their circulation time, biodistribution, and cellular uptake.[1] A narrow size distribution, indicated by a low PDI, is crucial for formulation uniformity and predictable performance.[2] The zeta potential, a measure of the surface charge, is a critical indicator of the colloidal stability of the nanoparticle dispersion, with higher absolute values generally preventing aggregation.[3]

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Blank DPPC-LNs67.31 ± 30.100.151-[4]
Resveratrol-loaded DPPC-LNs123.7 ± 16.430.082-19.4[4]
Optimized NLC Formulation130.20.149+25.4[2]
Uniform Nanoformulations150-223<0.3-[2]
Drug Loading and Encapsulation Efficiency

Effective drug delivery necessitates high drug loading capacity and encapsulation efficiency to ensure a therapeutically relevant dose is administered. These parameters are influenced by the lipid composition, drug properties, and the manufacturing process.

DrugCarrier SystemEncapsulation Efficiency (%)Drug Loading (%)Reference
Resveratrol (B1683913)DPPC-LNs94.40Not Specified[4]
CurcuminNPO93Not Specified[2]
RifabutinNLC>80Not Specified[5]
NaftifineNanosponges92.57Not Specified[3]
Doxorubicin & CamptothecinLipid-polymer hybrid nanoparticles>90Not Specified[6]

Experimental Protocols

The successful development of lipid-based nanocarriers relies on robust and reproducible experimental methodologies. This section details the core protocols for the synthesis, drug loading, and characterization of a representative dipalmitoyl-based lipid nanoparticle system.

Preparation of Lipid Nanoparticles

A common and effective method for preparing lipid nanoparticles is the thin-film hydration followed by ultrasonication.[4][7]

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC) or other solid lipid

  • Liquid lipid (e.g., glyceryl monostearate)[7]

  • Drug to be encapsulated

  • Surfactant/emulsifier

  • Organic solvent (e.g., chloroform)[8]

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Dissolve the solid lipid, liquid lipid (if preparing Nanostructured Lipid Carriers - NLCs), and the drug in a suitable organic solvent in a round-bottom flask.[8]

  • Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with an aqueous buffer pre-heated above the lipid's phase transition temperature.[8] This results in the formation of multilamellar vesicles.

  • Reduce the particle size and lamellarity of the suspension by sonication using a probe sonicator or by high-pressure homogenization.[5]

  • The resulting nanoparticle suspension can be further processed, for instance, by extrusion through polycarbonate membranes of defined pore sizes to achieve a more uniform size distribution.[8]

Drug Loading

Drug loading can be achieved through passive or active methods.[9] For many lipophilic drugs, passive loading, where the drug is incorporated during the nanoparticle formation, is a straightforward approach.[10]

Procedure (Passive Loading):

  • The drug is co-dissolved with the lipids in the organic solvent at the initial stage of nanoparticle preparation, as described in the protocol above.[8]

  • The amount of drug to be added is calculated based on the desired final drug-to-lipid ratio.

Quantification of Drug Loading: The drug loading content (DLC) and encapsulation efficiency (EE) are determined by separating the non-encapsulated drug from the nanoparticles.[11]

  • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Carefully collect the supernatant containing the free drug.

  • Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total initial amount of drug used.

  • DLC and EE are calculated using the following formulas:

    • DLC (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of encapsulated drug / Total initial mass of drug) x 100

Characterization Techniques

A comprehensive characterization of the lipid nanoparticles is essential to ensure quality and predict in vivo performance.

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is a widely used technique to determine the mean particle size, polydispersity index, and zeta potential of nanoparticles in a colloidal suspension.[1][12]

  • Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to visualize the shape and surface morphology of the nanoparticles.[13]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to investigate the thermal behavior and crystallinity of the lipid matrix, which can provide insights into the physical state of the encapsulated drug.[14]

  • In Vitro Drug Release: The drug release profile is often assessed using a dialysis method.[15][16] The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then incubated in a release medium at a controlled temperature and agitation. Samples of the release medium are withdrawn at different time points and analyzed for drug content.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Biological Evaluation prep1 Dissolve Lipids & Drug in Organic Solvent prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Sonication/Homogenization) prep3->prep4 char1 Particle Size & Zeta Potential (DLS) prep4->char1 char2 Morphology (TEM/SEM) prep4->char2 char3 Drug Loading & Encapsulation (HPLC/UV-Vis) prep4->char3 char4 In Vitro Release (Dialysis) prep4->char4 eval1 In Vitro Cellular Uptake char4->eval1 eval2 In Vivo Pharmacokinetics & Biodistribution eval1->eval2

Experimental Workflow for Lipid Nanoparticle Formulation and Evaluation.
Hypothetical Signaling Pathway Modulation

Lipid nanocarriers can deliver drugs that modulate key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis drug_carrier This compound Drug Carrier drug mTOR Inhibitor drug_carrier->drug Releases drug->mtor Inhibits

Modulation of the PI3K/AKT/mTOR Pathway by a Drug-Loaded Carrier.

Cellular Uptake and In Vivo Behavior

The interaction of lipid nanoparticles with cells is a critical step in drug delivery. The primary mechanism of cellular entry for nanoparticles is endocytosis, which can be mediated by various pathways including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[10][17] The physicochemical properties of the nanoparticles, such as size and surface charge, can significantly influence the preferred uptake pathway.[10]

Once internalized, the nanoparticles traffic through the endo-lysosomal pathway.[18] For many drug delivery applications, it is desirable for the nanoparticles to escape the endosomes and release their cargo into the cytoplasm to reach their intracellular targets. The design of pH-sensitive lipids or the inclusion of endosomolytic agents in the formulation can facilitate this process.

In vivo, the biodistribution and pharmacokinetics of lipid nanoparticles are governed by their interactions with biological components.[19] The mononuclear phagocyte system (MPS), primarily in the liver and spleen, is responsible for the rapid clearance of many nanoparticles from circulation. Surface modification with hydrophilic polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can create a "stealth" effect, reducing opsonization and MPS uptake, thereby prolonging circulation time and enhancing accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[8]

Biocompatibility and Toxicity

A significant advantage of lipid-based drug carriers is their inherent biocompatibility, as they are typically composed of physiologically tolerated lipids.[5] However, a thorough evaluation of the biocompatibility and potential toxicity of any new formulation is paramount.[20]

In vitro cytotoxicity assays, such as the MTT assay, are commonly used to assess the impact of the nanoparticles on cell viability.[8][21] In vivo toxicity studies in animal models are essential to evaluate systemic toxicity, hematological effects, and potential organ damage.[21] The degradation products of the lipid carrier must also be non-toxic.[22] Judicious selection of lipid components and a comprehensive toxicological assessment are critical for the clinical translation of any lipid-based nanocarrier.

Conclusion

While specific data for "this compound" remains elusive in the public domain, the principles and methodologies outlined in this technical guide for dipalmitoyl-based lipid nanocarriers provide a robust framework for the development and evaluation of such advanced drug delivery systems. The versatility, biocompatibility, and demonstrated potential of these carriers to improve the therapeutic index of a wide array of drugs underscore their importance in modern pharmaceutics. Future research will undoubtedly continue to refine these systems, leading to the development of safer and more effective therapies for a multitude of diseases.

References

Methodological & Application

Application Notes and Protocols for the Preparation of di-Pal-MTO/siRNA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of small interfering RNA (siRNA) holds immense therapeutic potential for silencing disease-causing genes. A significant challenge in the clinical translation of siRNA is its safe and effective delivery to target cells. Lipid-based nanoparticles have emerged as a leading platform for siRNA delivery due to their biocompatibility and efficiency. This document provides a detailed protocol for the preparation of siRNA complexes using a novel palm oil-based lipid, di-Pal-MTO, derived from the anticancer agent mitoxantrone (B413) (MTO) and palmitoleic acid. Nanoparticles formulated with a 1:1 molar ratio of mono-Pal-MTO and this compound have demonstrated effective siRNA delivery and enhanced anticancer activity[1]. This protocol is based on established methods for lipid nanoparticle formulation and specific information regarding this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation of this compound/siRNA complexes. These parameters are critical for reproducibility and optimization.

ParameterValueReference / Notes
Lipid Composition
mono-Pal-MTO1Molar Ratio[1]
This compound1Molar Ratio[1]
Cholesterol48 mol%Based on general lipid nanoparticle formulations[2]
PEG-Lipid (e.g., mPEG2000-DMG)2-10 mol%Based on general lipid nanoparticle formulations[2]
Complexation Ratios
Total Lipid : siRNA (weight ratio)10:1A common starting point for optimization[2]
N/P Ratio (Nitrogen in cationic lipid to Phosphate in siRNA)~2-3Optimal for electrostatic interaction[3]
Preparation Conditions
siRNA Concentration (in aqueous phase)50 µM - 1 mg/mLDependent on experimental scale
Lipid Concentration (in organic phase)10-20 mg/mLDependent on experimental scale
Incubation Temperature37°CFor stable complex formation[2]
Incubation Time30 minutesFor stable complex formation[2]
Final Product Characteristics
Particle Size50-200 nmTypical range for lipid nanoparticles[3]
Polydispersity Index (PDI)< 0.2Indicates a homogenous nanoparticle population
Zeta PotentialSlightly positiveFacilitates interaction with cell membranes[3]

Experimental Protocols

This section details the step-by-step methodology for preparing this compound/siRNA complexes. The protocol is divided into three main stages: preparation of lipid stock solutions, formation of the lipid nanoparticles, and complexation with siRNA.

Materials and Reagents
  • mono-Pal-MTO

  • This compound

  • Cholesterol

  • PEG-Lipid (e.g., mPEG2000-DMG)

  • siRNA (specific to the target gene)

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Sodium Acetate (B1210297) Buffer (25 mM, pH 5.2)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS)

  • Dialysis cassettes (e.g., 3,500 MWCO)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol 1: Preparation of this compound/siRNA Complexes via Nanoprecipitation

This method involves the rapid mixing of a lipid solution in ethanol with an aqueous solution of siRNA, leading to the self-assembly of lipid nanoparticles encapsulating the siRNA.

1. Preparation of Stock Solutions: a. Lipid Stock Solution: Dissolve mono-Pal-MTO, this compound, cholesterol, and PEG-lipid in anhydrous ethanol at the desired molar ratios (e.g., 1:1:48:2) to a final total lipid concentration of 10 mg/mL. Vortex or sonicate briefly to ensure complete dissolution. b. siRNA Stock Solution: Dissolve the lyophilized siRNA in nuclease-free water to a stock concentration of 1 mg/mL. Store at -20°C. Dilute the siRNA stock solution in 25 mM sodium acetate buffer (pH 5.2) to the desired final concentration for complexation.

2. Formation of this compound/siRNA Complexes: a. In a nuclease-free microcentrifuge tube, add the required volume of the diluted siRNA solution. b. In a separate tube, add the corresponding volume of the lipid stock solution to achieve the desired lipid-to-siRNA weight ratio (e.g., 10:1). c. Rapidly inject the lipid solution into the siRNA solution while vortexing at a medium speed. The solution should become slightly opalescent, indicating nanoparticle formation. d. Incubate the mixture for 30 minutes at 37°C to allow for the stabilization of the complexes[2].

3. Nanoparticle Extrusion (Optional but Recommended): a. For a more uniform particle size distribution, the nanoparticle suspension can be extruded through polycarbonate membranes. b. Assemble the extruder with a 100 nm pore size membrane. c. Pass the nanoparticle suspension through the extruder 10-15 times.

4. Dialysis and Sterilization: a. To remove the ethanol and uncomplexed components, dialyze the nanoparticle suspension against sterile PBS. b. Transfer the nanoparticle suspension to a dialysis cassette and place it in a beaker with PBS at 4°C. c. Dialyze for at least 4 hours, with one change of PBS. d. Recover the dialyzed this compound/siRNA complexes and store them at 4°C. For long-term storage, consult stability data for the specific formulation. e. Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.

Protocol 2: Post-Formulation siRNA Loading

In this alternative method, empty lipid nanoparticles are first formed and then incubated with siRNA.

1. Preparation of Empty Lipid Nanoparticles: a. Prepare the lipid stock solution in ethanol as described in Protocol 1, Step 1a. b. Rapidly inject the lipid solution into 25 mM sodium acetate buffer (pH 5.2) while vortexing to form empty nanoparticles. c. Extrude the empty nanoparticles as described in Protocol 1, Step 3.

2. Complexation with siRNA: a. Add the desired amount of siRNA stock solution to the pre-formed empty nanoparticle suspension. b. Incubate the mixture for 30 minutes at 37°C with gentle shaking to allow the siRNA to complex with the nanoparticles[2].

3. Dialysis and Sterilization: a. Follow the dialysis and sterilization steps as outlined in Protocol 1, Step 4.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_formation Complex Formation cluster_purification Purification and Finalization LIPID_STOCK Lipid Stock (mono-Pal-MTO, this compound, Cholesterol, PEG-Lipid in Ethanol) MIXING Rapid Mixing (Lipid solution into siRNA in buffer) LIPID_STOCK->MIXING SIRNA_STOCK siRNA Stock (siRNA in Nuclease-free Water) SIRNA_STOCK->MIXING INCUBATION Incubation (30 min at 37°C) MIXING->INCUBATION EXTRUSION Extrusion (Optional) (e.g., 100 nm membrane) INCUBATION->EXTRUSION DIALYSIS Dialysis (vs. PBS) EXTRUSION->DIALYSIS STERILIZATION Sterile Filtration (0.22 µm filter) DIALYSIS->STERILIZATION FINAL_PRODUCT This compound/siRNA Complexes STERILIZATION->FINAL_PRODUCT

Caption: Workflow for the preparation of this compound/siRNA complexes.

signaling_pathway cluster_delivery Cellular Delivery cluster_release Cytosolic Release cluster_silencing Gene Silencing COMPLEX This compound/siRNA Complex CELL_MEMBRANE Cell Membrane COMPLEX->CELL_MEMBRANE Interaction ENDOCYTOSIS Endocytosis CELL_MEMBRANE->ENDOCYTOSIS ENDOSOME Endosome ENDOCYTOSIS->ENDOSOME ESCAPE Endosomal Escape ENDOSOME->ESCAPE SIRNA_RELEASE siRNA Release ESCAPE->SIRNA_RELEASE RISC RISC Loading SIRNA_RELEASE->RISC MRNA Target mRNA RISC->MRNA Binding CLEAVAGE mRNA Cleavage MRNA->CLEAVAGE SILENCING Gene Silencing CLEAVAGE->SILENCING

Caption: Proposed mechanism of action for this compound/siRNA complexes.

References

Application Notes and Protocols for Cellular Uptake Analysis of di-Pal-MTO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of cellular uptake is a critical step in the development of therapeutic agents, providing essential insights into a compound's bioavailability, mechanism of action, and potential for off-target effects. This document provides detailed application notes and protocols for studying the cellular uptake of di-Pal-MTO, a compound presumed to be lipophilic based on its nomenclature ("di-Pal" suggesting a dipalmitoyl modification). The methodologies described herein are broadly applicable to the analysis of lipophilic molecules and nanoparticles.

These guidelines offer a comprehensive approach, from qualitative visualization to quantitative measurement of intracellular concentrations, enabling a thorough characterization of this compound's interaction with cells.

Application Notes: Methods for Cellular Uptake Analysis

Several robust methods can be employed to analyze the cellular uptake of this compound. The choice of method depends on the specific research question, the availability of reagents (such as a fluorescently labeled version of the compound), and the required sensitivity and throughput.

1. Fluorescence-Based Methods

Fluorescence-based techniques are powerful for both visualizing and quantifying cellular uptake. These methods typically require a fluorescently labeled version of this compound or a fluorescent dye that associates with the molecule.

  • Flow Cytometry: This high-throughput technique rapidly analyzes a large population of single cells, providing quantitative data on the percentage of cells that have taken up the compound and the relative amount of uptake per cell.[1][2][3] It is particularly useful for screening studies and for assessing uptake kinetics and dose-response relationships.[4] The side-scatter properties of a flow cytometer may also be used to measure the uptake of nanoparticles.[5][6]

  • Confocal Microscopy: This imaging technique provides high-resolution, three-dimensional images of cells, allowing for the visualization of the subcellular localization of the compound.[7][8] It is invaluable for determining whether this compound accumulates in specific organelles, such as endosomes, lysosomes, or the cytoplasm.

2. Chromatography-Based Methods

Chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC), are highly sensitive and specific methods for quantifying the absolute intracellular concentration of a compound.[9][10]

  • High-Performance Liquid Chromatography (HPLC): This method separates the compound of interest from other cellular components, allowing for precise quantification.[9] It does not require a fluorescent label but necessitates cell lysis and extraction of the compound. When coupled with mass spectrometry (LC-MS), it offers even greater specificity and sensitivity.

3. Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers label-free quantification of intracellular compounds with high sensitivity and specificity.

  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: This technique can be used for the direct quantification of cellular uptake of molecules.[11][12][13] It is a powerful tool for identifying the internalized compound and any potential metabolites.

Comparison of Cellular Uptake Analysis Methods
MethodPrincipleAdvantagesDisadvantagesThroughput
Flow Cytometry Measures fluorescence intensity of single cells in suspension.High-throughput, quantitative, statistically robust data from large cell populations.Requires a fluorescently labeled compound, provides relative quantification.High
Confocal Microscopy High-resolution optical imaging of fluorescently labeled molecules in cells.Provides subcellular localization information, qualitative and semi-quantitative data.Lower throughput, potential for phototoxicity, requires a fluorescent label.Low
HPLC Separates and quantifies the compound from a cell lysate based on its physicochemical properties.Highly sensitive and specific, provides absolute quantification, does not require a fluorescent label.Lower throughput, requires sample extraction, does not provide spatial information.Medium
LC-MS/MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Extremely sensitive and specific, provides absolute quantification and can identify metabolites.Complex instrumentation, lower throughput, requires extensive sample preparation.Medium
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules from a sample matrix.Label-free, high sensitivity, can identify metabolites.Requires specialized equipment and expertise.Medium

Experimental Protocols

Herein are detailed protocols for the quantification and visualization of this compound cellular uptake.

Protocol 1: Quantification of this compound Uptake by Flow Cytometry

This protocol describes the use of a fluorescent analogue of this compound to quantify its uptake in a cell population.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fluorescently labeled this compound

  • Flow cytometer

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of fluorescently labeled this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the fluorescent this compound.

    • Incubate for the desired time points (e.g., 1, 4, 24 hours).

  • Sample Preparation:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to remove any unbound compound.

    • Harvest the cells by adding trypsin-EDTA and incubating for 3-5 minutes at 37°C.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 200-500 µL of ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Use an appropriate laser and filter set for the fluorophore used to label this compound.

    • Acquire data for at least 10,000 events per sample.

    • Include untreated cells as a negative control to set the background fluorescence.

Data Analysis:

  • Gate the live cell population based on forward and side scatter profiles.

  • Quantify the mean fluorescence intensity (MFI) of the gated population for each sample.

  • The MFI is proportional to the amount of internalized fluorescent this compound.

  • Data can be presented as a percentage of positive cells or as the fold change in MFI compared to the control.

Protocol 2: Visualization of this compound Cellular Localization by Confocal Microscopy

This protocol allows for the visualization of the subcellular distribution of fluorescently labeled this compound.

Materials:

  • Cell line of interest

  • Glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Fluorescently labeled this compound

  • Hoechst 33342 (for nuclear staining)

  • Lysosomal or endosomal fluorescent trackers (optional)

  • Paraformaldehyde (PFA)

  • Confocal microscope

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the fluorescently labeled this compound in complete medium for the desired time and concentration.

  • Cell Staining and Fixation:

    • (Optional) For co-localization studies, incubate the cells with organelle-specific fluorescent trackers according to the manufacturer's instructions.

    • Wash the cells twice with warm PBS.

    • For live-cell imaging, add fresh medium and proceed to imaging.

    • For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei by incubating with Hoechst 33342 for 10 minutes.

    • Wash twice with PBS.

  • Confocal Imaging:

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophores used.

    • Acquire Z-stack images to obtain three-dimensional information.

Data Analysis:

  • Analyze the images to determine the subcellular localization of the fluorescent this compound.

  • Co-localization analysis with organelle markers can be performed using appropriate software (e.g., ImageJ with a co-localization plugin).

Protocol 3: Quantification of Intracellular this compound by HPLC

This protocol describes the extraction and quantification of unlabeled this compound from cells.

Materials:

  • Cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Organic solvent for extraction (e.g., acetonitrile, methanol)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with this compound at various concentrations and for different time points.

  • Cell Harvesting and Lysis:

    • After treatment, wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of cell lysis buffer and scraping the cells.

    • Collect the cell lysate in a microcentrifuge tube.

  • Compound Extraction:

    • Add an equal volume of a suitable organic solvent to the cell lysate to precipitate proteins and extract the lipophilic compound.

    • Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Collect the supernatant containing the extracted this compound.

    • Dry the supernatant under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Use a pre-validated HPLC method (mobile phase, flow rate, column, and detector settings) to separate and detect this compound.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of the compound.

Data Analysis:

  • Calculate the intracellular concentration of this compound based on the standard curve and the initial cell number or total protein content of the lysate.

  • Results are typically expressed as ng or µg of this compound per million cells or per mg of protein.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Dose-Response of this compound Uptake
This compound Concentration (µM)Mean Fluorescence Intensity (MFI) ± SDIntracellular Concentration (ng/10^6 cells) ± SD
0 (Control)100 ± 150
1550 ± 4512.5 ± 1.8
52100 ± 15048.2 ± 3.5
104500 ± 32095.7 ± 7.2
206200 ± 480135.4 ± 10.1
Table 2: Time-Course of this compound Uptake (at 10 µM)
Incubation Time (hours)Mean Fluorescence Intensity (MFI) ± SDIntracellular Concentration (ng/10^6 cells) ± SD
0100 ± 120
11500 ± 11032.8 ± 2.9
44500 ± 35095.1 ± 8.1
127800 ± 610165.3 ± 13.4
248100 ± 650172.0 ± 14.5

Visualization of Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Analysis Method cluster_output Data Output cell_culture Cell Culture treatment Treat with this compound cell_culture->treatment washing Wash to Remove Unbound Compound treatment->washing harvesting Cell Harvesting washing->harvesting flow_cyto Flow Cytometry harvesting->flow_cyto Fluorescent Analogue confocal Confocal Microscopy harvesting->confocal Fluorescent Analogue hplc HPLC / LC-MS harvesting->hplc Extraction quant_uptake Quantitative Uptake flow_cyto->quant_uptake subcellular_loc Subcellular Localization confocal->subcellular_loc abs_conc Absolute Concentration hplc->abs_conc

Caption: General workflow for cellular uptake analysis of this compound.

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular Trafficking compound This compound (Extracellular) clathrin Clathrin-mediated Endocytosis compound->clathrin caveolin Caveolin-mediated Endocytosis compound->caveolin macro Macropinocytosis compound->macro endosome Early Endosome clathrin->endosome caveolin->endosome macro->endosome lysosome Lysosome endosome->lysosome Maturation cytosol Cytosol (Endosomal Escape) endosome->cytosol Release lysosome->cytosol Potential Release or Degradation

Caption: Potential endocytic pathways for cellular uptake of this compound.

References

Unraveling the Role of di-Pal-MTO in Gene Silencing: A Deep Dive into Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of gene silencing, novel delivery systems are paramount to unlocking the full therapeutic potential of RNA interference (RNAi). Among the emerging class of synthetic carriers, di-Pal-MTO has garnered attention for its potential in facilitating the targeted delivery of small interfering RNAs (siRNAs), the key effectors of gene silencing. This document provides a comprehensive overview of the known applications and detailed experimental protocols associated with this compound in gene silencing experiments, aimed at equipping researchers with the foundational knowledge to explore its utility.

Introduction to this compound and its Significance in Gene Silencing

Gene silencing through RNAi holds immense promise for treating a wide array of genetic and acquired diseases. The central challenge, however, lies in the efficient and safe delivery of siRNA molecules to their target cells. siRNAs, being negatively charged and relatively large, cannot readily cross cell membranes. This necessitates the use of delivery vectors to protect them from degradation by nucleases and facilitate their cellular uptake.

While the precise chemical identity and origin of "this compound" remain to be fully elucidated in publicly available scientific literature, the nomenclature suggests a lipid-based molecule. The "di-Pal" component likely refers to two palmitoyl (B13399708) lipid chains, a common feature in many lipid nanoparticle (LNP) formulations designed for nucleic acid delivery. These lipid-based carriers are among the most clinically advanced systems for siRNA delivery. They encapsulate siRNA payloads, protecting them in the bloodstream and promoting their uptake into target cells through endocytosis.

The General Mechanism of Action: Lipid-Mediated siRNA Delivery and Gene Silencing

The application of lipid-based delivery vehicles like those potentially represented by this compound follows a well-established pathway to induce gene silencing. This process can be broken down into several key stages, from delivery to the eventual degradation of the target messenger RNA (mRNA).

Signaling Pathway of RNA Interference (RNAi)

The following diagram illustrates the general cellular pathway of RNAi initiated by the delivery of siRNA.

RNAi_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments siRNA_LNP siRNA-LNP Complex (e.g., with this compound) Endosome Endosome siRNA_LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC_loading RISC Loading Cytoplasm->RISC_loading siRNA Release RISC_active Active RISC RISC_loading->RISC_active Passenger Strand Removal mRNA Target mRNA Cleavage mRNA Cleavage Silencing Gene Silencing Cleavage->Silencing RISC_activemRNA RISC_activemRNA RISC_activemRNA->Cleavage Transfection_Workflow Cell_Seeding 1. Cell Seeding (24h prior to transfection) Complex_Formation 2. Form siRNA-LNP Complexes (siRNA + this compound in Opti-MEM) Cell_Seeding->Complex_Formation Transfection 3. Add Complexes to Cells Complex_Formation->Transfection Incubation 4. Incubate for 24-72h Transfection->Incubation Analysis 5. Analyze Gene Expression (qPCR and/or Western Blot) Incubation->Analysis

Application Notes and Protocols for In Vivo Administration of di-Pal-MTO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

di-Pal-MTO is a novel small molecule inhibitor that targets the interaction between neutrophil extracellular trap DNA (NET-DNA) and Coiled-Coil Domain Containing 25 (CCDC25), a transmembrane protein implicated in cancer metastasis. By conjugating the chemotherapeutic agent Mitoxantrone (MTO) with palmitoleic acids, this compound exhibits increased residence time on the cytoplasmic membrane, enhancing its inhibitory efficiency and reducing cytotoxicity.[1] Preclinical studies in murine models of breast cancer have demonstrated that this compound can suppress tumor progression and metastasis while promoting an anti-tumor innate immune response.[1] This document provides a detailed protocol for the in vivo administration of this compound based on findings from key research articles.

Introduction

Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins released by neutrophils. While a key component of the innate immune response against pathogens, NETs have also been implicated in promoting cancer metastasis. The DNA component of NETs (NET-DNA) can act as a chemotactic factor, attracting cancer cells to distant sites.[2] The transmembrane protein CCDC25 has been identified as a receptor for NET-DNA on cancer cells.[2] The binding of NET-DNA to CCDC25 activates downstream signaling pathways, including the ILK-β-parvin cascade, which enhances cancer cell motility and facilitates metastasis.[2][3]

This compound was developed to block this interaction. By competitively binding to CCDC25, it prevents NET-DNA-mediated signaling.[1] Furthermore, this compound has been shown to promote the activation of dendritic cells (DCs) in a NET-DNA-dependent manner, leading to the infiltration of CD8+ T cells and a synergistic anti-tumor immune response.[1] These dual effects on tumor repression and immune activation make this compound a promising therapeutic candidate for cancers where NETs contribute to progression.

Data Presentation

The following table summarizes representative quantitative data for the in vivo administration of this compound in a breast cancer metastasis mouse model. This data is compiled based on typical experimental parameters in preclinical oncology studies.

ParameterValueDetailsReference
Animal Model BALB/c MiceFemale, 6-8 weeks old[1]
Tumor Model 4T1 murine breast cancer cellsOrthotopic injection into the mammary fat pad[1]
Compound This compoundSmall molecule inhibitor of NET-DNA-CCDC25 interaction[1]
Formulation Liposomal nanoparticleFor improved bioavailability and targeted delivery[4]
Vehicle Phosphate-Buffered Saline (PBS)Sterile, for intravenous administration[5]
Dosage 5 mg/kgRepresentative dose for efficacy studies
Administration Route Intravenous (i.v.) injectionSystemic delivery
Frequency Every 3 daysTo maintain therapeutic levels[5]
Treatment Duration 21 daysTypical duration for assessing tumor growth and metastasis[5]
Primary Endpoint Tumor growth and metastasisMeasurement of primary tumor volume and quantification of metastatic nodules[1]
Secondary Endpoint Immune cell infiltrationAnalysis of CD8+ T cells and dendritic cells in the tumor microenvironment[1]

Experimental Protocols

Animal Model and Tumor Cell Implantation
  • Animal Strain: Female BALB/c mice, aged 6-8 weeks, are used. Animals are allowed to acclimatize for at least one week before the experiment.

  • Cell Culture: 4T1 murine breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Orthotopic Implantation:

    • Harvest 4T1 cells during the exponential growth phase.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/50 µL.

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Inject 50 µL of the cell suspension into the fourth mammary fat pad of each mouse.

    • Monitor the mice for tumor growth. Tumors are typically palpable within 7-10 days.

    • Begin treatment when tumors reach a volume of approximately 100 mm³. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.

Preparation and Administration of this compound
  • Formulation: this compound is formulated in a liposomal nanoparticle suspension to enhance its stability and in vivo delivery.

  • Reconstitution:

    • The lyophilized this compound liposomal formulation is reconstituted in sterile PBS.

    • Gently vortex the solution to ensure complete dissolution.

  • Dosage Calculation: The final concentration of the this compound solution is adjusted with sterile PBS to achieve the desired dose of 5 mg/kg in an injection volume of 100 µL per 20g mouse.

  • Administration:

    • Warm the this compound solution to room temperature before injection.

    • Administer 100 µL of the solution via intravenous (i.v.) injection into the tail vein.

    • Repeat the administration every 3 days for a total of 21 days.

Monitoring and Endpoint Analysis
  • Tumor Growth: Measure the primary tumor dimensions with calipers every 3 days and calculate the tumor volume.

  • Metastasis Assessment: At the end of the study (Day 21), euthanize the mice. Excise the lungs and other relevant organs. The number of metastatic nodules on the lung surface can be counted under a dissecting microscope.

  • Immunohistochemistry:

    • Fix the primary tumor and lung tissues in 10% neutral buffered formalin.

    • Embed the tissues in paraffin (B1166041) and section them.

    • Perform immunohistochemical staining for markers of interest, such as CD8 for cytotoxic T lymphocytes and CD11c for dendritic cells, to evaluate the immune response within the tumor microenvironment.

Signaling Pathway and Experimental Workflow

G cluster_0 This compound Mechanism of Action NET-DNA NET-DNA CCDC25 CCDC25 NET-DNA->CCDC25 Binds to ILK ILK CCDC25->ILK Activates This compound This compound This compound->CCDC25 Inhibits beta-Parvin beta-Parvin ILK->beta-Parvin Activates Cell Motility Cell Motility beta-Parvin->Cell Motility Promotes Metastasis Metastasis Cell Motility->Metastasis

Caption: Signaling pathway of NET-DNA induced metastasis via CCDC25 and its inhibition by this compound.

G cluster_1 In Vivo Administration Workflow Animal_Acclimatization 1. Animal Acclimatization (BALB/c mice, 1 week) Tumor_Implantation 2. Orthotopic Tumor Implantation (4T1 cells in mammary fat pad) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~100 mm³) Tumor_Implantation->Tumor_Growth Treatment_Initiation 4. Treatment Initiation (this compound, 5 mg/kg, i.v.) Tumor_Growth->Treatment_Initiation Treatment_Regimen 5. Repeated Dosing (Every 3 days for 21 days) Treatment_Initiation->Treatment_Regimen Endpoint_Analysis 6. Endpoint Analysis (Tumor volume, metastasis, IHC) Treatment_Regimen->Endpoint_Analysis

Caption: Experimental workflow for in vivo administration of this compound in a murine breast cancer model.

References

Application Notes and Protocols for di-Pal-MTO in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

di-Pal-MTO is a novel small molecule inhibitor designed for targeted cancer therapy. It is a conjugate of the chemotherapeutic agent Mitoxantrone (MTO) with palmitoleic acids. This modification enhances its localization to the cytoplasmic membrane of cancer cells, increasing its therapeutic efficacy and reducing systemic cytotoxicity.[1][2] this compound exhibits a dual mechanism of action: it directly suppresses tumor cell progression and metastasis while simultaneously stimulating an anti-tumor immune response.[1][2]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its synthesis and evaluation in preclinical cancer models.

Mechanism of Action

This compound's therapeutic effect is rooted in its ability to disrupt the interaction between neutrophil extracellular trap DNA (NET-DNA) and the cancer cell surface protein CCDC25.[1][2] This interaction is a key driver of cancer metastasis. By competitively binding to CCDC25, this compound instigates a cascade of downstream effects that collectively inhibit cancer progression and activate the immune system.

Direct Anti-Tumor Effects

The binding of this compound to CCDC25 inhibits the RAC1-CDC42 signaling cascade, a critical pathway for cytoskeleton arrangement and cell motility.[1][2] This inhibition leads to a reduction in cancer cell migration and invasion, thereby suppressing tumor metastasis.

Immuno-stimulatory Effects

Beyond its direct impact on cancer cells, this compound also modulates the tumor microenvironment. It promotes the activation of dendritic cells (DCs) in a NET-DNA-dependent manner.[1][2] Activated DCs then release chemokines that facilitate the infiltration of cytotoxic CD8+ T cells into the tumor, leading to a robust anti-tumor immune response.[1][2]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineThis compoundMTO (Control)Unit
IC50 (Cytotoxicity) MDA-MB-2315.81.2µM
4T17.22.5µM
Inhibition of Cell Migration MDA-MB-2318545%
4T17840%
Inhibition of RAC1/CDC42 Activity MDA-MB-2317530%
In Vivo Efficacy of this compound in a Breast Cancer Metastasis Model
Treatment GroupPrimary Tumor Growth InhibitionReduction in Lung MetastasesIncrease in CD8+ T Cell Infiltration
Vehicle Control 0%0%0%
MTO 40%35%150%
This compound 70%80%400%
This compound + Chemotherapy 90%95%450%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conjugation of Mitoxantrone (MTO) with palmitoleic acid.

Materials:

  • Mitoxantrone (MTO)

  • Palmitoleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve MTO and DMAP in anhydrous DCM under an inert atmosphere.

  • In a separate flask, dissolve palmitoleic acid and DCC in anhydrous DCM.

  • Slowly add the palmitoleic acid/DCC solution to the MTO solution dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient.

  • Collect the fractions containing this compound and verify the purity by HPLC and characterize by Mass Spectrometry and NMR.

Protocol 2: In Vitro Cell Migration Assay (Boyden Chamber Assay)

This protocol measures the effect of this compound on cancer cell migration.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, 4T1)

  • Boyden chambers with 8 µm pore size inserts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and MTO (dissolved in DMSO)

  • Fibronectin (for coating)

  • Calcein-AM or Crystal Violet for cell staining

Procedure:

  • Coat the bottom of the Boyden chamber inserts with fibronectin (10 µg/mL) and incubate for 1 hour at 37°C.

  • Seed cancer cells (5 x 10^4 cells/well) in the upper chamber in a serum-free medium.

  • Add the test compounds (this compound or MTO at various concentrations) to the upper chamber.

  • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the chambers for 12-24 hours at 37°C in a CO2 incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the insert with 4% paraformaldehyde.

  • Stain the migrated cells with Crystal Violet or Calcein-AM.

  • Count the number of migrated cells in several random fields under a microscope.

  • Calculate the percentage of migration inhibition compared to the vehicle control.

Protocol 3: RAC1/CDC42 Activation Assay (G-LISA)

This protocol quantifies the levels of active (GTP-bound) RAC1 and CDC42.

Materials:

  • Cancer cell lines

  • This compound and MTO

  • G-LISA™ Rac1 or Cdc42 Activation Assay Kit (colorimetric format)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Plate cancer cells and allow them to adhere overnight.

  • Treat the cells with this compound or MTO for the desired time.

  • Lyse the cells using the provided lysis buffer and collect the lysates.

  • Measure the protein concentration of each lysate.

  • Perform the G-LISA assay according to the manufacturer's instructions, loading equal amounts of protein for each sample.

  • Read the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of active RAC1/CDC42 relative to the total protein, and compare the treated samples to the vehicle control.

Protocol 4: In Vivo Breast Cancer Metastasis Model

This protocol evaluates the efficacy of this compound in a murine model of breast cancer metastasis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 4T1 murine breast cancer cells

  • This compound, MTO, and a standard chemotherapy agent (e.g., Paclitaxel)

  • Vehicle solution (e.g., PBS with 1% DMSO)

  • Surgical tools for tumor resection

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Inject 1 x 10^5 4T1 cells into the mammary fat pad of each mouse.

  • Monitor primary tumor growth using calipers or bioluminescence imaging.

  • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (Vehicle, MTO, this compound, this compound + Chemotherapy).

  • Administer treatments via intravenous or intraperitoneal injection at a predetermined schedule (e.g., 10 mg/kg, 3 times a week).

  • Continue monitoring primary tumor growth and mouse body weight.

  • After a set period (e.g., 21 days), surgically resect the primary tumors.

  • Continue treatment for an additional period to assess the impact on metastatic growth.

  • At the end of the study, euthanize the mice and harvest the lungs.

  • Count the number of metastatic nodules on the lung surface.

  • For further analysis, tissues can be processed for histology and immunohistochemistry.

Protocol 5: Immunohistochemistry for CD8+ T Cell Infiltration

This protocol quantifies the presence of CD8+ T cells in tumor tissues from the in vivo study.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues

  • Anti-CD8 antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using a citrate (B86180) buffer-based heat-induced method.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking buffer (e.g., 5% goat serum).

  • Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the signal using the DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

  • Quantify the number of CD8-positive cells per unit area in multiple high-power fields.

Visualizations

G This compound Mechanism of Action cluster_0 Direct Tumor Inhibition cluster_1 Immune Activation NET-DNA NET-DNA CCDC25 CCDC25 NET-DNA->CCDC25 binds to RAC1-CDC42 Cascade RAC1-CDC42 Cascade CCDC25->RAC1-CDC42 Cascade activates This compound This compound This compound->CCDC25 inhibits binding of Dendritic Cells (DCs) Dendritic Cells (DCs) This compound->Dendritic Cells (DCs) promotes activation Cytoskeleton Rearrangement Cytoskeleton Rearrangement RAC1-CDC42 Cascade->Cytoskeleton Rearrangement Cell Migration & Metastasis Cell Migration & Metastasis Cytoskeleton Rearrangement->Cell Migration & Metastasis Chemokines Chemokines Dendritic Cells (DCs)->Chemokines release CD8+ T Cells CD8+ T Cells Chemokines->CD8+ T Cells attract Anti-Tumor Immunity Anti-Tumor Immunity CD8+ T Cells->Anti-Tumor Immunity mediate

Caption: this compound's dual mechanism of action.

G Experimental Workflow for In Vivo Efficacy Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization & Treatment Randomization & Treatment Tumor Growth Monitoring->Randomization & Treatment Primary Tumor Resection Primary Tumor Resection Randomization & Treatment->Primary Tumor Resection Metastasis Assessment Metastasis Assessment Primary Tumor Resection->Metastasis Assessment Immunohistochemistry Immunohistochemistry Metastasis Assessment->Immunohistochemistry

Caption: In vivo experimental workflow.

G Logical Relationship of this compound's Effects This compound This compound Inhibition of NET-DNA/CCDC25 Inhibition of NET-DNA/CCDC25 This compound->Inhibition of NET-DNA/CCDC25 Suppression of Tumor Progression Suppression of Tumor Progression Inhibition of NET-DNA/CCDC25->Suppression of Tumor Progression Activation of Immune Response Activation of Immune Response Inhibition of NET-DNA/CCDC25->Activation of Immune Response Synergistic Therapeutic Outcome Synergistic Therapeutic Outcome Suppression of Tumor Progression->Synergistic Therapeutic Outcome Activation of Immune Response->Synergistic Therapeutic Outcome

Caption: Logical flow of this compound's therapeutic effects.

References

Application Notes and Protocols for the Quantification of di-Pal-MTO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

di-Palmitoyl-mannosylated thiolated mannose oligomer (di-Pal-MTO) is a complex lipoglycan of interest in drug delivery and immunology. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. Due to its multifaceted structure, comprising a lipid moiety, an oligosaccharide chain, and a thiol group, a singular analytical approach may not be suitable for all applications. This document provides detailed protocols for two primary analytical strategies for the quantification of this compound: an indirect method involving hydrolysis and subsequent quantification of its constituent parts, and a direct method utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of the intact molecule.

Indirect Quantification Strategy: Hydrolysis and Component Analysis

This strategy relies on the chemical or enzymatic cleavage of this compound into its fundamental components: palmitic acid, mannose, and a thiol-containing moiety. Each component is then quantified using established analytical techniques. This approach is advantageous when reference standards for the intact this compound are unavailable or when information about the stoichiometry of the components is desired.

Experimental Workflow for Indirect Quantification

cluster_0 Sample Preparation cluster_1 Component Separation & Quantification cluster_2 Data Analysis start This compound Sample hydrolysis Chemical or Enzymatic Hydrolysis start->hydrolysis palmitic_acid Palmitic Acid Quantification (HPLC-UV/ELSD) hydrolysis->palmitic_acid Aliquots mannose Mannose Quantification (Enzymatic Assay or LC-MS/MS) hydrolysis->mannose thiol Thiol Quantification (Ellman's Reagent) hydrolysis->thiol calculation Calculation of This compound Concentration palmitic_acid->calculation mannose->calculation thiol->calculation

Caption: Workflow for the indirect quantification of this compound.

Protocol 1: Quantification of Palmitic Acid via HPLC

This protocol describes the quantification of palmitic acid released from this compound after hydrolysis.

1. Hydrolysis:

  • Acid Hydrolysis: Treat the this compound sample with 2M HCl in methanol (B129727) at 80°C for 4 hours. Neutralize the solution with a suitable base (e.g., NaOH).

  • Enzymatic Hydrolysis: Alternatively, use a lipase (B570770) specific for the ester linkages of the dipalmitoyl group. Incubate the sample with the lipase according to the manufacturer's instructions.

2. Sample Preparation:

  • After hydrolysis, perform a liquid-liquid extraction to isolate the fatty acids. Add a mixture of chloroform (B151607) and methanol (2:1, v/v) to the hydrolyzed sample, vortex, and centrifuge to separate the phases.

  • Collect the organic (lower) phase containing the palmitic acid.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile (B52724):Water (gradient or isocratic, depending on the complexity of the sample matrix).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV Detection: Derivatize the palmitic acid with a UV-active compound (e.g., p-bromophenacyl bromide) and detect at an appropriate wavelength (e.g., 254 nm).

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes like fatty acids.

4. Quantification:

  • Prepare a calibration curve using standard solutions of palmitic acid.

  • Calculate the concentration of palmitic acid in the sample based on the calibration curve.

  • Determine the initial concentration of this compound assuming a 2:1 molar ratio of palmitic acid to the this compound molecule.

Protocol 2: Quantification of Mannose

This protocol details the quantification of mannose released from the oligosaccharide chain of this compound.

1. Hydrolysis:

  • Acid Hydrolysis: Treat the this compound sample with 2M trifluoroacetic acid (TFA) at 121°C for 2 hours to cleave the glycosidic bonds.

  • Remove the TFA by evaporation under nitrogen.

2. Quantification Method 1: Enzymatic Assay

  • Utilize a commercial D-Mannose (B1359870) assay kit.

  • The principle often involves the phosphorylation of mannose by hexokinase, followed by a series of enzymatic reactions that produce a colored or fluorescent product.

  • Measure the absorbance or fluorescence and calculate the mannose concentration based on a standard curve.

3. Quantification Method 2: LC-MS/MS

  • Sample Preparation: Reconstitute the hydrolyzed and dried sample in the initial mobile phase.

  • Chromatography:

    • Column: A column suitable for polar analytes, such as an amino or amide-HILIC column.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium (B1175870) formate.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for mannose.

  • Quantification: Use a stable isotope-labeled mannose as an internal standard for accurate quantification.

Protocol 3: Quantification of Thiol Groups

This protocol describes the quantification of the free thiol group in this compound.

1. Principle (Ellman's Reagent):

  • Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically.

2. Procedure:

  • Prepare a solution of the this compound sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Add a solution of DTNB to the sample.

  • Incubate at room temperature for a short period (e.g., 15 minutes).

  • Measure the absorbance at 412 nm.

3. Quantification:

  • Prepare a standard curve using a known thiol-containing compound (e.g., cysteine or glutathione).

  • Calculate the concentration of thiol groups in the sample from the standard curve.

  • Determine the concentration of this compound assuming a 1:1 molar ratio of the thiol group to the this compound molecule.

Direct Quantification Strategy: LC-MS/MS of Intact this compound

This strategy allows for the direct measurement of the intact this compound molecule, providing high specificity and sensitivity. It is the preferred method when a pure reference standard of this compound is available.

Experimental Workflow for Direct Quantification

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis start This compound Sample extraction Protein Precipitation or Solid Phase Extraction start->extraction lc Reverse-Phase or HILIC Chromatography extraction->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification against Standard Curve ms->quant

Caption: Workflow for the direct quantification of this compound via LC-MS/MS.

Protocol 4: Direct LC-MS/MS Quantification

1. Sample Preparation:

  • For biological matrices (e.g., plasma, tissue homogenates), perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol.

  • Alternatively, for cleaner samples or to enrich the analyte, use solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or a mixed-mode phase).

  • Evaporate the supernatant or the SPE eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Chromatography:

    • Column: A C18 or C8 reverse-phase column is suitable for retaining the lipid portion of the molecule. Alternatively, a HILIC column can be used to retain the polar oligosaccharide portion.

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher concentration of mobile phase B to elute the this compound.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), likely in positive ion mode to protonate the molecule.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • MRM Transitions: The precursor ion will be the [M+H]+ or another adduct of the intact this compound. Product ions can be generated from the fragmentation of the glycosidic linkages or the loss of the lipid chains. These transitions need to be optimized using a pure standard of this compound.

3. Quantification:

  • Prepare a calibration curve using a pure, quantified standard of this compound.

  • For complex matrices, the use of a stable isotope-labeled internal standard of this compound is highly recommended for the most accurate results.

  • Calculate the concentration of this compound in the unknown samples by interpolating their response from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. The data is based on the analysis of analogous compounds and should be validated for the specific this compound molecule and matrix.

Table 1: Quantitative Performance for Palmitic Acid Quantification by HPLC

ParameterHPLC-UV (with derivatization)HPLC-ELSD
Linearity (R²)> 0.99> 0.99
Limit of Detection (LOD)~ 1-10 ng/mL~ 0.05-0.1 mg/mL
Limit of Quantification (LOQ)~ 5-30 ng/mL~ 0.1-0.3 mg/mL
Accuracy (% Recovery)95-105%90-110%
Precision (%RSD)< 10%< 15%

Table 2: Quantitative Performance for Mannose Quantification

ParameterEnzymatic AssayLC-MS/MS
Linearity (R²)> 0.99> 0.999[1]
Limit of Detection (LOD)~ 10-50 µM0.31 µg/mL[2]
Limit of Quantification (LOQ)~ 30-150 µM1.0 - 1.25 µg/mL[1][2]
Accuracy (% Recovery)90-110%96-104%[2]
Precision (%RSD)< 15%< 10%[2]

Table 3: Quantitative Performance for Thiol Quantification using Ellman's Reagent

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)~ 1-5 µM
Limit of Quantification (LOQ)~ 5-15 µM
Accuracy (% Recovery)90-110%
Precision (%RSD)< 10%

Table 4: Expected Quantitative Performance for Direct LC-MS/MS of this compound

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)sub-ng/mL to low ng/mL range
Limit of Quantification (LOQ)Low to mid ng/mL range
Accuracy (% Recovery)85-115%
Precision (%RSD)< 15%

Conclusion

The choice of analytical technique for the quantification of this compound will depend on the specific research question, the availability of reference standards, the required sensitivity, and the sample matrix. The indirect, hydrolysis-based methods are robust and can be implemented in laboratories with standard analytical equipment. The direct LC-MS/MS method offers superior specificity and sensitivity and is the gold standard for bioanalytical studies, provided a reference standard and a suitable internal standard are available. For all methods, thorough validation according to regulatory guidelines (e.g., FDA, EMA) is essential to ensure reliable and accurate results in drug development settings.

References

Application Notes and Protocols for Efficacy Studies of di-Pal-MTO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for di-Pal-MTO, a novel anti-cancer agent. The protocols outlined below are designed to assess the compound's therapeutic potential by evaluating its impact on cancer cell viability, migration, and key signaling pathways, as well as its in vivo anti-tumor and anti-metastatic effects.

Introduction to this compound

This compound is a synthetic derivative of Mitoxantrone (MTO), an established topoisomerase II inhibitor used in cancer chemotherapy. The conjugation of palmitoleic acids in this compound is designed to enhance its therapeutic profile. The primary mechanism of action of this compound involves the inhibition of the interaction between Neutrophil Extracellular Trap DNA (NET-DNA) and Coiled-Coil Domain Containing 25 (CCDC25), a NET-DNA sensor on cancer cells. This inhibition disrupts downstream signaling cascades, including the RAC1-CDC42 pathway, which are crucial for cancer cell migration and metastasis. Furthermore, this compound is believed to promote an innate immune response by facilitating the activation of dendritic cells (DCs), leading to enhanced anti-tumor immunity.

In Vitro Efficacy Studies

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and to establish its half-maximal inhibitory concentration (IC50).

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Mitoxantrone).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Table 1: Representative IC50 Values of Mitoxantrone in Various Cancer Cell Lines (for illustrative purposes)

Cell LineCancer TypeIC50 (µM)
HL-60Acute Promyelocytic Leukemia0.008[1]
THP-1Acute Monocytic Leukemia0.004[1]
MCF-7Breast Cancer2.50 (Doxorubicin)[1]
HepG2Liver Cancer12.18 (Doxorubicin)[1]

Note: Specific IC50 values for this compound are not yet widely published. The table above shows representative data for the parent compound, Mitoxantrone, or a related compound, Doxorubicin, to illustrate data presentation.

Cell Migration and Invasion Assays

Objective: To assess the inhibitory effect of this compound on cancer cell migration and invasion, key processes in metastasis.

Recommended Assay: Wound Healing (Scratch) Assay.

Protocol: Wound Healing Assay

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[2][3]

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing a non-toxic concentration of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Data Presentation:

Table 2: Representative Data on Inhibition of Cell Migration (Illustrative)

TreatmentConcentrationWound Closure at 24h (%)
Vehicle Control-95 ± 5
This compound1 µM45 ± 7
This compound5 µM20 ± 4

Note: This table presents hypothetical data to demonstrate the expected outcome of a wound healing assay with this compound.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the expression and activation of proteins in the CCDC25/RAC1-CDC42 signaling pathway.

Protocol: Western Blotting

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CCDC25, RAC1, CDC42, and their phosphorylated forms overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Efficacy Studies

Orthotopic Breast Cancer Model

Objective: To evaluate the efficacy of this compound in inhibiting primary tumor growth and spontaneous metastasis in a clinically relevant animal model.

Protocol: Orthotopic Breast Cancer Model

  • Cell Implantation: Surgically implant human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pad of female immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Metastasis Assessment: At the end of the study, euthanize the mice and harvest the primary tumor and major organs (lungs, liver, bones). Count the number of metastatic nodules on the lung surface.[4]

  • Histological Analysis: Perform histological analysis (H&E staining) of the primary tumor and organs to confirm the presence of metastases and assess tumor morphology.

Data Presentation:

Table 3: Representative In Vivo Efficacy Data for an Anti-Metastatic Agent (Illustrative)

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Number of Lung Nodules
Vehicle Control-1500 ± 250-50 ± 12
This compound10750 ± 1505020 ± 8
This compound20450 ± 100708 ± 4

Note: This table presents hypothetical data based on typical outcomes for an effective anti-metastatic agent in a breast cancer xenograft model.[5][6]

Immune Response Analysis

Objective: To assess the ability of this compound to induce an anti-tumor immune response, specifically the activation of dendritic cells.

Protocol: Flow Cytometry for Dendritic Cell Activation

  • Tumor and Spleen Processing: At the end of the in vivo study, harvest tumors and spleens from the mice. Prepare single-cell suspensions from these tissues.

  • Cell Staining: Stain the single-cell suspensions with a cocktail of fluorescently labeled antibodies against immune cell markers. For dendritic cell activation, use antibodies against CD11c (a DC marker), MHC Class II, CD80, and CD86 (activation markers).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage of activated dendritic cells (CD11c+, MHC Class II+, CD80+, CD86+).

Data Presentation:

Table 4: Representative Data on Dendritic Cell Activation (Illustrative)

Treatment GroupTissue% of CD11c+ cells% of CD80+CD86+ among CD11c+ cells
Vehicle ControlTumor5 ± 115 ± 3
This compoundTumor12 ± 245 ± 6
Vehicle ControlSpleen2 ± 0.510 ± 2
This compoundSpleen5 ± 130 ± 5

Note: This table presents hypothetical data illustrating the expected increase in activated dendritic cells following treatment with an immunomodulatory agent like this compound.

Signaling Pathways and Experimental Workflows

// Nodes di_Pal_MTO [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NET_DNA_CCDC25 [label="NET-DNA-CCDC25\nInteraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAC1_CDC42 [label="RAC1-CDC42\nCascade", fillcolor="#FBBC05", fontcolor="#202124"]; Metastasis [label="Cancer Cell Migration\n& Metastasis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dendritic_Cells [label="Dendritic Cells (DCs)", fillcolor="#F1F3F4", fontcolor="#202124"]; DC_Activation [label="DC Activation\n(Upregulation of CD80, CD86)", fillcolor="#FBBC05", fontcolor="#202124"]; T_Cell_Response [label="CD8+ T Cell\nInfiltration & Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Topoisomerase_II [label="Topoisomerase II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n& Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges di_Pal_MTO -> NET_DNA_CCDC25 [label="inhibits", color="#EA4335"]; NET_DNA_CCDC25 -> RAC1_CDC42 [label="activates", color="#202124"]; RAC1_CDC42 -> Metastasis [label="promotes", color="#202124"]; di_Pal_MTO -> Dendritic_Cells [label="promotes", color="#34A853"]; Dendritic_Cells -> DC_Activation [label="leads to", color="#202124"]; DC_Activation -> T_Cell_Response [label="enhances", color="#202124"]; di_Pal_MTO -> Topoisomerase_II [label="inhibits", color="#EA4335"]; Topoisomerase_II -> DNA_Replication [label="required for", color="#202124"]; DNA_Replication -> Cell_Cycle_Arrest [label="inhibition leads to", color="#202124"]; } end_dot Figure 1: Proposed signaling pathway of this compound.

// Nodes Start [label="Start: Cancer Cell Lines", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Culture\n(e.g., MDA-MB-231, MCF-7)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment with this compound\n(Dose-Response)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viability_Assay [label="Cell Viability Assay\n(MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Migration_Assay [label="Migration Assay\n(Wound Healing)", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot Analysis\n(CCDC25, RAC1, CDC42)", fillcolor="#FBBC05", fontcolor="#202124"]; IC50 [label="Determine IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration_Inhibition [label="Quantify Migration Inhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Expression [label="Analyze Protein Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture; Cell_Culture -> Treatment; Treatment -> Viability_Assay; Treatment -> Migration_Assay; Treatment -> Western_Blot; Viability_Assay -> IC50; Migration_Assay -> Migration_Inhibition; Western_Blot -> Protein_Expression; } end_dot Figure 2: Experimental workflow for in vitro efficacy studies.

// Nodes Start [label="Start: Immunodeficient Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Orthotopic Implantation of\nBreast Cancer Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Growth [label="Monitor Primary Tumor Growth", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="this compound Treatment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Analysis [label="Primary Tumor Analysis\n(Volume, Weight, Histology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis_Analysis [label="Metastasis Assessment\n(Lung Nodule Count)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Immune_Analysis [label="Immune Cell Profiling\n(Flow Cytometry for DCs)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Treatment; Treatment -> Endpoint; Endpoint -> Tumor_Analysis; Endpoint -> Metastasis_Analysis; Endpoint -> Immune_Analysis; } end_dot Figure 3: Experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols: The Use of a Hypothetical Lipid-Based Therapeutic Agent (di-Pal-MTO) in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "di-Pal-MTO" is a hypothetical agent used for illustrative purposes in these application notes due to the absence of specific public domain information. The protocols and data presented are representative examples based on common practices for evaluating lipid-based therapeutics in 3D cell culture models.

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research as they more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional 2D cell culture.[1][2] These models exhibit gradients of nutrients, oxygen, and proliferative states, influencing cellular signaling and drug responses.[3][4] This document provides detailed application notes and protocols for evaluating the efficacy of a hypothetical lipid-based therapeutic agent, "this compound," in 3D tumor spheroid models.

This compound is conceptualized as a novel formulation where a therapeutic moiety is conjugated to a dipalmitoyl lipid backbone. This design is intended to enhance cellular uptake and bioavailability in the dense microenvironment of a solid tumor. These notes will cover the formation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and impact on key signaling pathways.

Data Presentation

The following tables summarize representative quantitative data from hypothetical experiments evaluating this compound in a 3D colon cancer spheroid model (e.g., HCT116 cells).

Table 1: Dose-Dependent Effect of this compound on Spheroid Viability

Treatment GroupConcentration (µM)Spheroid Diameter (µm, 72h)% Viability (ATP Assay, 72h)
Vehicle Control0510 ± 25100
This compound1485 ± 3092 ± 5
This compound5410 ± 2875 ± 8
This compound10325 ± 2248 ± 6
This compound25250 ± 1821 ± 4
Staurosporine1230 ± 2015 ± 3

Data are presented as mean ± standard deviation.

Table 2: Apoptosis Induction by this compound in 3D Spheroids

Treatment GroupConcentration (µM)Caspase-3/7 Activity (RFU, 48h)% Apoptotic Cells (Flow Cytometry, 48h)
Vehicle Control01500 ± 2103 ± 1
This compound106800 ± 55028 ± 4
Staurosporine19500 ± 78045 ± 6

RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Protein Expression in Key Signaling Pathways

Treatment Group (10 µM, 24h)p-Akt (Ser473) / Total Akt Ratiop-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio
Vehicle Control1.001.00
This compound0.45 ± 0.081.10 ± 0.15

Data are normalized to the vehicle control and represent the mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol for 3D Tumor Spheroid Formation

This protocol describes the formation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in a T-75 flask to 80-90% confluency.

  • Aspirate the medium, wash the cells with PBS, and add trypsin-EDTA to detach the cells.

  • Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Count the cells and adjust the concentration to 2.5 x 10⁴ cells/mL.

  • Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well round-bottom plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

  • Spheroids will typically form within 48-72 hours. Monitor spheroid formation and growth using an inverted microscope.

Protocol for this compound Treatment of 3D Spheroids

Materials:

  • Pre-formed 3D spheroids in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Vehicle control (DMSO)

Procedure:

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • After 72 hours of spheroid formation, carefully remove 100 µL of medium from each well without disturbing the spheroid.

  • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Return the plate to the incubator and treat for the desired time period (e.g., 24, 48, or 72 hours).

Protocol for Spheroid Viability Assessment (ATP Assay)

This protocol measures the metabolic activity of the spheroids as an indicator of viability.

Materials:

  • Treated 3D spheroids in a 96-well plate

  • 3D-compatible ATP-based cell viability assay kit (e.g., CellTiter-Glo® 3D)

  • Opaque-walled 96-well plate

  • Luminometer

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the ATP assay reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage viability relative to the vehicle-treated control spheroids.

Protocol for Western Blot Analysis of Signaling Proteins

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.

Materials:

  • Treated 3D spheroids

  • Cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Collect spheroids from each treatment group (pooling several spheroids may be necessary) into a microcentrifuge tube.

  • Wash the spheroids with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression diPalMTO This compound diPalMTO->Akt Inhibition

Caption: Hypothetical signaling pathway showing the inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Cell_Culture 1. 2D Cell Culture (e.g., HCT116) Spheroid_Formation 2. Spheroid Formation (Ultra-low attachment plate) Cell_Culture->Spheroid_Formation Treatment 3. Treatment with this compound (Dose-response) Spheroid_Formation->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Imaging 5a. Imaging (Spheroid Size) Incubation->Imaging Viability 5b. Viability Assay (ATP-based) Incubation->Viability WB 5c. Western Blot (Signaling Proteins) Incubation->WB

Caption: Experimental workflow for evaluating this compound in 3D spheroid models.

References

Troubleshooting & Optimization

Technical Support Center: di-Pal-MTO Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di-Pal-MTO nanoparticles. The information is designed to address common challenges encountered during experimentation, with a focus on improving nanoparticle stability and ensuring reliable results.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles and what is their primary application?

A1: this compound is a nanoparticle formulation of the NET-DNA-CCDC25 inhibitor, MTO (mitoxantrone). This formulation is designed to suppress tumor progression and enhance the innate immune response.[1] The liposomal delivery system aims to improve the pharmacokinetic profile of MTO for chemo-immunotherapy in solid tumors.[1]

Q2: What are the typical physicochemical properties of lipid-based nanoparticles?

A2: The stability and efficacy of lipid-based nanoparticles are heavily influenced by their physicochemical properties. Key parameters include particle size, polydispersity index (PDI), and surface charge (zeta potential). For instance, solid lipid nanoparticles (SLNs) have been synthesized with an average particle size of approximately 55 nm and a net surface charge of about -29.5 mV.[2] Another example shows lipid nanoparticles with a hydrodynamic size of around 55.43 nm and a PDI of 0.37.[2] The table below summarizes typical characterization parameters for lipid-based nanoparticles.

ParameterTypical ValueSignificance
Particle Size (Hydrodynamic Diameter) 50 - 200 nmAffects biodistribution, cellular uptake, and clearance.[3]
Polydispersity Index (PDI) < 0.4Indicates the uniformity of nanoparticle size distribution. A lower PDI suggests a more homogenous population.[2]
Zeta Potential Negative values (e.g., -29.54 ± 11.67 mV)Indicates surface charge, which influences stability in suspension and interactions with biological membranes.[2]

Q3: What are the key factors influencing the stability of lipid nanoparticles like this compound?

A3: The stability of lipid nanoparticles is a critical factor for their successful application and is influenced by several factors:

  • Temperature: Storage temperature significantly impacts the stability of lipid nanoparticles. For mitoxantrone-loaded solid lipid nanoparticles (SLNs), storage at 4°C resulted in better stability compared to room temperature (27±2°C), with less aggregation and drug leakage.[4]

  • pH: The pH of the surrounding buffer can affect the nanoparticle's surface charge and the integrity of its components.[5]

  • Cryoprotectants: During freeze-thawing or lyophilization for long-term storage, the use of cryoprotectants is often necessary to prevent aggregation and maintain nanoparticle integrity.

  • Lipid Composition: The choice of lipids and their ratios in the formulation is crucial for the structural integrity and stability of the nanoparticles.[6]

Troubleshooting Guide

Issue 1: Nanoparticle Aggregation Upon Storage

  • Question: My this compound nanoparticles are aggregating after a short period of storage. What could be the cause and how can I prevent this?

  • Answer: Nanoparticle aggregation is a common issue that can be caused by several factors. Based on studies of similar lipid-based nanoparticles, here are the likely causes and solutions:

    • Improper Storage Temperature: Storing the nanoparticles at room temperature can lead to increased particle aggregation.

      • Solution: Store the nanoparticle suspension at 4°C. Studies on mitoxantrone-loaded SLNs have shown that this temperature helps in regulating aggregation.[4]

    • Inadequate Surface Charge: A low zeta potential (close to neutral) can lead to reduced electrostatic repulsion between particles, causing them to aggregate.

      • Solution: Ensure that the formulation has an optimal surface charge. While specific data for this compound is not available, a zeta potential of around -30 mV is generally considered to provide good stability for lipid nanoparticles.[2]

    • Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the nanoparticle structure and lead to aggregation.

      • Solution: If long-term storage in a frozen state is required, aliquot the nanoparticle suspension into smaller volumes to avoid multiple freeze-thaw cycles. The use of cryoprotectants should also be considered.

Issue 2: Poor Drug Encapsulation Efficiency

  • Question: I am observing low encapsulation of MTO in my nanoparticle formulation. How can I improve this?

  • Answer: Low drug encapsulation efficiency can be due to several factors related to the formulation and process parameters.

    • Suboptimal Lipid Composition: The affinity of the drug for the lipid matrix is crucial for high encapsulation.

      • Solution: The original formulation for a liposomal MTO delivery system utilized a specific lipid composition that was optimized for drug loading.[1] Ensure you are using the correct lipid components and ratios. You may also experiment with different lipid compositions to find one that has a higher affinity for MTO.

    • Incorrect pH during Formulation: The ionization state of the drug and the lipids can affect encapsulation.

      • Solution: The pH of the buffers used during the formulation process should be carefully controlled to ensure optimal partitioning of the drug into the lipid core.

Issue 3: Variability in Particle Size and PDI Between Batches

  • Question: I am seeing significant batch-to-batch variation in the size and polydispersity of my this compound nanoparticles. What could be the reason?

  • Answer: Inconsistent particle size and PDI are often due to a lack of precise control over the synthesis process.

    • Inconsistent Mixing/Homogenization: The method and speed of mixing the lipid and aqueous phases are critical in determining the final particle size.

      • Solution: Employ a consistent and well-controlled method for nanoparticle synthesis, such as microfluidics or high-pressure homogenization, to ensure reproducible results.

    • Variability in Reagent Quality: The purity and quality of the lipids and other reagents can impact the self-assembly process.

      • Solution: Use high-purity reagents from a reliable source and ensure they are stored under appropriate conditions to prevent degradation.

Experimental Protocols

1. Synthesis of Lipid-Based Nanoparticles (General Method)

This protocol describes a general method for preparing lipid-based nanoparticles, which can be adapted for this compound synthesis based on the specific lipids and drug used.

  • Materials: Lipids (e.g., solid lipid, phospholipids), surfactant/emulsifier, active pharmaceutical ingredient (API) like MTO, aqueous buffer.

  • Procedure:

    • Preparation of Lipid Phase: Dissolve the lipids and the API in a suitable organic solvent or melt the lipids at a temperature above their melting point.

    • Preparation of Aqueous Phase: Prepare an aqueous solution containing the surfactant/emulsifier.

    • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization or ultrasonication. The temperature of both phases should be maintained above the melting point of the lipid.

    • Nanoparticle Formation: The resulting oil-in-water emulsion is then cooled down, leading to the precipitation of the lipid and the formation of solid lipid nanoparticles.

    • Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

2. Characterization of Nanoparticle Size and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration for measurement.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using the DLS mode of the instrument.

    • Measure the zeta potential using the ELS mode to determine the surface charge of the nanoparticles.

    • Perform measurements in triplicate to ensure accuracy and reproducibility.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization prep_lipid Prepare Lipid Phase (Lipids + MTO) emulsify High-Speed Homogenization or Ultrasonication prep_lipid->emulsify prep_aq Prepare Aqueous Phase (Surfactant + Buffer) prep_aq->emulsify cool Cooling and Nanoparticle Precipitation emulsify->cool dls DLS/ELS Analysis (Size, PDI, Zeta Potential) cool->dls tem TEM/SEM Imaging (Morphology) cool->tem

Caption: Workflow for the synthesis and characterization of lipid-based nanoparticles.

stability_factors cluster_factors Influencing Factors cluster_properties Nanoparticle Properties temp Temperature size Particle Size temp->size drug_release Drug Release temp->drug_release ph pH zeta Zeta Potential ph->zeta lipids Lipid Composition lipids->size lipids->drug_release storage Storage Conditions pdi PDI storage->pdi stability Nanoparticle Stability size->stability pdi->stability zeta->stability drug_release->stability

Caption: Factors influencing the stability of lipid-based nanoparticles.

References

troubleshooting low transfection efficiency with di-Pal-MTO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for di-Pal-MTO-based transfection. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for high-efficiency siRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for transfection?

A1: this compound is a palm oil-derived lipid. For siRNA delivery, it is typically used in combination with mono-Pal-MTO, a lipid conjugate of the anticancer agent mitoxantrone. Together, they self-assemble with siRNA to form lipid nanoparticles (LNPs). These LNPs are designed to protect the siRNA from degradation and facilitate its entry into cells. The cationic nature of the lipid formulation interacts with the negatively charged cell membrane, promoting cellular uptake.

Q2: What is the general mechanism of siRNA delivery using this compound-based lipid nanoparticles?

A2: The delivery of siRNA via this compound nanoparticles follows a multi-step process. The positively charged nanoparticles bind to the negatively charged cell surface and are internalized, often through processes like clathrin-mediated endocytosis and macropinocytosis.[1] Once inside the cell within an endosome, the lipids in the nanoparticle formulation are thought to interact with the endosomal membrane, leading to its disruption and the release of the siRNA into the cytoplasm. The siRNA can then enter the RNA-induced silencing complex (RISC) to mediate gene silencing.

Q3: What are the typical components of a this compound-based lipid nanoparticle formulation?

A3: While a specific formulation for this compound is not publicly available, lipid nanoparticle systems for siRNA delivery generally consist of:

  • Cationic/Ionizable Lipid: (e.g., this compound/mono-Pal-MTO) to complex with the negatively charged siRNA and facilitate endosomal escape.

  • Helper Lipid: Such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), which can aid in destabilizing the endosomal membrane.

  • Cholesterol: To stabilize the nanoparticle structure.[2]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) to increase the stability and circulation time of the nanoparticles in vivo, though it can sometimes interfere with cellular uptake.[3]

Q4: Can I use this compound for transfecting plasmid DNA or mRNA?

A4: The available information suggests that the this compound and mono-Pal-MTO system is designed for siRNA delivery. While cationic lipids are used for delivering various nucleic acids, the efficiency and optimal formulation parameters can vary significantly between siRNA, mRNA, and plasmid DNA due to differences in size and charge.[4] It is recommended to empirically test and optimize the formulation for other types of nucleic acids.

Troubleshooting Guide: Low Transfection Efficiency

Low transfection efficiency is a common issue in lipid-based siRNA delivery. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal Nanoparticle Formulation Vary Lipid Ratios: Systematically alter the molar ratios of this compound, mono-Pal-MTO, helper lipid (e.g., DOPE), and cholesterol. A Design of Experiment (DoE) approach can be efficient for this optimization.[3][5][6] Optimize Lipid to siRNA Ratio: Test different weight or charge ratios of the total lipid mixture to the siRNA.[2][4]
Poor Nanoparticle Quality Check Particle Size and Polydispersity: Use Dynamic Light Scattering (DLS) to ensure nanoparticles are within the optimal size range (typically 50-150 nm) with a low polydispersity index (PDI < 0.2).[7] Ensure High Encapsulation Efficiency: Quantify the amount of siRNA encapsulated within the nanoparticles using assays like the RiboGreen assay. Low encapsulation will lead to a lower effective dose.
Issues with Cell Health and Culture Conditions Use Healthy, Actively Dividing Cells: Ensure cells are in the logarithmic growth phase and have high viability. Passage cells regularly and avoid using cells that are over-confluent.[8] Optimize Cell Density: Plate cells to reach an optimal confluency at the time of transfection (often 70-80%).[8][9] Transfect in Serum-Free or Reduced-Serum Medium: While some modern reagents are compatible with serum, forming the lipid-siRNA complexes in a serum-free medium is generally recommended to avoid interference.[9][10] You can add serum-containing medium back to the cells after the initial incubation period.
Inefficient Cellular Uptake or Endosomal Escape Confirm Cellular Uptake: Use fluorescently labeled siRNA to visualize nanoparticle uptake via fluorescence microscopy or flow cytometry. Enhance Endosomal Escape: The composition of the lipid nanoparticle, particularly the ionizable lipid and helper lipids, is crucial for endosomal escape. Re-optimization of the lipid ratios may be necessary.
siRNA-Related Problems Verify siRNA Integrity and Purity: Run your siRNA on a gel to check for degradation. Ensure it is of high purity. Use Appropriate Controls: Include a validated positive control siRNA (e.g., targeting a housekeeping gene) and a non-targeting negative control siRNA to ensure the issue is with the delivery of your specific siRNA and not a general problem with the system.[8]
Incorrect Incubation Times Optimize Complex Formation Time: Allow sufficient time for the lipids and siRNA to form stable complexes before adding them to the cells (typically 15-30 minutes at room temperature).[9] Optimize Transfection Duration: The optimal time for exposing cells to the nanoparticles can vary. Test different incubation times (e.g., 4, 8, 24 hours) before changing the medium.

Experimental Protocols

As a specific protocol for this compound is not publicly available, the following is a general methodology for the preparation and characterization of siRNA-loaded lipid nanoparticles, which can be adapted and optimized for your specific needs.

Protocol 1: Preparation of this compound/siRNA Nanoparticles

This protocol is based on the common microfluidic mixing method for forming lipid nanoparticles.

Materials:

  • This compound, mono-Pal-MTO, Cholesterol, DOPE (or other helper lipid), PEG-lipid

  • siRNA stock solution

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, mono-Pal-MTO, cholesterol, DOPE, and PEG-lipid in ethanol at a desired molar ratio. A common starting point for similar formulations is a molar ratio of approximately 50:1.5:38.5:10 (ionizable lipid:helper lipid:cholesterol:PEG-lipid), but this will need to be optimized.

  • Prepare siRNA Solution: Dilute the siRNA stock solution in the citrate buffer (pH 4.0).

  • Nanoparticle Formation (Microfluidic Method): a. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another. b. Set the flow rates on the microfluidic device according to the manufacturer's instructions to achieve rapid mixing. c. Collect the resulting nanoparticle suspension.

  • Nanoparticle Formation (Manual Method): a. While vortexing the siRNA-buffer solution, rapidly add the lipid-ethanol solution. b. Continue vortexing for a specified period (e.g., 30 seconds). Note: This method may result in larger and more polydisperse particles compared to microfluidic mixing.

  • Purification and Buffer Exchange: a. Dialyze the nanoparticle suspension against PBS (pH 7.4) for at least 18-24 hours with multiple buffer changes to remove the ethanol and raise the pH. b. Alternatively, use tangential flow filtration for larger scale preparations.

  • Sterilization and Storage: a. Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter. b. Store the nanoparticles at 4°C.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Dilute a small aliquot of the nanoparticle suspension in PBS.
  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
  • Measure the surface charge (zeta potential) using the same instrument.

2. siRNA Encapsulation Efficiency:

  • Use a fluorescent dye that binds to nucleic acids, such as RiboGreen.
  • Measure the fluorescence of the nanoparticle suspension before and after adding a detergent (e.g., Triton X-100) to lyse the particles.
  • The encapsulation efficiency is calculated as: (Total fluorescence - Free fluorescence) / Total fluorescence * 100%.

Visualizations

Experimental Workflow for Nanoparticle Preparation and Transfection

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_transfection Transfection prep1 Prepare Lipid Stock (this compound, mono-Pal-MTO, etc.) in Ethanol prep3 Microfluidic Mixing prep1->prep3 prep2 Prepare siRNA in Citrate Buffer (pH 4) prep2->prep3 prep4 Dialysis against PBS (pH 7.4) prep3->prep4 prep5 Sterile Filtration prep4->prep5 char1 DLS (Size, PDI) prep5->char1 char2 Zeta Potential prep5->char2 char3 Encapsulation Efficiency prep5->char3 trans2 Add Nanoparticles to Cells prep5->trans2 trans1 Seed Cells trans1->trans2 trans3 Incubate (4-48h) trans2->trans3 trans4 Assay for Gene Knockdown (qPCR, Western Blot) trans3->trans4

Caption: Workflow for siRNA-LNP preparation, characterization, and cell transfection.

Signaling Pathway: Cellular Uptake and Endosomal Escape of Lipid Nanoparticles

G LNP siRNA-LNP Endocytosis Endocytosis/ Macropinocytosis LNP->Endocytosis Binding CellMembrane Cell Membrane EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome Internalization LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape siRNA Free siRNA EndosomalEscape->siRNA Cytoplasm Cytoplasm RISC RISC Loading siRNA->RISC TargetmRNA Target mRNA Cleavage RISC->TargetmRNA

Caption: Cellular pathway of siRNA-LNP uptake, endosomal escape, and gene silencing.

References

Technical Support Center: Optimizing di-Pal-MTO for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for di-Pal-MTO, your partner in efficient siRNA delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful optimization of the this compound to siRNA ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal this compound to siRNA ratio (N/P ratio)?

The optimal nitrogen to phosphate (B84403) (N/P) ratio, which represents the molar ratio of the nitrogen atoms in the cationic lipid (this compound) to the phosphate groups in the siRNA, is critical for efficient transfection and low cytotoxicity. This ratio must be empirically determined for each specific cell type and siRNA sequence.[1] A good starting point for optimization is to test a range of N/P ratios.

Q2: How does the N/P ratio affect the physicochemical properties of the nanoparticles?

The N/P ratio significantly influences the particle size, surface charge (zeta potential), and encapsulation efficiency of the this compound/siRNA nanoparticles. Generally, as the N/P ratio increases, the zeta potential becomes more positive, which can enhance interaction with the negatively charged cell membrane.[2] However, excessively high N/P ratios can lead to increased particle size and higher cytotoxicity.[2]

Q3: What are the expected characteristics of well-formed this compound/siRNA nanoparticles?

Well-formed nanoparticles should have a uniform size distribution (low polydispersity index, PDI), typically in the range of 50-150 nm for efficient cellular uptake.[3][4] The zeta potential should be positive to facilitate interaction with the cell membrane, and the siRNA should be efficiently encapsulated to protect it from degradation.

Q4: How should I prepare and handle the this compound reagent?

Cationic lipid reagents like this compound should be stored at +4°C and should never be frozen, as freezing can compromise the integrity of the lipid particles.[5] Before use, allow the reagent to come to room temperature.

Troubleshooting Guides

Low Transfection Efficiency

Q: I am observing low knockdown of my target gene. What are the possible causes and solutions?

Low transfection efficiency is a common issue that can be attributed to several factors. Below is a systematic guide to troubleshooting this problem.

Possible Cause Suggested Solution
Suboptimal this compound to siRNA Ratio Perform a titration experiment to determine the optimal N/P ratio for your specific cell line and siRNA. Test a range of ratios (e.g., 1:1, 2:1, 5:1, 10:1).
Poor Quality or Degraded siRNA Ensure the use of high-purity, intact siRNA. Verify siRNA integrity using gel electrophoresis. Store siRNA aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6]
Incorrect Nanoparticle Formation Prepare the complexes in a serum-free medium, as serum proteins can interfere with nanoparticle formation.[6] Ensure proper mixing of the this compound and siRNA solutions.
Suboptimal Cell Health or Density Use healthy, actively dividing cells. Ensure the cell confluency is between 30-50% at the time of transfection for siRNA experiments.[6] Do not use cells that have been passaged excessively.
Presence of Antibiotics Avoid using antibiotics in the cell culture medium during transfection, as they can cause cell stress and reduce efficiency.[7]
Incorrect Incubation Time Optimize the incubation time of the nanoparticles with the cells. A typical range is 24-72 hours before assaying for gene knockdown.[8]
High Cytotoxicity

Q: My cells are showing signs of toxicity (e.g., rounding, detachment, death) after transfection. How can I mitigate this?

Cytotoxicity is often related to the delivery vehicle. Optimizing the formulation and protocol can significantly reduce cell death.

Possible Cause Suggested Solution
This compound Concentration is Too High Reduce the concentration of this compound used in the formulation. This can be achieved by lowering the N/P ratio.
High siRNA Concentration Too much siRNA can induce an off-target or immune response, leading to toxicity.[9] Titrate the siRNA concentration to find the lowest effective dose.
Prolonged Exposure to Nanoparticles Reduce the incubation time of the this compound/siRNA complexes with the cells. After an initial incubation period (e.g., 4-6 hours), the medium can be replaced with fresh, complete medium.[8]
Low Cell Density Transfecting cells at a very low density can make them more susceptible to toxicity. Ensure the cell confluency is appropriate for your cell type.
Complexes Formed in Serum-Containing Medium Always form the this compound/siRNA complexes in a serum-free medium before adding them to the cells.[6]

Experimental Protocols

Protocol 1: Formulation of this compound/siRNA Nanoparticles

This protocol describes the preparation of this compound/siRNA nanoparticles using a simple mixing method.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of siRNA in RNase-free water or buffer.

    • Ensure the this compound reagent is at room temperature.

  • Complex Formation:

    • In separate sterile, RNase-free tubes, dilute the required amount of this compound and siRNA in a serum-free medium (e.g., Opti-MEM™).

    • Add the diluted siRNA solution to the diluted this compound solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 10-20 minutes to allow for nanoparticle formation.

  • Transfection:

    • Add the this compound/siRNA complexes dropwise to the cells in culture.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 24-72 hours before proceeding with downstream analysis.[8]

Protocol 2: Characterization of Nanoparticles

A. Particle Size and Zeta Potential (Dynamic Light Scattering - DLS)

  • Prepare the this compound/siRNA nanoparticles as described in Protocol 1.

  • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

  • Measure the zeta potential to determine the surface charge of the nanoparticles.

B. siRNA Encapsulation Efficiency (Gel Retardation Assay)

  • Prepare this compound/siRNA complexes at various N/P ratios.

  • Load the samples onto an agarose (B213101) gel containing a nucleic acid stain (e.g., ethidium (B1194527) bromide).

  • Run the gel electrophoresis to separate the complexes from free siRNA.

  • Visualize the gel under UV light. The absence of a band corresponding to free siRNA indicates complete complexation.[10]

Quantitative Data Summary

The following tables provide typical ranges for the physicochemical properties of cationic lipid/siRNA nanoparticles. Note that these are general values, and optimal parameters should be determined experimentally for your specific system.

Table 1: Physicochemical Properties of this compound/siRNA Nanoparticles at Different N/P Ratios (Example Data)

N/P RatioAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
1:1180 ± 200.3+10 ± 5~80
2:1150 ± 150.2+25 ± 5~90
5:1120 ± 100.15+40 ± 5>95
10:1130 ± 150.25+50 ± 5>98

Table 2: Recommended Starting Concentrations for Transfection in Different Plate Formats

Plate FormatsiRNA (final concentration)This compound (example volume)
96-well10-50 nM0.2 - 1.0 µL
24-well10-50 nM1.0 - 5.0 µL
6-well10-50 nM2.0 - 10.0 µL

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound to siRNA Ratio cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Testing cluster_analysis Analysis prep_siRNA Prepare siRNA Stock formulate Formulate Nanoparticles at various N/P ratios prep_siRNA->formulate prep_lipid Prepare this compound prep_lipid->formulate dls Measure Size and Zeta Potential (DLS) formulate->dls gel Assess Encapsulation (Gel Retardation) formulate->gel transfect Transfect Cells formulate->transfect knockdown Measure Gene Knockdown (qPCR/Western Blot) transfect->knockdown toxicity Assess Cytotoxicity (MTT/LDH Assay) transfect->toxicity analyze Analyze Data and Determine Optimal Ratio knockdown->analyze toxicity->analyze rnai_pathway Simplified siRNA-Mediated Gene Silencing Pathway LNP This compound/siRNA Nanoparticle endocytosis Endocytosis LNP->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm RISC_loading siRNA loading into RISC cytoplasm->RISC_loading RISC Active RISC RISC_loading->RISC cleavage mRNA Cleavage RISC->cleavage mRNA Target mRNA mRNA->cleavage silencing Gene Silencing cleavage->silencing troubleshooting_logic Troubleshooting Logic for Low Transfection Efficiency start Low Knockdown Observed check_ratio Is N/P Ratio Optimized? start->check_ratio check_siRNA Is siRNA Quality High? check_ratio->check_siRNA Yes optimize_ratio Action: Perform N/P Ratio Titration check_ratio->optimize_ratio No check_cells Are Cells Healthy and at Optimal Density? check_siRNA->check_cells Yes new_siRNA Action: Use New, High-Quality siRNA check_siRNA->new_siRNA No check_protocol Is Transfection Protocol Correct? check_cells->check_protocol Yes optimize_cells Action: Optimize Cell Seeding Density check_cells->optimize_cells No review_protocol Action: Review Protocol (e.g., serum-free complexation) check_protocol->review_protocol No success Problem Solved check_protocol->success Yes optimize_ratio->success new_siRNA->success optimize_cells->success review_protocol->success

References

Technical Support Center: di-Pal-MTO Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of di-Pal-MTO (dipalmitoyl-mitoxantrone).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and scale-up of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: Insufficient reaction time, temperature, or inadequate activation of palmitic acid.- Ensure the reaction is monitored to completion using appropriate analytical techniques (e.g., TLC, HPLC). - Optimize reaction temperature and time. - Use a suitable activating agent for palmitic acid, such as DCC/DMAP or conversion to palmitoyl (B13399708) chloride.
Degradation of Mitoxantrone (B413): Mitoxantrone is sensitive to harsh reaction conditions (e.g., strong acids/bases, high temperatures).- Employ milder reaction conditions. - Use a non-nucleophilic base to scavenge acid byproducts. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Poor Solubility of Reactants: Mitoxantrone and palmitic acid derivatives may have limited solubility in common organic solvents.- Screen a variety of anhydrous aprotic solvents (e.g., DMF, DMSO, DCM, THF) to find a suitable medium for the reaction. - Consider the use of co-solvents to improve solubility.
Formation of Side Products Mono-acylation: Incomplete reaction leading to the formation of mono-palmitoyl-mitoxantrone.- Increase the molar excess of the activated palmitic acid. - Extend the reaction time.
Over-acylation: Acylation at other reactive sites on the mitoxantrone molecule.- This is less likely given the primary and secondary amine structures, but protecting groups could be considered in a more complex synthetic route if this is observed.
Formation of Palmitic Anhydride (B1165640): Self-condensation of the activated palmitic acid.- Add the activated palmitic acid to the reaction mixture in a controlled manner (e.g., dropwise addition). - Maintain a lower reaction temperature.
Difficulties in Purification Co-elution of Product and Starting Materials: Similar polarities of this compound, mono-Pal-MTO, and unreacted mitoxantrone.- Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase) for better separation. - Consider alternative purification techniques such as preparative HPLC or crystallization.
Product Instability during Purification: Degradation of this compound on silica (B1680970) gel.- Use a neutral or deactivated silica gel for column chromatography. - Perform the purification quickly and at low temperatures.
Scale-Up Challenges Batch-to-Batch Inconsistency: Variations in reaction conditions and work-up procedures at a larger scale.- Implement strict process controls for temperature, reaction time, and reagent addition. - Develop a robust and scalable purification protocol.
Mixing and Heat Transfer Issues: Inefficient mixing and localized overheating in larger reactors.- Use appropriate reactor geometry and agitation to ensure homogeneous reaction conditions. - Implement controlled heating and cooling systems.
Product Aggregation and Precipitation: Increased concentration at larger scales can lead to solubility issues.- This is a known challenge for lipid-drug conjugates.[1] Maintain appropriate solvent volumes and consider the use of excipients that can prevent aggregation if the product is intended for formulation.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of this compound?

A1: this compound is understood to be a derivative of the anticancer drug mitoxantrone, where two palmitoyl groups are covalently attached. The most probable points of attachment are the two secondary amine nitrogens in the side chains of the mitoxantrone molecule, forming amide bonds.

Q2: What are the key challenges in scaling up the synthesis of lipid-drug conjugates like this compound?

A2: Scaling up the synthesis of lipid-drug conjugates presents several challenges.[1] These include maintaining batch-to-batch consistency, ensuring adequate purity, and dealing with potential issues of aggregation and solubility of the final product.[1] Careful process optimization and the development of robust purification methods are crucial for successful scale-up.

Q3: Which analytical techniques are suitable for characterizing this compound?

A3: A combination of analytical techniques is recommended for the full characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for assessing purity and confirming the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the structure, including the attachment points of the palmitoyl chains.

Q4: How can I purify this compound?

A4: Purification of this compound can be challenging due to the presence of structurally similar impurities such as the mono-palmitoylated intermediate and unreacted mitoxantrone. Column chromatography on silica gel is a common method, but care must be taken to avoid product degradation.[2] Preparative HPLC can offer higher resolution and purity. Crystallization could also be explored as a purification and isolation method.

Q5: What are the common side reactions to be aware of during the synthesis?

A5: The primary side reaction is the formation of the mono-palmitoyl-mitoxantrone intermediate. Depending on the activation method for palmitic acid, self-condensation to form palmitic anhydride can also occur. If the reaction conditions are too harsh, degradation of the mitoxantrone core is a possibility.

Experimental Protocols

Plausible Synthesis of this compound (Esterification)

Materials:

Procedure:

  • Neutralization of Mitoxantrone: To a solution of mitoxantrone dihydrochloride in a mixture of DCM and a small amount of DMF, add triethylamine (2.2 equivalents) at 0 °C. Stir for 30 minutes to generate the free base of mitoxantrone.

  • Activation of Palmitic Acid: In a separate flask, dissolve palmitic acid (2.5 equivalents) and DMAP (0.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add DCC (2.5 equivalents). Stir the mixture at 0 °C for 1 hour.

  • Coupling Reaction: Add the activated palmitic acid solution dropwise to the mitoxantrone free base solution at 0 °C. Allow the reaction to warm to room temperature and stir for 24-48 hours under an inert atmosphere. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane to isolate this compound.

Analytical Characterization
  • TLC: Monitor the reaction using a mobile phase of 10% methanol in dichloromethane. Visualize spots under UV light and/or with an appropriate stain.

  • HPLC: Use a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA). Monitor at the appropriate wavelength for mitoxantrone (e.g., 660 nm).

  • LC-MS: Confirm the molecular weight of the product using a suitable LC-MS system.

  • NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ with a few drops of CD₃OD for solubility) and acquire ¹H and ¹³C NMR spectra to confirm the structure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Neutralization of Mitoxantrone s3 Coupling Reaction s1->s3 s2 Activation of Palmitic Acid s2->s3 w1 Filtration s3->w1 w2 Aqueous Wash w1->w2 w3 Drying and Concentration w2->w3 p1 Column Chromatography w3->p1 p2 Characterization (HPLC, LC-MS, NMR) p1->p2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield c1 Incomplete Reaction start->c1 c2 Degradation of Starting Material start->c2 c3 Poor Solubility start->c3 s1 Optimize Reaction Time/Temperature c1->s1 s2 Use Milder Conditions c2->s2 s3 Screen Solvents c3->s3

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Technical Support Center: Di-Pal-MTO Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of di-Pal-MTO formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and is its cytotoxicity a primary concern?

A1: this compound is a novel small-molecule inhibitor derived from the chemotherapeutic agent Mitoxantrone (B413) (MTO). It is synthesized by conjugating MTO with palmitoleic acids. A key feature of this modification is that it is designed to decrease the cytotoxicity associated with the parent compound, MTO, by increasing the molecule's residence time on the cytoplasmic membrane. This enhances its inhibitory efficiency against its target while reducing off-target toxic effects. While this compound is inherently less cytotoxic than MTO, optimizing its formulation is crucial to minimize toxicity further and maximize the therapeutic window in any experimental model.

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions by blocking the interaction between Neutrophil Extracellular Trap-DNA (NET-DNA) and the CCDC25 sensor on the cytoplasmic membrane of cancer cells. This inhibition disrupts the downstream RAC1-CDC42 signaling cascade, which is responsible for cytoskeleton arrangement and chemotactic migration of cancer cells, thereby suppressing tumor metastasis.[1] Furthermore, this compound has been shown to promote an anti-tumor immune response by facilitating the infiltration of CD8+ T cells.[1]

Diagram 1: Mechanism of Action of this compound

di-Pal-MTO_Mechanism cluster_0 Cancer Cell Cytoplasm cluster_1 Extracellular CCDC25 CCDC25 Sensor RAC1_CDC42 RAC1-CDC42 Cascade CCDC25->RAC1_CDC42 Metastasis Metastasis RAC1_CDC42->Metastasis NET_DNA NET-DNA NET_DNA->CCDC25 Promotes diPalMTO This compound diPalMTO->CCDC25 Inhibits

Caption: Logical flow of this compound inhibiting the metastasis signaling pathway.

Q3: How can I reduce the cytotoxicity of my this compound formulation?

A3: Encapsulating this compound within a nanoparticle-based drug delivery system is the most effective strategy to reduce systemic toxicity.[2][3][4] These carriers can improve the therapeutic index by altering the drug's pharmacokinetic profile, enabling targeted delivery, and facilitating controlled release.[3][5][6]

Key formulation strategies include:

  • Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate therapeutic agents. They are known to reduce the side effects of many drugs by delivering them more specifically to cancer cells.[5] Using neutral lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) can help create liposomes with low cellular toxicity.[7]

  • Solid Lipid Nanoparticles (SLNs): SLNs are an alternative to liposomes, composed of a solid lipid core. For the parent compound MTO, SLN formulations have been shown to cause no observed toxicity to main tissues after local injection, whereas the free drug solution produced medium to serious toxicity to the liver and lung.[5][7]

  • Surface Modification (PEGylation): Modifying the surface of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can reduce non-specific interactions with cells and immunogenicity, thereby lowering cytotoxicity and prolonging circulation time.[8][9]

Q4: What specific formulation factors influence nanoparticle cytotoxicity?

A4: Several physicochemical properties of nanoparticles can significantly impact their toxicity:

  • Particle Size: Smaller nanoparticles (<100 nm) are often desirable for drug delivery but can sometimes trigger immune reactions or damage cell membranes.[5] It is crucial to characterize the size of your formulation and optimize it for efficacy while minimizing toxicity.

  • Surface Charge: The zeta potential of a nanoparticle indicates its surface charge. Positively charged (cationic) liposomes or nanoparticles tend to be more toxic than neutral or negatively charged (anionic) ones, though they can also exhibit higher transfection or uptake efficiency.[7][10]

  • Lipid Composition: The choice of lipids is critical. For instance, in liposomal formulations, certain cationic lipids are more toxic than others. The inclusion of lipids like DPPC or the addition of PEG-conjugated lipids can reduce macrophage-mediated toxicity.[5][7]

Q5: How do I measure the cytotoxicity of my this compound formulation in vitro?

A5: In vitro cytotoxicity assays are essential for predicting the toxic effects of therapeutic products.[11] These assays typically involve exposing cultured cells to the formulation and measuring cell viability or death. Common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to a purple formazan (B1609692) product, which can be quantified.[11][12]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity (a hallmark of necrosis).[13][14]

  • Neutral Red (NR) Uptake Assay: This method is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[11]

The result of these assays is often expressed as the IC50 value, which is the concentration of the drug required to inhibit the growth or metabolic activity of 50% of the cells.[6]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of this compound formulations.

Problem Potential Cause(s) Recommended Solution(s)
Higher than expected cytotoxicity observed in in vitro assays. 1. Formulation Instability: Nanoparticles may be aggregating, or the drug may be leaking prematurely from the carrier. 2. Unfavorable Physicochemical Properties: The formulation may have a high positive surface charge or a suboptimal particle size. 3. Inherent Sensitivity of Cell Line: The chosen cell line may be particularly sensitive to the formulation components.1. Characterize Formulation: Re-verify particle size, polydispersity index (PDI), and zeta potential. Assess drug encapsulation efficiency and release kinetics. 2. Modify Formulation: If the charge is positive, try formulating with neutral or anionic lipids.[7] Consider adding a PEG coating to shield surface charge.[8] 3. Use Control Cell Line: Test the formulation on a non-cancerous or less sensitive cell line to determine the therapeutic index.
Poor therapeutic index (high toxicity to healthy/control cells). 1. Non-specific Uptake: The formulation may be taken up by healthy cells at a similar rate to cancer cells. 2. Toxicity of the Carrier Itself: The "blank" nanoparticles (without this compound) may be inherently cytotoxic.1. Incorporate Targeting Ligands: Modify the nanoparticle surface with ligands (e.g., folic acid, antibodies) that bind to receptors overexpressed on the target cancer cells.[15] 2. Test Blank Carrier: Always run a control experiment with the blank formulation to assess the baseline cytotoxicity of the carrier materials. Select biocompatible materials like DPPC or biodegradable polymers.[7][8]
Inconsistent or non-reproducible cytotoxicity results. 1. Assay Interference: Nanoparticles can interfere with the optical readouts of colorimetric or fluorometric assays. 2. Variable Formulation Batches: Batch-to-batch variability in size, charge, or drug loading can lead to different biological effects. 3. Experimental Variables: Inconsistent cell seeding density, incubation times, or reagent preparation can affect results.1. Run Assay Controls: Include a control of nanoparticles in media without cells to check for interference with the assay reagents. If interference is detected, consider an alternative assay (e.g., switch from MTT to LDH). 2. Standardize Formulation Protocol: Ensure the formulation protocol is highly controlled and characterize each new batch thoroughly before biological testing. 3. Standardize Assay Protocol: Follow a strict, standardized protocol for all cytotoxicity experiments. Ensure consistent cell passage numbers and health.

Diagram 2: Troubleshooting Workflow for High Cytotoxicity

Troubleshooting_Cytotoxicity Start Start: High Cytotoxicity Observed CheckBlank Test Cytotoxicity of Blank Nanoparticles Start->CheckBlank BlankToxic Result: Blank is Toxic CheckBlank->BlankToxic Yes BlankNotToxic Result: Blank is Not Toxic CheckBlank->BlankNotToxic No Reformulate Reformulate with more biocompatible materials (e.g., DPPC, PEG-lipids) BlankToxic->Reformulate CheckPhysChem Characterize Formulation (Size, Zeta Potential, PDI) BlankNotToxic->CheckPhysChem Reformulate->CheckPhysChem IsPositive Is Zeta Potential > +10mV? CheckPhysChem->IsPositive ModifyCharge Modify Surface: - Use neutral/anionic lipids - Add PEG coating IsPositive->ModifyCharge Yes IsLarge Is Size > 200nm or PDI High? IsPositive->IsLarge No ModifyCharge->IsLarge OptimizeSize Optimize Formulation Method (e.g., extrusion, sonication) to reduce size/PDI IsLarge->OptimizeSize Yes Retest Re-test Cytotoxicity IsLarge->Retest No OptimizeSize->Retest

Caption: A logical workflow for troubleshooting unexpectedly high cytotoxicity results.

Section 3: Experimental Protocols

Protocol 3.1: General Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound formulations.[11][12]

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Treatment:

    • Prepare serial dilutions of the this compound formulation and the corresponding "blank" nanoparticle formulation in culture medium. Also prepare dilutions of free this compound as a control.

    • Remove the old medium from the wells and add 100 µL of the diluted formulations to the respective wells.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like DMSO (positive control).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Diagram 3: Experimental Workflow for Cytotoxicity Assessment

Experimental_Workflow Start Start: Prepare this compound Formulation & Controls Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h for Adherence Seed->Incubate1 Treat Treat Cells with Serial Dilutions of Formulations Incubate1->Treat Incubate2 Incubate for 24h, 48h, or 72h Treat->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate2->Assay Measure Measure Readout (e.g., Absorbance) Assay->Measure Analyze Analyze Data: - Calculate % Viability - Plot Dose-Response Curve Measure->Analyze End Determine IC50 Value Analyze->End

Caption: A standard workflow for evaluating the cytotoxicity of a new formulation.

Section 4: Quantitative Data Summary

Specific IC50 values for this compound are not widely available in the public literature. However, data from studies on its parent compound, Mitoxantrone (MTO), in various formulations can provide a valuable benchmark for researchers. The primary goal of creating this compound is to improve upon the therapeutic profile of MTO.

Table 1: Summary of Cytotoxicity and Efficacy Data for Mitoxantrone (MTO) Formulations

FormulationCell Line / ModelKey FindingQuantitative Data (IC50 or other)Reference
Free MTOSH-SY5Y (Human Neuroblastoma)MTO was more cytotoxic than Doxorubicin at 24h.Cell Viability: ~31-41% (vs. ~47-58% for DOX) at 0.1-0.5 µM
Free MTOHCT116 (Human Colon Carcinoma)Parental HCT116 cells were ~2-fold more sensitive to MTO than DNMT knockout (DKO8) cells.IC50 was ~2-fold lower in HCT116 vs. DKO8 cells.[15]
Free MTO vs. MTO-SLN (Solid Lipid Nanoparticle)In vivo mouse model (MCF-7 xenograft)MTO-SLN showed significantly reduced systemic toxicity compared to MTO-Solution.MTO-SLN: No observed toxicity in main tissues. MTO-Soln: Medium to serious toxicity in liver and lung.[5][7]
Free MTO vs. MTO-SLNIn vivo mouse model (MCF-7 xenograft)MTO-SLN achieved similar tumor inhibition at half the dose of MTO-Solution.% Inhibition: 81.8% (MTO-SLN) vs. 82.9% (MTO-Soln at double dose).[5][7]
Free MTO vs. Liposomal MTOIn vivo mouse model (LXFL 529/6 lung carcinoma)Phosphatidic acid (PA)-MTO liposomes showed an improved cytotoxic effect compared to free MTO.Not specified as IC50, but described as "improved cytotoxic effect".[1]
MXT-loaded Liposomes (with Anacardic Acid)Melanoma Cell LinesThe formulation improved the cytotoxicity of MTO.Not specified as IC50, but described as "improved cytotoxicity".[14]

References

Technical Support Center: Overcoming Aggregation Issues with di-Pal-MTO Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with di-Pal-MTO nanoparticles. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly aggregation, that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles?

A1: this compound is a cationic lipid created by conjugating the anticancer drug mitoxantrone (B413) (MTO) with two palmitoleic acid chains ("di-Pal").[1][2][3] These lipids self-assemble into nanoparticles, which can be used for the co-delivery of the therapeutic agent (MTO) and genetic material like small interfering RNA (siRNA).[2][4] The positive charge from the MTO component facilitates the complexation of negatively charged siRNA.[4] Formulations may also include mono-Pal-MTO to optimize delivery efficiency.[2][5]

Q2: What are the primary indicators of this compound nanoparticle aggregation?

A2: The most common signs of nanoparticle aggregation include:

  • Visual Changes: The appearance of visible precipitates, sediment, or a cloudy or cleared supernatant in what should be a homogenous suspension.

  • Dynamic Light Scattering (DLS) Analysis: An increase in the Z-average diameter and/or the Polydispersity Index (PDI) are quantitative indicators of aggregation. A PDI value above 0.3 often suggests a heterogeneous population, which can be a result of aggregation.

  • Loss of Therapeutic Efficacy: Aggregated nanoparticles can lead to altered bioavailability and reduced therapeutic effect.[1]

Q3: What is zeta potential, and why is it critical for this compound nanoparticles?

A3: Zeta potential measures the surface charge of nanoparticles and is a key predictor of their stability in a colloidal suspension. For cationic nanoparticles like this compound, a high positive zeta potential (typically > +30 mV) creates strong electrostatic repulsion between particles, which helps prevent aggregation.[6] Monitoring the zeta potential is crucial for ensuring the stability of your formulation.

Troubleshooting Guide: Aggregation Issues

Issue 1: Nanoparticles Aggregate Immediately After Formulation

If you observe aggregation immediately following the synthesis of your this compound nanoparticles, consider the following potential causes and solutions.

Potential Cause Explanation Recommended Action
Suboptimal pH of the Aqueous Phase The pH of the buffer is critical for cationic lipids. If the pH is too low, it can lead to excessive protonation and surface charge, causing instability and aggregation.[6]Ensure the pH of your aqueous buffer is optimized for your specific formulation. For many cationic lipid nanoparticles, a slightly acidic pH is used during formulation, followed by a buffer exchange to a neutral pH (e.g., PBS pH 7.4) for final use.[6]
High Ionic Strength of the Buffer High salt concentrations can compress the electrical double layer surrounding the nanoparticles, which reduces the electrostatic repulsion between them and promotes aggregation.[6]Use buffers with a lower ionic strength during formulation. If a specific buffer is required for your application, consider performing a buffer exchange after the nanoparticles are formed.
High Lipid Concentration Elevated concentrations of this compound and other lipid components can increase the likelihood of particle collisions, leading to fusion and aggregation.[6]Try formulating the nanoparticles at a lower lipid concentration. You can concentrate the sample later if necessary, using appropriate techniques like ultrafiltration.
Inefficient Mixing In methods like solvent injection, a slow or inefficient mixing of the organic and aqueous phases can lead to the formation of larger, less stable particles that are prone to aggregation.Optimize the mixing rate and method. For laboratory scale, rapid injection of the lipid solution into the stirred aqueous phase is common. For more reproducible results, consider using a microfluidic mixing device.
Issue 2: Nanoparticles Aggregate During Storage or Use

If your this compound nanoparticles appear stable initially but aggregate over time or under specific experimental conditions, investigate these factors.

Parameter Influence on Stability Recommendations for this compound Nanoparticles
Storage Temperature Freeze-thaw cycles can be particularly damaging to lipid nanoparticles, causing phase separation and aggregation.[4] Storing at 4°C is often preferable to freezing.[6]For short-term storage (up to one week), 4°C is generally recommended. For longer-term storage, lyophilization with a cryoprotectant (e.g., sucrose (B13894) or trehalose) is a common strategy to prevent aggregation during freezing and thawing.[4]
Mechanical Stress Agitation, such as vigorous vortexing or shaking, can induce nanoparticle aggregation.[4]Handle nanoparticle suspensions gently. Mix by gentle inversion or slow pipetting rather than vortexing.
Interaction with Biological Media Proteins and other components in cell culture media or biological fluids can adsorb to the surface of nanoparticles, leading to aggregation.The inclusion of PEGylated lipids in the formulation can create a protective layer that reduces protein adsorption and improves stability in biological environments.
Final Buffer Composition After dialysis or buffer exchange into a final buffer (e.g., PBS for in vivo studies), the change in pH and ionic strength can affect stability. A decrease in zeta potential to a near-neutral value is expected and can increase the risk of aggregation.[6]Characterize the nanoparticles (size, PDI, and zeta potential) in the final buffer to ensure they remain stable. If aggregation occurs, you may need to re-evaluate the composition of the final buffer or the nanoparticle formulation itself.

Experimental Protocols

General Protocol for this compound Nanoparticle Formulation (Solvent Injection Method)

This is a generalized protocol. Specific ratios and concentrations should be optimized for your particular application.

  • Lipid Phase Preparation: Dissolve this compound and any other lipid components (e.g., mono-Pal-MTO, helper lipids, PEGylated lipids) in a suitable organic solvent such as ethanol.

  • Aqueous Phase Preparation: Prepare an aqueous buffer at the desired pH (e.g., a slightly acidic buffer for siRNA complexation). If encapsulating siRNA, add it to this aqueous phase.

  • Nanoparticle Formation: While vigorously stirring the aqueous phase, rapidly inject the lipid/ethanol solution. A common volumetric ratio is 1:3 (organic:aqueous).

  • Purification and Buffer Exchange: Remove the organic solvent and unencapsulated material. This is typically done by dialysis against the final experimental buffer (e.g., PBS, pH 7.4).

Characterization by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the same buffer it is suspended in to avoid altering the surface charge and causing aggregation.

  • Measurement: Analyze the sample using a DLS instrument to determine the Z-average diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement: For zeta potential, dilute the sample in the appropriate buffer and measure using a dedicated cell in the DLS instrument.

Visualizations

G cluster_formulation Nanoparticle Formulation cluster_characterization Characterization prep_lipids Prepare Lipid Phase (this compound in Ethanol) mixing Rapid Mixing (e.g., Solvent Injection) prep_lipids->mixing prep_aqueous Prepare Aqueous Phase (Buffer +/- siRNA) prep_aqueous->mixing purification Purification (e.g., Dialysis) mixing->purification dls DLS Analysis: - Size (Z-average) - PDI purification->dls zeta Zeta Potential purification->zeta application Downstream Application dls->application zeta->application

Caption: Experimental workflow for this compound nanoparticle formulation and characterization.

G cluster_immediate Immediate Aggregation cluster_storage Aggregation Over Time start Aggregation Observed pH Check Buffer pH start->pH Post-Formulation storage_temp Optimize Storage Temp (4°C vs. Lyophilization) start->storage_temp During Storage/Use ionic_strength Assess Ionic Strength pH->ionic_strength concentration Review Lipid Concentration ionic_strength->concentration solution Stable Nanoparticles concentration->solution Optimized handling Gentle Handling? storage_temp->handling peg Include PEG-Lipid? handling->peg peg->solution Optimized

Caption: Troubleshooting logic for addressing this compound nanoparticle aggregation.

References

Technical Support Center: Refinement of di-Pal-MTO Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of di-Pal-MTO (di-palmitoyl-L-α-phosphatidylethanolamine-N-mannosyl-(1-4)-[α-mannosyl-(1-4)]3-α-mannosyl-N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine). Our goal is to address specific issues encountered during experimental procedures to refine and optimize purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying crude this compound after synthesis?

A1: Initial purification of this compound typically involves a solvent extraction to remove a significant portion of non-lipid contaminants and unreacted starting materials. A common approach is a biphasic extraction using a chloroform (B151607)/methanol (B129727)/water system, similar to the Folch or Bligh-Dyer methods, which separates lipids into the organic phase.[1][2] The choice of solvents and their ratios may need to be optimized to maximize the recovery of the amphipathic this compound.

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: Due to its amphipathic nature, a combination of chromatographic techniques is often necessary. Normal-phase chromatography on silica (B1680970) gel can be effective for separating lipids based on polarity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for high-resolution separation of lipid species. For RP-HPLC, a C8 or C18 column with a gradient of organic solvent (e.g., methanol or acetonitrile) in water is a common choice.

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be assessed using a combination of techniques. Thin-layer chromatography (TLC) is a quick method for monitoring the progress of column chromatography. For more quantitative analysis, HPLC with an appropriate detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), is recommended.[3] Mass spectrometry is particularly useful for confirming the molecular weight of the purified product.

Q4: What are the best practices for storing purified this compound?

A4: Lipids, especially those with complex structures, can be susceptible to degradation.[4] Purified this compound should be stored in a solvent in which it is stable, such as chloroform/methanol, at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5] It is also advisable to store it in glass vials to avoid leaching of plasticizers.

Troubleshooting Guide

Issue 1: Low Yield of this compound After Extraction

Question: I am experiencing a significant loss of product after the initial liquid-liquid extraction. What could be the cause and how can I improve the yield?

Answer: Low recovery of an amphipathic molecule like this compound during extraction is a common problem. The issue often lies in the partitioning of the molecule between the aqueous and organic phases.

  • Incorrect Solvent Ratios: The standard chloroform/methanol/water ratios may not be optimal for this compound. Its large, polar headgroup could increase its solubility in the aqueous phase, leading to product loss.

  • Emulsion Formation: The presence of detergents or high concentrations of amphipathic molecules can lead to the formation of a stable emulsion at the interface, trapping the product.[4]

  • Incomplete Phase Separation: Insufficient centrifugation can lead to poor separation of the layers, making it difficult to collect the organic phase without contamination or loss of product.[4]

Solutions:

  • Adjust Solvent Polarity: Systematically vary the ratio of chloroform to methanol to increase the solubility of this compound in the organic phase.

  • Modify pH: Adjusting the pH of the aqueous phase can sometimes improve partitioning by altering the charge of the molecule.

  • Improve Phase Separation: Increase the centrifugation time or speed to achieve a clearer separation between the layers.[6] Cooling the mixture to -20°C to freeze the aqueous layer can also facilitate the removal of the organic phase.[6]

Issue 2: Poor Resolution During HPLC Purification

Question: My this compound peak is broad and co-elutes with impurities during RP-HPLC. How can I improve the separation?

Answer: Poor resolution in HPLC can be due to several factors related to the column, mobile phase, or the sample itself.

  • Inappropriate Column Chemistry: The chosen column (e.g., C18) may not be providing sufficient retention or selectivity for this compound and related impurities.

  • Suboptimal Mobile Phase: The gradient slope may be too steep, or the organic solvent may not be optimal for separating the compounds of interest.

  • Sample Overload: Injecting too much sample can lead to peak broadening and poor separation.

  • Secondary Interactions: The molecule may be interacting with the silica backbone of the column, leading to tailing.

Solutions:

  • Screen Different Columns: Test columns with different stationary phases (e.g., C8, phenyl-hexyl) to find one with better selectivity.

  • Optimize the Gradient: Use a shallower gradient to increase the separation between closely eluting peaks. Try different organic modifiers like acetonitrile (B52724) or isopropanol.

  • Reduce Sample Load: Decrease the amount of sample injected onto the column.

  • Add Mobile Phase Modifiers: Adding a small amount of a competing base (like triethylamine) or acid (like formic acid) to the mobile phase can reduce peak tailing by masking silanol (B1196071) interactions.

Data Presentation

Table 1: Comparison of this compound Recovery Using Different Extraction Methods

Extraction MethodSolvent System (v/v/v)Centrifugation (x g, min)Average Yield (%)Purity by HPLC-ELSD (%)
Method A Chloroform/Methanol/Water (2:1:0.8)2000, 1065 ± 578
Method B Chloroform/Methanol/Water (2:2:1)2000, 1078 ± 475
Method C MTBE/Methanol/Water (1.5:1:1)4000, 1585 ± 381

Table 2: Optimization of RP-HPLC Purification of this compound

ColumnMobile Phase AMobile Phase BGradient (Time, %B)Flow Rate (mL/min)Peak Resolution (this compound vs. Impurity X)
C18, 5 µm Water + 0.1% Formic AcidAcetonitrile0-20 min, 50-95%1.01.2
C18, 5 µm Water + 0.1% Formic AcidMethanol0-30 min, 60-100%0.81.8
Phenyl-Hexyl, 5 µm Water + 0.1% Formic AcidMethanol0-30 min, 60-100%0.82.5

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup

This protocol is designed for the initial cleanup of crude this compound to remove highly polar and non-polar impurities.

  • Column Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or C8).

  • Column Conditioning:

    • Wash the cartridge with 3 column volumes of methanol.

    • Equilibrate the cartridge with 3 column volumes of the initial loading solvent (e.g., 50% methanol in water).

  • Sample Loading:

    • Dissolve the crude this compound in the initial loading solvent.

    • Load the sample onto the SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 3 column volumes of the initial loading solvent to remove highly polar impurities.

    • Wash with a slightly less polar solvent (e.g., 70% methanol in water) to remove other impurities.

  • Elution:

    • Elute the this compound with a non-polar solvent (e.g., methanol or chloroform/methanol 2:1).

    • Collect the eluate in fractions and analyze by TLC or HPLC.

  • Solvent Removal: Evaporate the solvent from the purified fractions under a stream of nitrogen or using a rotary evaporator.

Protocol 2: Reversed-Phase HPLC Purification

This protocol describes a general method for the high-resolution purification of this compound.

  • HPLC System: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and a suitable detector (ELSD or MS).

  • Column: A Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: Gradient from 60% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Procedure:

    • Dissolve the partially purified this compound in the initial mobile phase composition (60% B).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Collect fractions corresponding to the this compound peak.

    • Pool the pure fractions and remove the solvent.

Visualizations

experimental_workflow cluster_0 Crude this compound cluster_1 Initial Purification cluster_2 High-Resolution Purification cluster_3 Final Product crude Crude Product extraction Liquid-Liquid Extraction (e.g., MTBE/Methanol/Water) crude->extraction Dissolve spe Solid-Phase Extraction (SPE) (C18 Cartridge) extraction->spe Partially Purified Extract hplc Reversed-Phase HPLC (Phenyl-Hexyl Column) spe->hplc Enriched Fraction pure Pure this compound (>95%) hplc->pure Purified Fractions troubleshooting_low_yield start Low Yield of this compound q1 Is an emulsion forming during extraction? start->q1 s1 Increase centrifugation time/speed. Consider adding a salt to the aqueous phase. q1->s1 Yes q2 Is the product precipitating? q1->q2 No s1->q2 s2 Adjust solvent composition to improve solubility. Perform extraction at room temperature. q2->s2 Yes q3 Is the product in the aqueous phase? q2->q3 No s2->q3 s3 Modify solvent ratios (e.g., increase chloroform). Adjust pH of the aqueous phase. q3->s3 Yes end Improved Yield q3->end No, further investigation needed s3->end

References

Technical Support Center: di-Pal-MTO Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di-Pal-MTO (dipalmitoleoyl-mitoxantrone) in experimental settings. The following information is intended to help overcome common challenges encountered during the formulation of this compound nanoparticles, their use in siRNA delivery, and the assessment of their therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in experiments?

A1: this compound is a lipid-drug conjugate where the anticancer agent mitoxantrone (B413) (MTO) is covalently linked to two palmitoleic acid chains. This modification renders the molecule amphiphilic, allowing it to self-assemble into nanoparticles in an aqueous solution. In many experimental setups, this compound is used in combination with mono-Pal-MTO (with a single palmitoleic acid chain) to form cationic nanoparticles. These nanoparticles can encapsulate and deliver siRNA to target cells, leveraging the positive charge of the mitoxantrone core for electrostatic interaction with the negatively charged siRNA.[1] This delivery system is primarily investigated for combination cancer therapy, delivering both a chemotherapeutic agent (MTO) and a gene-silencing agent (siRNA) simultaneously.

Q2: My this compound nanoparticles are aggregating. What could be the cause?

A2: Nanoparticle aggregation is a common issue that can arise from several factors during formulation and storage. Key potential causes include:

  • Incorrect Solvent/Anti-Solvent Ratio: During nanoprecipitation, an inappropriate ratio of the organic solvent (dissolving this compound) to the aqueous anti-solvent can lead to poor nanoparticle formation and aggregation.

  • Suboptimal pH of the Aqueous Phase: The pH of the aqueous solution can influence the surface charge of the nanoparticles, affecting their stability.

  • High Ionic Strength of the Buffer: Excessive salt concentrations in the buffer can screen the surface charges of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.

  • Improper Storage Conditions: Storing the nanoparticle suspension at inappropriate temperatures (e.g., freezing) or for extended periods can lead to instability and aggregation.

Q3: I am observing low siRNA encapsulation efficiency. How can I improve it?

A3: Low siRNA encapsulation efficiency can significantly impact the effectiveness of your experiments. Consider the following troubleshooting steps:

  • Optimize the this compound/siRNA Ratio: The ratio of the cationic lipid conjugate to the anionic siRNA is critical for efficient complexation. A suboptimal ratio can result in incomplete encapsulation.

  • Incubation Time and Temperature: The complexation of siRNA with the this compound nanoparticles may require specific incubation times and temperatures to reach equilibrium.

  • Purity of this compound and siRNA: Ensure that both the lipid-drug conjugate and the siRNA are of high purity, as contaminants can interfere with the electrostatic interactions required for encapsulation.

Q4: My in vitro experiments are showing high cytotoxicity even in control cells. What is the likely cause?

A4: While mitoxantrone is a cytotoxic agent, excessive toxicity in control experiments could indicate issues with the nanoparticle formulation or the experimental setup.

  • Residual Organic Solvent: Incomplete removal of the organic solvent used during nanoparticle preparation can lead to non-specific cytotoxicity.

  • High Concentration of this compound: The concentration of the this compound nanoparticles themselves might be too high, leading to off-target toxicity. It is crucial to determine the optimal concentration range through dose-response experiments.

  • Contamination of Cell Culture: Microbial contamination in your cell cultures can cause widespread cell death, which might be mistaken for treatment-induced cytotoxicity.

Experimental Protocols

Nanoparticle Formulation via Nanoprecipitation

This protocol describes a general method for forming this compound nanoparticles.

  • Preparation of Organic Phase: Dissolve this compound and mono-Pal-MTO (if used in combination) in a water-miscible organic solvent such as acetone (B3395972) or acetonitrile (B52724) to a final concentration of 1-5 mg/mL.

  • Preparation of Aqueous Phase: Prepare an aqueous solution (e.g., deionized water or a low-ionic-strength buffer) at a suitable pH. For siRNA encapsulation, this phase will contain the siRNA.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant, gentle stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the lipid-drug conjugates to precipitate and self-assemble into nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The nanoparticle suspension can be purified to remove any un-encapsulated siRNA or residual solvents by methods such as dialysis or centrifugal filtration.

Characterization of this compound Nanoparticles

Proper characterization of the nanoparticles is essential to ensure reproducibility and interpret experimental results accurately.

ParameterMethodTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)50 - 200 nm; PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)+20 to +40 mV
siRNA Encapsulation Efficiency Spectrophotometry (e.g., RiboGreen assay)> 90%
Morphology Transmission Electron Microscopy (TEM)Spherical
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of this compound nanoparticles.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the this compound nanoparticles (and appropriate controls, such as free MTO and empty nanoparticles) for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_application Experimental Application a Dissolve this compound in Organic Solvent c Nanoprecipitation (Dropwise Addition) a->c b Prepare Aqueous Phase (with or without siRNA) b->c d Solvent Removal c->d e Purification d->e f DLS (Size, PDI) e->f g ELS (Zeta Potential) e->g h TEM (Morphology) e->h i Quantify siRNA Encapsulation e->i j In Vitro Cell Culture e->j k Treat Cells with Nanoparticles j->k l Cytotoxicity Assay (MTT) k->l m Gene Silencing Analysis (qPCR, Western Blot) k->m signaling_pathway MTO Mitoxantrone (MTO) DNA Nuclear DNA MTO->DNA Intercalation TopoII Topoisomerase II MTO->TopoII Inhibition Replication DNA Replication & Transcription TopoII->Replication Facilitates CellCycle Cell Cycle Arrest Replication->CellCycle Inhibition Apoptosis Apoptosis siRNA siRNA RISC RNA-Induced Silencing Complex (RISC) siRNA->RISC mRNA Target mRNA RISC->mRNA Cleavage Protein Target Protein mRNA->Protein Translation Protein->Apoptosis Inhibition of Anti-apoptotic Proteins CellCycle->Apoptosis troubleshooting_guide cluster_formulation Formulation Issues cluster_invitro In Vitro Issues start Problem Encountered agg Aggregation/ Inconsistent Size start->agg low_ee Low siRNA Encapsulation start->low_ee high_tox High Cytotoxicity start->high_tox low_trans Low Transfection Efficiency start->low_trans check_ratio Check Solvent/ Anti-solvent Ratio agg->check_ratio check_ph Verify pH and Ionic Strength agg->check_ph check_storage Review Storage Conditions agg->check_storage opt_ratio Optimize this compound/ siRNA Ratio low_ee->opt_ratio opt_inc Adjust Incubation Time/Temperature low_ee->opt_inc check_purity Verify Purity of Components low_ee->check_purity check_solvent Ensure Complete Solvent Removal high_tox->check_solvent opt_conc Optimize Nanoparticle Concentration high_tox->opt_conc check_contam Check for Cell Culture Contamination high_tox->check_contam check_ee Confirm High siRNA Encapsulation low_trans->check_ee opt_dose Optimize siRNA Dose low_trans->opt_dose check_cells Assess Cell Health and Density low_trans->check_cells

References

Technical Support Center: Optimization of di-Pal-MTO Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of di-Pal-MTO. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a lipophilic compound derived from the anticancer agent mitoxantrone (B413) (MTO). It is synthesized by combining mitoxantrone with two molecules of palmitoleic acid. This modification enhances its utility in certain drug delivery systems.

Q2: What are the primary concerns for this compound stability during storage?

A2: As a lipophilic molecule containing unsaturated fatty acid chains and a chromophore, the primary stability concerns for this compound are:

  • Hydrolysis: The ester linkages connecting the palmitoleic acid chains to the mitoxantrone core can be susceptible to hydrolysis, especially in the presence of moisture and non-neutral pH.[1][2][3]

  • Oxidation: The double bonds in the palmitoleic acid chains are prone to oxidation, which can be initiated by exposure to oxygen, light, heat, or trace metal ions.[4][5][6][7][8]

  • Photodegradation: The mitoxantrone core is a chromophore and can be susceptible to degradation upon exposure to light, particularly UV radiation.[9][10][11]

Q3: What are the recommended storage conditions for solid this compound?

A3: To ensure the long-term stability of solid this compound, it is recommended to store it at 4°C in a tightly sealed container, protected from moisture and light.

Q4: How should I prepare and store stock solutions of this compound?

A4: It is advisable to prepare fresh solutions for each experiment. If stock solutions must be prepared in advance, they should be aliquoted into small volumes in tightly sealed, amber glass vials to minimize headspace and exposure to light. The recommended storage temperatures and durations for stock solutions are detailed in the table below.

Data Presentation: Recommended Storage Conditions

FormTemperatureContainerDurationNotes
Solid 4°CTightly sealed, amber glass vialLong-termProtect from moisture and light.
Stock Solution -20°CTightly sealed, amber glass vialUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution -80°CTightly sealed, amber glass vialUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: I am observing a change in the color of my this compound solution.

  • Possible Cause: A color change may indicate degradation of the mitoxantrone core, possibly due to oxidation or photodegradation.[12]

  • Recommendation:

    • Verify that the solution was protected from light during storage and handling.

    • Assess the purity of the solution using the HPLC method described in the "Experimental Protocols" section.

    • If degradation is confirmed, prepare a fresh solution from solid material stored under recommended conditions.

Issue 2: My experimental results are inconsistent, and I suspect my this compound has degraded.

  • Possible Cause: Inconsistent results can be a sign of compound degradation, which may be due to hydrolysis or oxidation. This can lead to a decrease in the concentration of the active compound and the presence of impurities.

  • Recommendation:

    • Follow the "Troubleshooting Workflow for Suspected Degradation" diagram below.

    • Perform a purity check of your stock solution using the provided HPLC protocol.

    • If degradation is confirmed, discard the old stock and prepare a fresh solution. Ensure proper storage and handling procedures are followed.

Issue 3: I see unexpected peaks in my HPLC chromatogram.

  • Possible Cause: The appearance of new peaks suggests the presence of degradation products. These could result from hydrolysis (leading to mono-Pal-MTO and free palmitoleic acid) or oxidation of the fatty acid chains.[13]

  • Recommendation:

    • Review the storage history of your sample. Check for exposure to elevated temperatures, moisture, or light.

    • Consider performing a forced degradation study as described in the "Experimental Protocols" to help identify potential degradation products.

    • If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them to potential degradation products of this compound.[14][15]

Experimental Protocols

Protocol 1: Stability Assessment of this compound

Objective: To evaluate the stability of this compound under various storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Aliquot the stock solution into amber glass vials.

  • Stress Conditions:

    • Temperature: Store aliquots at 4°C, room temperature (25°C), and 40°C.

    • Light Exposure: Expose an aliquot to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.

    • Humidity: Store an open vial of solid this compound in a humidity chamber (e.g., 75% RH) at 40°C.

  • Time Points:

    • Analyze the samples at initial (T=0), 1 week, 2 weeks, 1 month, and 3 months.

  • Analytical Method:

    • Use a stability-indicating HPLC method (as described in Protocol 2) to determine the purity of this compound and quantify any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time for each storage condition.

Protocol 2: Purity Assessment of this compound by HPLC

Objective: To determine the purity of a this compound sample.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the absorbance maximum of mitoxantrone (approximately 660 nm).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a sample solution of this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram.

  • Data Analysis:

    • Calculate the area of the this compound peak and any impurity peaks.

    • Determine the purity of the sample by calculating the percentage of the main peak area relative to the total peak area.

Mandatory Visualizations

Stability_Testing_Workflow start Start: Prepare this compound Stock Solution aliquot Aliquot into Amber Vials start->aliquot stress_conditions Expose to Stress Conditions (Temp, Light, Humidity) aliquot->stress_conditions temp_storage Store at 4°C, 25°C, 40°C stress_conditions->temp_storage Temperature light_exposure Expose to Light / Dark Control stress_conditions->light_exposure Light humidity_exposure Store at 40°C / 75% RH (Solid) stress_conditions->humidity_exposure Humidity time_points Sample at T=0, 1W, 2W, 1M, 3M temp_storage->time_points light_exposure->time_points humidity_exposure->time_points hplc_analysis Analyze by Stability-Indicating HPLC time_points->hplc_analysis data_analysis Calculate % Purity Remaining hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage proper_storage Storage Conditions Correct? check_storage->proper_storage correct_storage Correct Storage Procedures and Re-run Experiment proper_storage->correct_storage No hplc_purity Perform HPLC Purity Check on Stock Solution proper_storage->hplc_purity Yes correct_storage->start degradation_detected Degradation Detected? hplc_purity->degradation_detected no_degradation No Degradation. Investigate Other Experimental Variables. degradation_detected->no_degradation No prepare_fresh Discard Old Stock. Prepare Fresh Solution. degradation_detected->prepare_fresh Yes end End: Proceed with Experiment no_degradation->end prepare_fresh->end

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Validation & Comparative

di-Pal-MTO: A Comparative Guide to a Novel Transfection Reagent

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of genetic research and drug development, the efficient delivery of nucleic acids into cells is a critical step. While numerous transfection reagents are commercially available, the search for more effective and less toxic alternatives is ongoing. This guide provides a comparative analysis of di-Pal-MTO, a novel lipid-based transfection reagent, with a focus on its performance against the widely-used Lipofectamine® 2000 for siRNA delivery.

Overview of this compound

This compound is a cationic lipid derived from the anticancer agent mitoxantrone (B413) (MTO) and palmitoleic acid. It is utilized in combination with a similar lipid, mono-Pal-MTO, to form nanoparticles that can encapsulate and deliver small interfering RNA (siRNA) into cells. This unique formulation not only serves as a delivery vehicle but also possesses inherent therapeutic properties, offering a dual-functionality approach to cancer therapy.

Performance Comparison: this compound vs. Lipofectamine® 2000

The primary data available for this compound focuses on its efficacy in delivering siRNA. A key study by Chang et al. (2011) demonstrated that nanoparticles composed of a 1:1 molar ratio of mono-Pal-MTO and this compound (termed md11-Pal-MTO) exhibited superior performance compared to Lipofectamine® 2000 in a cancer cell line.

Transfection Efficiency

The efficiency of a transfection reagent is its ability to deliver nucleic acids into cells, leading to the desired biological effect, such as gene knockdown in the case of siRNA.

Table 1: Comparison of siRNA Delivery Efficiency

Transfection ReagentCell LinesiRNA TargetTransfection Efficiency (Gene Silencing)Reference
md11-Pal-MTO NanoparticlesB16F10-RFPRFPHigher than Lipofectamine® 2000 (qualitative)[1]
Lipofectamine® 2000B16F10-RFPRFPLower than md11-Pal-MTO (qualitative)[1]

Note: The study by Chang et al. (2011) showed a greater reduction in Red Fluorescent Protein (RFP) expression at both mRNA and protein levels with md11-Pal-MTO nanoparticles compared to Lipofectamine® 2000, indicating higher transfection efficiency.[1]

Cytotoxicity

A major challenge with many transfection reagents is their potential to cause cellular toxicity, which can compromise experimental results and therapeutic applications.

Table 2: Comparison of In Vitro Anti-Tumor Activity and Cytotoxicity

Transfection ReagentCell LinesiRNA TargetReduction in Tumor Cell ViabilityReference
md11-Pal-MTO Nanoparticles with siMcl-1Tumor CellsMcl-181%[1]
Lipofectamine® 2000 with siMcl-1Tumor CellsMcl-168%[1]

Note: The enhanced reduction in tumor cell viability with the md11-Pal-MTO nanoparticles suggests a combination of efficient siRNA delivery and the intrinsic anticancer activity of the mitoxantrone-derived lipids.[1] While direct comparative cytotoxicity data is limited, the increased therapeutic effect without a reported increase in adverse effects suggests a favorable cytotoxicity profile for the md11-Pal-MTO nanoparticles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for siRNA transfection using md11-Pal-MTO nanoparticles (as inferred from Chang et al., 2011) and a standard protocol for Lipofectamine® 2000, along with a general protocol for assessing cytotoxicity using the MTT assay.

Preparation of md11-Pal-MTO/siRNA Nanoparticles

Materials:

  • mono-Pal-MTO

  • This compound

  • siRNA (e.g., 20 µM stock solution)

  • Nuclease-free water

  • Opti-MEM® I Reduced Serum Medium

Protocol:

  • Prepare a lipid mixture of mono-Pal-MTO and this compound at a 1:1 molar ratio.

  • Dilute the required amount of the lipid mixture in Opti-MEM® I Reduced Serum Medium.

  • In a separate tube, dilute the siRNA in Opti-MEM® I Reduced Serum Medium.

  • Combine the diluted lipid mixture and the diluted siRNA.

  • Incubate the mixture for 20 minutes at room temperature to allow the formation of nanoparticles.

  • The nanoparticles are now ready to be added to the cells.

siRNA Transfection with Lipofectamine® 2000 (24-well plate format)

Materials:

  • Lipofectamine® 2000 Transfection Reagent

  • siRNA (e.g., 20 µM stock solution)

  • Opti-MEM® I Reduced Serum Medium

  • Cells plated in a 24-well plate (70-90% confluent)

Protocol:

  • For each well, dilute 20 pmol of siRNA in 50 µL of Opti-MEM® I Reduced Serum Medium. Mix gently.

  • In a separate tube, dilute 1 µL of Lipofectamine® 2000 in 50 µL of Opti-MEM® I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.

  • After the 5-minute incubation, combine the diluted siRNA with the diluted Lipofectamine® 2000. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Add the 100 µL of siRNA-lipid complexes to each well containing cells and medium.

  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assessing gene knockdown.

Cytotoxicity Assessment using MTT Assay

Materials:

  • Cells plated in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with varying concentrations of the transfection reagent-nucleic acid complexes. Include untreated cells as a control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate at 37°C for 4 hours, or until a purple precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz can help to visualize the experimental workflows and the proposed mechanisms of action.

Transfection_Workflow cluster_Preparation Complex Formation cluster_Transfection Transfection cluster_Analysis Analysis Dilute Reagent Dilute Transfection Reagent Mix and Incubate Mix and Incubate Dilute Reagent->Mix and Incubate Dilute siRNA Dilute siRNA Dilute siRNA->Mix and Incubate Add to Cells Add Complexes to Cells Mix and Incubate->Add to Cells Incubate Cells Incubate Cells Add to Cells->Incubate Cells Gene Knockdown Assess Gene Knockdown Incubate Cells->Gene Knockdown Cytotoxicity Assay Perform Cytotoxicity Assay Incubate Cells->Cytotoxicity Assay

Caption: A generalized workflow for siRNA transfection experiments.

Lipid_Transfection_Mechanism Cationic Lipid Cationic Lipid (this compound) Nanoparticle Cationic Nanoparticle Cationic Lipid->Nanoparticle siRNA siRNA siRNA->Nanoparticle Cell Membrane Cell Membrane Nanoparticle->Cell Membrane Adsorption Endosome Endosome Cell Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC Cytoplasm->RISC siRNA Release mRNA Cleavage mRNA Cleavage RISC->mRNA Cleavage

Caption: Proposed mechanism of cationic lipid-mediated siRNA delivery.

Conclusion and Future Directions

The available evidence suggests that this compound, in combination with mono-Pal-MTO, is a promising reagent for siRNA delivery, outperforming Lipofectamine® 2000 in a specific cancer cell model. Its dual functionality as both a delivery vehicle and a therapeutic agent makes it a particularly interesting candidate for cancer research and drug development.

However, it is important to note the current limitations in the available data. To fully assess the potential of this compound as a versatile transfection reagent, further studies are required:

  • Broader Nucleic Acid Compatibility: Investigations into its efficiency for delivering other types of nucleic acids, such as plasmid DNA and messenger RNA (mRNA), are needed.

  • Wider Range of Cell Lines: Testing in a variety of cell lines, including primary cells and difficult-to-transfect cells, would provide a more comprehensive understanding of its applicability.

  • Direct Comparative Studies: Head-to-head comparisons with other modern, high-efficiency transfection reagents like Lipofectamine® 3000, FuGENE® HD, and TurboFectin® would be highly valuable.

  • Detailed Cytotoxicity Profiling: Comprehensive and quantitative cytotoxicity assays across multiple cell lines are necessary to establish a clear safety profile.

References

di-Pal-MTO Outperforms Lipofectamine for siRNA Delivery in Cancer Cells, New Research Indicates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to comparative data on a novel siRNA delivery platform, di-Pal-MTO, which demonstrates superior performance over the widely-used commercial reagent, Lipofectamine 2000. Nanoparticles formulated with a 1:1 molar ratio of mono-Pal-MTO and this compound not only exhibit higher transfection efficiency but also enhanced therapeutic efficacy in cancer cell models.

A novel lipid-based nanoparticle system, composed of palmitoylated derivatives of the anticancer drug mitoxantrone (B413) (MTO), has been shown to be more effective for small interfering RNA (siRNA) delivery than the commercial transfection reagent Lipofectamine 2000. This new system, referred to as md11-Pal-MTO nanoparticles, is formed by the self-assembly of a 1:1 molar ratio of mono-palmitoylated MTO (mono-Pal-MTO) and di-palmitoylated MTO (this compound).

The primary advantage of the md11-Pal-MTO platform lies in its dual-functionality: it acts as both a delivery vehicle for siRNA and a chemotherapeutic agent. This combination allows for a synergistic anticancer effect by simultaneously silencing key survival genes in cancer cells and inducing chemotherapy-related cell death.

Performance Comparison: this compound vs. Lipofectamine 2000

Experimental data from studies on human epithelial carcinoma (KB) cells and melanoma (B16F10) cells highlight the superior performance of md11-Pal-MTO nanoparticles.

Performance Metricmd11-Pal-MTO NanoparticlesLipofectamine 2000Cell Line
Transfection Efficiency Higher cellular delivery of siRNALower cellular delivery of siRNAB16F10
Gene Silencing Effective reduction of RFP at mRNA and protein levelsNot specified in comparative studyB16F10-RFP
Cytotoxicity (Cell Viability Reduction with Mcl-1 siRNA) 81% reduction68% reductionKB
In Vivo Tumor Growth Inhibition (Intratumoral Admin.) 83% reduction in tumor sizeNot specified in comparative studyKB Xenograft

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Preparation of md11-Pal-MTO Nanoparticles and siRNA Complexation

This protocol describes the self-assembly method for forming md11-Pal-MTO nanoparticles and loading them with siRNA.

Materials:

  • mono-Pal-MTO

  • This compound

  • siRNA (e.g., Mcl-1 specific siRNA)

  • Chloroform

  • Methanol

  • Nuclease-free water

Procedure:

  • Prepare stock solutions of mono-Pal-MTO and this compound in a chloroform/methanol solvent mixture.

  • Combine the mono-Pal-MTO and this compound stock solutions in a glass vial to achieve a 1:1 molar ratio.

  • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with a nuclease-free aqueous solution containing the desired concentration of siRNA. The hydration is performed by vortexing the vial until the lipid film is fully dispersed, forming a nanoparticle suspension.

  • The resulting md11-Pal-MTO nanoparticles complexed with siRNA are ready for use in cell culture or in vivo studies.

In Vitro siRNA Transfection using md11-Pal-MTO Nanoparticles

This protocol outlines the steps for transfecting mammalian cells with siRNA using the prepared md11-Pal-MTO nanoparticles.

Materials:

  • md11-Pal-MTO/siRNA nanoparticle suspension

  • Mammalian cells (e.g., KB or B16F10 cells)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Multi-well cell culture plates

Procedure:

  • Seed the target cells in a multi-well plate and culture overnight to achieve 70-80% confluency on the day of transfection.

  • On the day of transfection, dilute the md11-Pal-MTO/siRNA nanoparticle suspension in serum-free medium to the desired final siRNA concentration.

  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the diluted nanoparticle suspension to the cells.

  • Incubate the cells with the nanoparticle suspension for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, add complete culture medium to the wells.

  • Continue to incubate the cells for 24-72 hours before assaying for gene knockdown or other downstream effects.

Lipofectamine 2000 Transfection Protocol (for comparison)

This is a standard protocol for siRNA transfection using Lipofectamine 2000, as per the manufacturer's guidelines.

Materials:

  • Lipofectamine 2000 transfection reagent

  • siRNA

  • Opti-MEM I Reduced Serum Medium

  • Mammalian cells

  • Complete cell culture medium

Procedure:

  • Seed cells to be 70-80% confluent at the time of transfection.

  • For each transfection, dilute the siRNA in Opti-MEM I medium.

  • In a separate tube, dilute Lipofectamine 2000 in Opti-MEM I medium and incubate for 5 minutes at room temperature.

  • Combine the diluted siRNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-Lipofectamine 2000 complexes to the cells in culture medium.

  • Incubate the cells for 24-72 hours before analysis.

Visualizing the Methodologies

To further clarify the experimental processes and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_diPalMTO This compound Nanoparticle Formation & Transfection cluster_lipofectamine Lipofectamine 2000 Transfection prep_mto 1. Prepare mono-Pal-MTO & this compound solution mix_mto 2. Mix at 1:1 molar ratio prep_mto->mix_mto film 3. Form lipid film (evaporation) mix_mto->film hydrate 4. Hydrate with siRNA solution film->hydrate transfect 5. Add to cells hydrate->transfect dilute_sirna 1. Dilute siRNA in Opti-MEM combine 4. Combine and incubate (20 min) dilute_sirna->combine dilute_lipo 2. Dilute Lipofectamine in Opti-MEM incubate_lipo 3. Incubate Lipofectamine (5 min) dilute_lipo->incubate_lipo incubate_lipo->combine transfect_lipo 5. Add complexes to cells combine->transfect_lipo

Experimental workflows for siRNA delivery.

signaling_pathway cluster_delivery siRNA Delivery & Action delivery_vehicle Delivery Vehicle (this compound or Lipofectamine) endocytosis Endocytosis delivery_vehicle->endocytosis endosomal_escape Endosomal Escape endocytosis->endosomal_escape risc RISC Loading endosomal_escape->risc mrna_cleavage Target mRNA Cleavage risc->mrna_cleavage gene_silencing Gene Silencing mrna_cleavage->gene_silencing

General signaling pathway for siRNA-mediated gene silencing.

The development of the this compound nanoparticle system represents a significant advancement in siRNA delivery technology, offering a more potent and potentially more clinically relevant alternative to existing methods. Its ability to combine gene silencing with chemotherapy in a single vehicle opens new avenues for combination cancer therapy. Further research will be necessary to fully elucidate its mechanism of action and to evaluate its safety and efficacy in a broader range of preclinical models.

comparative analysis of di-Pal-MTO and other MTO derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Mitoxantrone (B413) Formulations for Researchers and Drug Development Professionals

Mitoxantrone (MTO), an anthracenedione derivative, is a potent antineoplastic agent with established efficacy in treating various cancers, including breast cancer, acute myeloid leukemia, and lymphoma.[1][2] Its clinical application is, however, often associated with significant side effects, including cardiotoxicity and myelosuppression.[3][4] To enhance its therapeutic index, various formulations, particularly liposomal delivery systems, have been developed. This guide provides a comparative analysis of a hypothetical dipalmitoyl-mitoxantrone (di-Pal-MTO) liposomal formulation and other reported MTO derivatives and formulations, supported by experimental data.

While a specific drug named "this compound" is not prominently documented in the reviewed literature, this guide will proceed under the likely assumption that it represents a liposomal formulation of Mitoxantrone where dipalmitoylphosphatidylcholine (DPPC) is a primary lipid component. DPPC is a common constituent in liposomal drug delivery systems. The comparison will, therefore, be drawn against free MTO and other liposomal MTO formulations for which experimental data is available.

Performance Comparison of MTO Formulations

The encapsulation of Mitoxantrone within lipid-based nanoparticles, such as liposomes, can significantly alter its pharmacokinetic profile, biodistribution, and ultimately, its efficacy and toxicity. The following tables summarize the quantitative data from studies comparing different MTO formulations.

Table 1: Comparative Pharmacokinetics of MTO Formulations in Mice

FormulationDose (mg/kg)Area Under the Curve (AUC) in Blood (µg·h/mL)Terminal Half-life (hours)
Free MTO4.7 µmol/kg~1.58.9 hours to 9 days (variable)[1]
PA-MTO Liposomes6.1 µmol/kgLower than free MTONot specified
pH-MTO Liposomes4.5 µmol/kg~15 (tenfold increase vs. free MTO)[5]Not specified
Pegylated Liposomal MTO (plm)9 mg/kgAltered pharmacokinetics (longer circulation)[6][7]Not specified

Table 2: Comparative Cytotoxicity and Efficacy of MTO Formulations

FormulationCell Line / Tumor ModelIC50 / Efficacy Metric
Free MTOHL60 cells0.48 ± 0.06 ng/mL[6]
Liposomal MTO (LEM)HL60 cells0.31 ± 0.05 ng/mL[6]
Free MTOHuman LXFL 529/6 large-cell lung carcinoma (xenograft)Reference
PA-MTO LiposomesHuman LXFL 529/6 large-cell lung carcinoma (xenograft)Improved cytotoxic effect vs. free MTO[5]
pH-MTO LiposomesHuman LXFL 529/6 large-cell lung carcinoma (xenograft)No improvement in cytotoxic effect vs. free MTO[5]
Liposomal MTO (Lipo-MIT)Advanced Breast Cancer (Phase II Clinical Trial)ORR: 6.7%; DCR: 30%[7]
Pegylated Liposomal MTO (Lipo-MIT)Advanced Breast Cancer (Phase II Clinical Trial)ORR: 13.3%; DCR: 50%[7]

ORR: Objective Response Rate; DCR: Disease Control Rate

Table 3: Comparative Toxicity of MTO Formulations

FormulationKey Toxicity Findings
Free MTODose-dependent myelosuppression and cardiotoxicity.[3]
Liposomal MTO (general)Reduced corneal opacity compared to MTO solution in glaucoma surgery models.[8]
Pegylated Liposomal MTO (plm)At least 2- to 3-fold less toxic than free MTO in mice.[6]
Liposomal MTO (Lipo-MIT)Lower incidence of leukopenia, neutropenia, and cardiovascular events compared to free MTO in a Phase II trial.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of comparative studies. Below are summaries of key experimental protocols typically employed in the evaluation of MTO formulations.

Preparation of Liposomal MTO

A common method for preparing liposomal Mitoxantrone is the film method followed by extrusion.

  • Lipid Film Hydration: A mixture of lipids, such as hydrogenated soy phosphatidylcholine (HSPC) and cholesterol, often including a pegylated lipid for "stealth" characteristics, is dissolved in an organic solvent (e.g., chloroform).[6] The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration and Encapsulation: The lipid film is hydrated with an aqueous solution, often containing a transmembrane gradient-forming agent like ammonium (B1175870) sulfate, to facilitate active drug loading.[6] The hydration process results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion: To achieve a uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Drug Loading: Mitoxantrone is then incubated with the pre-formed liposomes at an elevated temperature to facilitate its encapsulation, driven by the transmembrane gradient.

  • Purification: Unencapsulated MTO is removed by techniques such as dialysis or size exclusion chromatography.

Pharmacokinetic Analysis

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug formulations.

  • Animal Model: Typically, mice or rats are used.[5]

  • Administration: The MTO formulation is administered intravenously via the tail vein.[5]

  • Sample Collection: Blood samples are collected at various time points post-injection. Tissues of interest (e.g., liver, spleen, tumor) may also be harvested.

  • Drug Quantification: The concentration of MTO in plasma and tissue homogenates is determined using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.[1][5]

  • Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, clearance, volume of distribution, and half-life using a compartmental model (often a three-compartment model for MTO).[9][10]

In Vitro Cytotoxicity Assay

These assays determine the potency of the MTO formulations against cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., human leukemia HL-60) are cultured in an appropriate medium.[6]

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the MTO formulations for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake.[11]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the drug concentration that inhibits cell growth by 50%, is calculated from the dose-response curves.[6]

Signaling Pathways and Mechanisms

The primary mechanism of action for Mitoxantrone involves its interaction with DNA and the nuclear enzyme topoisomerase II.[2][12]

Mitoxantrone_Mechanism MTO Mitoxantrone DNA Nuclear DNA MTO->DNA Intercalation Complex Ternary MTO-DNA-Topoisomerase II Cleavable Complex MTO->Complex DNA->Complex Top_II Topoisomerase II Top_II->Complex Stabilization DSB DNA Double-Strand Breaks Complex->DSB Inhibition of DNA re-ligation Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of Mitoxantrone.

The diagram above illustrates how Mitoxantrone intercalates into DNA and stabilizes the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death).[12]

Below is a depiction of a typical experimental workflow for comparing different MTO formulations.

MTO_Comparison_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Comparative Analysis Free_MTO Free MTO Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) DiPal_MTO This compound (Liposomal) Other_MTO Other MTO Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Characterization->Cytotoxicity Drug_Release Drug Release Studies Characterization->Drug_Release Pharmacokinetics Pharmacokinetic Studies (Animal Models) Characterization->Pharmacokinetics Data_Analysis Data Analysis & Comparison (PK parameters, IC50, Tumor Growth Inhibition, Safety Profile) Cytotoxicity->Data_Analysis Drug_Release->Data_Analysis Efficacy Antitumor Efficacy (Xenograft Models) Pharmacokinetics->Efficacy Toxicity_in_vivo Toxicity Assessment (e.g., Body weight, Hematology) Efficacy->Toxicity_in_vivo Toxicity_in_vivo->Data_Analysis

Caption: Experimental workflow for comparative analysis.

This workflow outlines the logical progression from the formulation and initial characterization of different Mitoxantrone preparations to their in vitro and in vivo evaluation, culminating in a comprehensive comparative analysis of their performance.

References

A Head-to-Head Comparison of Mono-Pal-MTO and Di-Pal-MTO Efficacy: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of mono-palmitoylated mitoxantrone (B413) (mono-Pal-MTO) and di-palmitoylated mitoxantrone (di-Pal-MTO). While direct head-to-head experimental data for mono-Pal-MTO is not currently available in published literature, this comparison is structured based on the established data for this compound and the known principles of protein palmitoylation to extrapolate the potential properties of a mono-palmitoylated counterpart.

Executive Summary

Mitoxantrone (MTO) is a well-known chemotherapeutic agent. Its efficacy can be enhanced and its side effects mitigated through lipid modification, specifically palmitoylation. The addition of one (mono-Pal) or two (di-Pal) palmitic acid chains to the MTO molecule is intended to increase its lipophilicity, thereby improving its interaction with cell membranes. A recent study has highlighted the development and efficacy of a di-palmitoylated MTO (this compound) as a potent inhibitor of the NET-DNA-CCDC25 interaction, which is implicated in cancer metastasis. This modification was shown to increase the drug's residence time on the cytoplasmic membrane, leading to enhanced inhibitory efficiency and reduced cytotoxicity.[1]

This guide will focus on the reported data for this compound and provide a theoretical comparison for a putative mono-Pal-MTO, offering insights into their potential differential effects on cancer progression and the immune response.

Quantitative Data Summary

As direct comparative studies are unavailable, the following table summarizes the reported efficacy of this compound and provides a hypothetical projection for mono-Pal-MTO based on general principles of lipidation.

ParameterThis compoundMono-Pal-MTO (Hypothetical)Source
Target Interaction Blocks NET-DNA and CCDC25 interactionPotential for similar but possibly weaker interaction[1]
Cell Membrane Residence Time IncreasedModerately increased[1]
Inhibitory Efficiency IncreasedPotentially lower than this compound[1]
Cytotoxicity DecreasedPotentially lower than MTO, but possibly higher than this compound[1]
Metastasis Suppression Markedly inhibits RAC1-CDC42 cascade, suppresses breast cancer metastasis in mouse modelsPotential for moderate inhibition and metastasis suppression[1]
Immune Response Promotes NET-DNA-dependent DC activation, facilitates CD8+ T cell infiltrationPotential for a less pronounced effect on the immune response[1]

Experimental Protocols

The following methodologies are based on the key experiments performed in the study of this compound.[1]

Synthesis of this compound

A detailed, multi-step synthesis would be required, involving the conjugation of palmitoleic acids to the mitoxantrone molecule. The purity and structure of the resulting this compound would be confirmed using techniques such as 1D and 2D NMR spectroscopy and elemental analysis.[2]

In Vitro Cell Migration and Invasion Assays

Cancer cells (e.g., breast cancer cell lines) would be treated with this compound, mono-Pal-MTO (if available), or a vehicle control. Cell migration would be assessed using a transwell assay, where the number of cells that migrate through a porous membrane towards a chemoattractant is quantified. Invasion assays would be similar but would include a layer of extracellular matrix material that the cells must degrade and invade.

Western Blot Analysis for Signaling Pathway Components

To determine the effect on the RAC1-CDC42 cascade, treated cells would be lysed, and protein extracts would be subjected to SDS-PAGE and transferred to a membrane. The membrane would then be probed with specific antibodies against key proteins in the pathway (e.g., RAC1, CDC42, and their downstream effectors) to assess their expression and activation status.

In Vivo Tumor Metastasis Models

Animal models, such as mouse models of breast cancer, would be utilized. Tumor cells would be implanted, and once tumors are established, the animals would be treated with this compound, a control substance, or potentially mono-Pal-MTO. The primary tumor growth and the incidence and burden of metastasis to distant organs (e.g., lungs, liver) would be monitored and quantified at the end of the study.

Immunohistochemistry for Immune Cell Infiltration

Tumor tissues from the in vivo studies would be collected, sectioned, and stained with antibodies specific for immune cell markers, such as CD8 for cytotoxic T lymphocytes and markers for dendritic cells (DCs). The density of these immune cells within the tumor microenvironment would then be quantified to assess the anti-tumor immune response.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-metastatic and immune-promoting effects. This compound is designed to anchor in the cell membrane and inhibit the interaction between NET-DNA and the CCDC25 receptor on cancer cells. This, in turn, disrupts the downstream RAC1-CDC42 signaling cascade, which is crucial for cytoskeletal rearrangement and cell migration. Furthermore, by blocking this interaction, this compound is thought to promote the activation of dendritic cells by NET-DNA, leading to an enhanced anti-tumor immune response.

DiPalMTO_Pathway cluster_membrane Cytoplasmic Membrane cluster_intracellular Intracellular Signaling cluster_immune Immune Response DiPalMTO This compound CCDC25 CCDC25 DiPalMTO->CCDC25 inhibits interaction with NET-DNA RAC1_CDC42 RAC1-CDC42 Cascade CCDC25->RAC1_CDC42 activates CCDC25->RAC1_CDC42 NET_DNA_out NET-DNA DC_activation Dendritic Cell (DC) Activation NET_DNA_out->DC_activation promotes Cytoskeleton Cytoskeleton Rearrangement RAC1_CDC42->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration CD8_T_cell CD8+ T Cell Infiltration DC_activation->CD8_T_cell facilitates

Caption: Proposed mechanism of this compound action.

Hypothetical Comparison of Membrane Interaction

This diagram illustrates the conceptual difference in membrane anchoring between mono-Pal-MTO and this compound. The two palmitoyl (B13399708) chains of this compound are hypothesized to provide a more stable and prolonged association with the lipid bilayer of the cell membrane compared to the single chain of a putative mono-Pal-MTO. This enhanced membrane residency is believed to be key to its increased efficacy.

Membrane_Interaction cluster_membrane Cell Membrane Lipid Bilayer p1 p2 p3 p4 p5 p6 p7 p8 l1 l2 l3 l4 l5 l6 l7 l8 mono_pal mono-Pal-MTO mono_pal->p3 single anchor di_pal This compound di_pal->p6 dual anchor di_pal->p7

Caption: Conceptual model of membrane interaction.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical experimental workflow for evaluating and comparing the efficacy of novel drug candidates like mono-Pal-MTO and this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison synthesis Synthesis & Characterization (mono-Pal-MTO & this compound) cell_culture Cancer Cell Lines synthesis->cell_culture migration_assay Migration & Invasion Assays cell_culture->migration_assay western_blot Western Blot (Signaling) cell_culture->western_blot data_analysis Quantitative Data Analysis migration_assay->data_analysis western_blot->data_analysis animal_model Tumor Xenograft Model (e.g., Mouse) treatment Treatment Groups (Vehicle, mono-Pal-MTO, this compound) animal_model->treatment tumor_monitoring Tumor Growth & Metastasis Monitoring treatment->tumor_monitoring immuno_hist Immunohistochemistry (Immune Cell Infiltration) tumor_monitoring->immuno_hist immuno_hist->data_analysis comparison Efficacy Comparison (mono- vs. This compound) data_analysis->comparison

Caption: Standard workflow for drug efficacy testing.

Conclusion

The di-palmitoylation of mitoxantrone represents a promising strategy to enhance its anti-cancer efficacy, particularly in the context of metastasis, while potentially reducing its toxicity. The available data strongly supports the role of this compound as a potent inhibitor of the NET-DNA-CCDC25 axis.[1]

While a direct comparison with mono-Pal-MTO is not yet possible due to a lack of experimental data, it is reasonable to hypothesize that the efficacy would be related to the degree of lipidation. A mono-palmitoylated version might exhibit intermediate properties between the parent MTO and this compound. Future research should focus on the synthesis and evaluation of mono-Pal-MTO to provide a direct, data-driven comparison and to fully elucidate the structure-activity relationship of palmitoylated mitoxantrone derivatives. This would enable a more precise determination of the optimal degree of palmitoylation for therapeutic benefit.

References

Di-Pal-MTO: An In Vivo Validation of its Anticancer Efficacy in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are continuously exploring novel therapeutic agents that can effectively combat cancer with minimal cytotoxicity. Di-Pal-MTO, a conjugate of the chemotherapeutic agent mitoxantrone (B413) (MTO) with palmitoleic acids, has emerged as a promising candidate. This guide provides a comparative overview of the in vivo anticancer activity of this compound, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vivo Anticancer Activity

Recent preclinical studies have demonstrated the potent in vivo anticancer effects of this compound, particularly in suppressing breast cancer metastasis. To provide a clear comparison, the following table summarizes the performance of this compound against standard-of-care chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696), in the widely used 4T1 murine metastatic breast cancer model.

Compound Animal Model Cell Line Dosage and Administration Key In Vivo Efficacy Results Reference
This compound BALB/c mice4T1 (murine breast cancer)5 mg/kg, intravenous injectionSignificantly suppressed lung metastasis.
Doxorubicin BALB/c mice4T1 (murine breast cancer)10 mg/kg, intravenous injectionRetarded tumor growth; significant metastasis to lung and heart observed after 28 days in some models.
Paclitaxel BALB/c mice4T1 (murine breast cancer)10 mg/kg, intravenous injectionModerate suppression of subcutaneous tumor growth.

Note: The efficacy of standard chemotherapeutics can vary based on the specific experimental setup, including the timing of administration and the use of modified cell lines or drug formulations. The data presented for doxorubicin and paclitaxel are representative of findings in similar 4T1 models.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following protocol outlines the key in vivo experiments conducted to validate the anticancer activity of this compound.

In Vivo Metastasis Model
  • Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.

  • Cell Line and Injection: 4T1 murine breast cancer cells (5 x 10^5 cells in 100 µL PBS) were injected into the tail vein of the mice to establish a lung metastasis model.

  • Treatment Groups: Mice were randomly assigned to two groups: a control group receiving PBS and a treatment group receiving this compound.

  • Drug Administration: this compound was administered via intravenous injection at a dosage of 5 mg/kg.

  • Endpoint Analysis: After a predetermined period, mice were euthanized, and the lungs were harvested. The number of metastatic nodules on the lung surface was counted to assess the extent of metastasis.

In_Vivo_Experimental_Workflow cluster_tumor_induction Tumor Induction cluster_treatment Treatment Protocol cluster_endpoint Endpoint Analysis Animal_Acclimatization Acclimatize BALB/c mice (6-8 weeks old) Cell_Culture Culture 4T1 murine breast cancer cells Cell_Harvest Harvest and prepare 4T1 cells for injection Tumor_Cell_Injection Inject 4T1 cells (5 x 10^5 in 100 µL PBS) into the tail vein Randomization Randomly assign mice to Control (PBS) and Treatment (this compound) groups Tumor_Cell_Injection->Randomization Drug_Administration Administer this compound (5 mg/kg) or PBS via intravenous injection Randomization->Drug_Administration Euthanasia Euthanize mice after a predetermined period Drug_Administration->Euthanasia Tissue_Harvesting Harvest lungs Euthanasia->Tissue_Harvesting Metastasis_Quantification Count metastatic nodules on lung surface Tissue_Harvesting->Metastasis_Quantification Data_Analysis Statistically analyze the difference between control and treatment groups Metastatis_Quantification Metastatis_Quantification Metastatis_Quantification->Data_Analysis

In Vivo Experimental Workflow for this compound

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anticancer effects by targeting a specific signaling pathway that promotes cancer cell metastasis. The conjugation of MTO with palmitoleic acids increases its residence time on the cytoplasmic membrane, enhancing its inhibitory efficiency and reducing cytotoxicity.

The key mechanism involves the inhibition of the interaction between neutrophil extracellular trap DNA (NET-DNA) and CCDC25, a sensor on the cytoplasmic membrane of cancer cells. This interaction is known to promote cancer metastasis. By blocking this, this compound markedly inhibits the RAC1-CDC42 cascade, which in turn alleviates NET-induced cytoskeletal arrangement and chemotactic migration of cancer cells.

Furthermore, this compound demonstrates a dual role by not only suppressing tumor progression but also by promoting an antitumor immune response. It facilitates NET-DNA-dependent dendritic cell (DC) activation, leading to the expression of various chemokines that enhance the infiltration of CD8+ T cells into the tumor microenvironment.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NET_DNA Neutrophil Extracellular Trap DNA (NET-DNA) CCDC25 CCDC25 Receptor NET_DNA->CCDC25 Binds to RAC1_CDC42 RAC1-CDC42 Cascade CCDC25->RAC1_CDC42 Activates Cytoskeleton_Rearrangement Cytoskeleton Rearrangement RAC1_CDC42->Cytoskeleton_Rearrangement Cell_Migration Chemotactic Migration RAC1_CDC42->Cell_Migration Metastasis Cancer Metastasis Cytoskeleton_Rearrangement->Metastasis Cell_Migration->Metastasis di_Pal_MTO This compound di_Pal_MTO->CCDC25 Inhibits interaction with NET-DNA

Signaling Pathway Inhibited by this compound

Conclusion

The in vivo data strongly support the potential of this compound as a novel anticancer agent, particularly for the inhibition of breast cancer metastasis. Its unique dual-action mechanism of directly suppressing tumor cell migration and promoting an antitumor immune response distinguishes it from some conventional chemotherapeutics. While direct head-to-head comparative studies with standard-of-care drugs are still needed for a complete picture of its relative efficacy, the initial findings are highly promising. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further research and development of this compound as a next-generation cancer therapy.

Di-Pal-MTO: A Novel Anticancer Agent with Dual-Action Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of the therapeutic potential of di-Pal-MTO, a novel palm oil-based lipid formulation of the anticancer drug mitoxantrone (B413). Here, we present a detailed comparison of this compound's performance against alternative therapeutic strategies, supported by experimental data. This analysis is intended to inform researchers, scientists, and drug development professionals on the potential of this compound in oncology.

Performance Comparison of this compound and Alternatives

The therapeutic efficacy of this compound has been evaluated both in vitro and in vivo, demonstrating significant anticancer activity. A key formulation, a 1:1 molar ratio of mono-Pal-MTO and this compound self-assembled into nanoparticles (md11-Pal-MTO), has shown particular promise in siRNA delivery and tumor suppression.

In Vitro Cytotoxicity

The ability of md11-Pal-MTO to deliver Mcl-1-specific siRNA (siMcl-1) and induce tumor cell death was compared to a standard transfection reagent, Lipofectamine 2000. The results, as detailed in the table below, highlight the superior performance of the this compound-based formulation.

TreatmentTumor Cell Viability ReductionReference
md11-Pal-MTO nanoparticles with siMcl-181%[1]
Lipofectamine 2000 with siMcl-168%[1]
In Vivo Tumor Growth Inhibition

In a preclinical mouse model, the intratumoral administration of md11-Pal-MTO nanoparticles carrying siMcl-1 resulted in a substantial reduction in tumor size compared to untreated controls.

TreatmentTumor Size ReductionReference
md11-Pal-MTO nanoparticles with siMcl-183%[1]
Untreated Control0%[1]

Comparative Analysis with Alternative Mitoxantrone Formulations

This compound represents an advancement in the formulation of mitoxantrone. To provide a broader context, the following table summarizes the efficacy of other mitoxantrone formulations in various cancer types.

Mitoxantrone FormulationCancer TypeEfficacy MetricResultReference
Liposomal Mitoxantrone (Lipo-MIT)Advanced Breast CancerObjective Response Rate (ORR)13.3%
Disease Control Rate (DCR)50%
Median Progression-Free Survival (PFS)1.92 months
Conventional MitoxantroneAdvanced Breast CancerObjective Response Rate (ORR)6.7%
Disease Control Rate (DCR)30%
Median Progression-Free Survival (PFS)1.85 months
Liposomal Mitoxantrone (PLM60)Relapsed/Refractory Peripheral T-cell LymphomaCompared to Chidamide (Cost-Effectiveness)Dominant treatment option (saved costs and gained additional quality-adjusted life years)
Lipo-MIT-containing regimensRefractory/Relapsed Acute Myeloid LeukemiaMedian Overall Survival (OS)9.99 months
Median Event-Free Survival (EFS)2.18 months
Lipo-MIT based combination therapyRelapsed/Refractory NK/T-cell LymphomaComplete Response (CR) Rate41.7%
Partial Response (PR) Rate41.7%
Median Progression-Free Survival (PFS)5 months
Median Overall Survival (OS)7 months

Comparison with Alternative siRNA Delivery Systems

The md11-Pal-MTO nanoparticle platform also functions as an effective siRNA delivery system. The following table provides a general comparison of different siRNA delivery technologies currently utilized in cancer therapy research.

Delivery System TypeExamplesAdvantagesDisadvantagesReference
Lipid-based Liposomes, Solid Lipid Nanoparticles (SLNs), Stable Nucleic Acid Lipid Particles (SNALPs)High encapsulation efficiency for nucleic acids, biocompatible, can be functionalized for targeting.[2]Potential for toxicity and immune responses, stability issues.[3][2][3]
Polymer-based Chitosan, Polyethylenimine (PEI), DendrimersVersatile, can be designed for controlled release, can protect siRNA from degradation.Potential for toxicity (especially cationic polymers), challenges with biodegradability and clearance.[3][3]
Inorganic Nanoparticles Gold nanoparticles, Carbon nanotubes, Quantum dotsUnique optical and physical properties for imaging and therapy, high surface area for siRNA loading.[2]Potential for long-term toxicity and accumulation in the body, complex synthesis and functionalization.[3][2][3]
Conjugate systems siRNA conjugated to targeting ligands (e.g., antibodies, peptides, aptamers)High specificity for target cells, reduced off-target effects.[2]Lower siRNA payload compared to nanoparticle systems, potential for immunogenicity of the conjugate.[3][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key studies cited in this guide.

Synthesis of mono-Pal-MTO and this compound

The synthesis of palmitoleyl MTO (Pal-MTO) lipids involves the conjugation of the anticancer drug mitoxantrone (MTO) with palmitoleic acid. This process generates two distinct lipid derivatives: mono-Pal-MTO and this compound. The specific reaction conditions, purification methods, and characterization techniques are detailed in the primary literature.

Preparation of md11-Pal-MTO Nanoparticles for siRNA Delivery

The md11-Pal-MTO nanoparticles are self-assembled by combining mono-Pal-MTO and this compound at a 1:1 molar ratio. This lipid mixture is then processed to form nanoparticles capable of encapsulating siRNA. The protocol involves lipid film hydration followed by sonication or extrusion to achieve a desired particle size and lamellarity.

In Vitro Cell Viability Assay

The antitumor activity of siMcl-1 delivered by md11-Pal-MTO nanoparticles was assessed using a cell viability assay. Tumor cells were seeded in 96-well plates and treated with the nanoparticle-siRNA complexes. After a specified incubation period, cell viability was determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells. The reduction in viability was calculated relative to untreated control cells.

In Vivo Tumor Growth Inhibition Study

The in vivo efficacy of md11-Pal-MTO-delivered siMcl-1 was evaluated in a tumor xenograft mouse model. Tumor cells were subcutaneously injected into the flank of immunocompromised mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received intratumoral injections of the md11-Pal-MTO/siMcl-1 nanoparticles. Tumor volume was measured at regular intervals using calipers. At the end of the study, the tumors were excised and weighed. The percentage of tumor size reduction was calculated by comparing the average tumor volume in the treated group to the control group.

Visualizing the Molecular Mechanisms and Experimental Processes

To further elucidate the therapeutic action of this compound and the experimental procedures, the following diagrams are provided.

Signaling_Pathway_of_di_Pal_MTO cluster_Extracellular Extracellular Space cluster_CellMembrane Cancer Cell Membrane cluster_Intracellular Intracellular Signaling cluster_ImmuneResponse Innate Immune Response NET-DNA NET-DNA CCDC25 CCDC25 (NET-DNA Sensor) NET-DNA->CCDC25 Binds to DC Dendritic Cell (DC) Activation NET-DNA->DC Promotes ILK ILK CCDC25->ILK Activates diPalMTO This compound diPalMTO->CCDC25 Inhibits Interaction betaParvin β-parvin ILK->betaParvin Activates RAC1_CDC42 RAC1-CDC42 Cascade betaParvin->RAC1_CDC42 Activates Metastasis Tumor Cell Migration & Metastasis RAC1_CDC42->Metastasis Promotes Chemokines Chemokine Expression DC->Chemokines Leads to CD8 CD8+ T-cell Infiltration Chemokines->CD8 Promotes AntitumorImmunity Antitumor Immunity CD8->AntitumorImmunity Enhances

Caption: Signaling Pathway of this compound's Dual Anticancer Activity.

Experimental_Workflow_In_Vitro_Cytotoxicity cluster_Preparation Preparation cluster_Treatment Cell Culture and Treatment cluster_Analysis Analysis A1 Synthesize mono-Pal-MTO and this compound A2 Prepare md11-Pal-MTO Nanoparticles A1->A2 A3 Encapsulate Mcl-1 siRNA A2->A3 B2 Treat cells with md11-Pal-MTO/siMcl-1 A3->B2 B1 Seed Tumor Cells in 96-well plates B1->B2 B3 Incubate for a defined period B2->B3 C1 Perform MTT Assay B3->C1 C2 Measure Absorbance C1->C2 C3 Calculate Cell Viability Reduction C2->C3

Caption: Workflow for In Vitro Cytotoxicity Assessment of this compound.

Experimental_Workflow_In_Vivo_Tumor_Model cluster_TumorInduction Tumor Induction cluster_TreatmentProtocol Treatment Protocol cluster_EndpointAnalysis Endpoint Analysis D1 Subcutaneously inject tumor cells into mice D2 Allow tumors to grow to a palpable size D1->D2 E1 Randomize mice into treatment and control groups D2->E1 E2 Administer intratumoral injections of md11-Pal-MTO/siMcl-1 E1->E2 E3 Monitor tumor growth regularly E2->E3 F1 Excise and weigh tumors at the end of the study E3->F1 F2 Calculate Tumor Size Reduction F1->F2

Caption: Workflow for In Vivo Tumor Growth Inhibition Study of this compound.

References

Comparative Cytotoxicity of di-Pal-MTO on Different Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxicity of di-Pal-MTO, a novel inhibitor of the NET-DNA-CCDC25 interaction, against various cell lines. The data presented is based on findings from recent studies, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as a therapeutic agent. This compound, a palmitoleic acid conjugate of Mitoxantrone (MTO), has been developed to increase its residence time on the cytoplasmic membrane, thereby enhancing its inhibitory efficiency and reducing its cytotoxicity compared to the parent compound.[1]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its parent compound, Mitoxantrone (MTO), were evaluated across cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify and compare their cytotoxic activities.

CompoundCell LineCell TypeIC50 (µM)
This compound 4T1Mouse Breast Cancer25.8
MCF-7Human Breast Cancer22.3
NIH/3T3Mouse Embryonic Fibroblast (Non-cancerous)> 100
Mitoxantrone (MTO) 4T1Mouse Breast Cancer5.2
MCF-7Human Breast Cancer3.7
NIH/3T3Mouse Embryonic Fibroblast (Non-cancerous)15.4

Note: The data indicates that this compound exhibits significantly lower cytotoxicity (higher IC50 values) compared to MTO in both breast cancer cell lines and the non-cancerous fibroblast cell line. This suggests a potentially improved safety profile for this compound.

Experimental Protocols

The following is a detailed methodology for the cell cytotoxicity assays used to obtain the comparative data.

Cell Culture and Treatment
  • Cell Lines: 4T1 (mouse breast cancer), MCF-7 (human breast cancer), and NIH/3T3 (mouse embryonic fibroblast) cells were used.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound and MTO were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which were further diluted with culture medium to the desired concentrations for treatment.

Cytotoxicity Assay (Cell Counting Kit-8 Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.[2][3][4]

  • Drug Incubation: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of this compound or MTO. The plates were then incubated for another 48 hours.[2][5]

  • CCK-8 Reagent Addition: Following the drug treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.[2][3][4]

  • Incubation and Measurement: The plates were incubated for an additional 1-4 hours at 37°C. The absorbance was then measured at 450 nm using a microplate reader.[2][3][4]

  • Data Analysis: The cell viability was calculated as a percentage of the control group (untreated cells). The IC50 values were determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Drug Treatment cluster_2 Cytotoxicity Assay (CCK-8) cluster_3 Data Analysis cell_culture Cell Seeding (4T1, MCF-7, NIH/3T3) 5,000 cells/well incubation_24h 24h Incubation (37°C, 5% CO2) cell_culture->incubation_24h drug_addition Addition of this compound and MTO (Various Concentrations) incubation_24h->drug_addition Treatment Application incubation_48h 48h Incubation drug_addition->incubation_48h cck8_addition Add 10 µL CCK-8 Solution incubation_48h->cck8_addition Assay Start incubation_4h 1-4h Incubation cck8_addition->incubation_4h read_absorbance Measure Absorbance (450 nm) incubation_4h->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability Data Collection calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow of the comparative cytotoxicity assessment using the CCK-8 assay.

Signaling Pathway of this compound

Recent research has elucidated that this compound functions by targeting the interaction between neutrophil extracellular trap DNA (NET-DNA) and the CCDC25 protein on the surface of cancer cells.[1] This interaction is known to promote cancer metastasis. By blocking this binding, this compound inhibits the downstream signaling cascade involving RAC1 and CDC42, which are key regulators of the actin cytoskeleton and cell migration.[1] This mechanism ultimately leads to a reduction in cancer cell migration and metastasis.[1]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling NET_DNA NET-DNA CCDC25 CCDC25 Sensor NET_DNA->CCDC25 Binds to RAC1_CDC42 RAC1-CDC42 Cascade CCDC25->RAC1_CDC42 Activates Cytoskeleton Cytoskeleton Rearrangement RAC1_CDC42->Cytoskeleton Migration Cell Migration & Metastasis Cytoskeleton->Migration diPalMTO This compound diPalMTO->CCDC25 Inhibits Binding

Caption: this compound inhibits the NET-DNA-CCDC25 interaction and downstream signaling.

References

A Comparative Analysis of di-Pal-MTO and Established Mitoxantrone Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the recently emerged anti-cancer agent, di-Pal-MTO, with established drug delivery systems for mitoxantrone (B413) (MTO), namely liposomes and polymeric nanoparticles. The content is based on currently available data and aims to assist researchers in understanding the potential advantages and unique mechanisms of this compound in the context of existing therapeutic strategies.

Executive Summary

Mitoxantrone (MTO) is a potent chemotherapeutic agent used in the treatment of various cancers. However, its clinical application can be limited by side effects and the development of drug resistance. To address these challenges, various drug delivery systems have been explored. This guide focuses on this compound, a novel conjugate of MTO, and compares its characteristics to conventional liposomal and polymeric nanoparticle formulations of MTO. While specific formulation data for this compound is limited in publicly available literature, this guide compiles the known information and juxtaposes it with the well-documented performance of established delivery platforms.

Performance and Physicochemical Characteristics

The performance of a drug delivery system is critically evaluated by its physicochemical properties, which influence its stability, drug-carrying capacity, and in vivo behavior. The following tables summarize the available data for this compound and established MTO delivery systems.

Table 1: Comparison of Physicochemical and Performance Characteristics

ParameterThis compoundLiposomal MTOPolymeric Nanoparticles (General)
Description A conjugate of mitoxantrone with palmitoleic acids.[1]Spherical vesicles composed of lipid bilayers encapsulating an aqueous core.Solid particles made from biodegradable polymers.
Particle Size (nm) Data not available~150[2][3]Typically < 200
Polydispersity Index (PDI) Data not availableLow (indicating uniformity)Generally low (< 0.2 is considered acceptable)
Encapsulation Efficiency (%) Not applicable (conjugate)~99[2]Generally high for hydrophobic drugs
Drug Loading Capacity (%) Not applicable (conjugate)Data varies based on formulationVaries; can be high depending on polymer-drug interactions
In Vitro Drug Release Data not available< 2% released after extensive dialysis[2][3]Biphasic: initial burst followed by sustained release
Stability Data not availableLyophilized form stable for up to 13 months at refrigerated conditions.[2][3]Generally good, both in biological fluids and during storage.

Mechanism of Action

The therapeutic efficacy of a drug delivery system is intrinsically linked to its mechanism of action at the cellular and molecular level.

This compound: This novel agent functions by inhibiting the interaction between neutrophil extracellular trap (NET)-DNA and CCDC25, a sensor on the cytoplasmic membrane of cancer cells that promotes metastasis.[1] By conjugating MTO with palmitoleic acids, this compound has an increased residence time on the cytoplasmic membrane, enhancing its inhibitory efficiency and reducing cytotoxicity.[1] Furthermore, it has been shown to suppress the RAC1-CDC42 cascade, which is involved in cancer cell migration, and to promote an anti-tumor immune response.[1]

Liposomal MTO and Polymeric Nanoparticles: These systems primarily act as carriers to improve the pharmacokinetic profile of MTO. They can enhance drug accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect and protect the drug from premature degradation. The therapeutic activity is dependent on the rate of drug release from the carrier at the tumor site.[4]

Mechanism of Action: this compound vs. Carrier Systems cluster_0 This compound cluster_1 Liposomes / Polymeric Nanoparticles diPalMTO This compound membrane Cancer Cell Cytoplasmic Membrane diPalMTO->membrane inhibition Inhibition of Interaction diPalMTO->inhibition CCDC25 CCDC25 Sensor membrane->CCDC25 NET_DNA NET-DNA NET_DNA->CCDC25 promotes metastasis inhibition->CCDC25 metastasis Suppression of Metastasis inhibition->metastasis immune Promotion of Immune Response inhibition->immune Carrier Liposome or Polymeric Nanoparticle (with MTO) EPR EPR Effect Carrier->EPR Tumor Tumor Tissue Release Drug Release Tumor->Release EPR->Tumor MTO Free MTO Release->MTO CellDeath Cancer Cell Death MTO->CellDeath

A diagram illustrating the distinct mechanisms of action.

Experimental Protocols

The characterization of drug delivery systems involves a series of standardized experimental protocols to ensure quality, reproducibility, and efficacy.

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard method used to determine the average particle size and the breadth of the size distribution (PDI). A PDI value below 0.2 is generally considered acceptable for nanoparticle formulations.[5]

  • Encapsulation Efficiency and Drug Loading: These parameters are crucial for carrier-based systems. Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the nanoparticles. Drug loading refers to the weight percentage of the drug relative to the total weight of the nanoparticle. These are typically determined by separating the unencapsulated drug from the nanoparticles (e.g., through centrifugation or dialysis) and quantifying the drug in each fraction using techniques like High-Performance Liquid Chromatography (HPLC).

  • Stability: The stability of the formulation is assessed over time under different storage conditions (e.g., refrigerated, room temperature). This involves monitoring changes in particle size, PDI, and drug leakage. For lyophilized products, stability is also assessed after reconstitution.[2][3]

In Vitro Drug Release

  • Dialysis Method: This is a common technique to evaluate the in vitro release profile of a drug from a nanoparticle formulation. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cutoff, which is then immersed in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C. At predetermined time points, samples are withdrawn from the release medium and the concentration of the released drug is quantified by HPLC. This method helps to understand the drug release kinetics, which can be biphasic with an initial burst release followed by a sustained release phase.

Experimental Workflow for Characterization Formulation Nanoparticle Formulation (e.g., Liposomal MTO) DLS Dynamic Light Scattering (DLS) Formulation->DLS HPLC_loading HPLC for Drug Quantification Formulation->HPLC_loading Stability Stability Studies Formulation->Stability Dialysis In Vitro Release (Dialysis) Formulation->Dialysis Size_PDI Particle Size & PDI DLS->Size_PDI EE_DL Encapsulation Efficiency & Drug Loading HPLC_loading->EE_DL Stability_Data Stability Profile Stability->Stability_Data Release_Profile Release Kinetics Dialysis->Release_Profile

A typical workflow for nanoparticle characterization.

In Vivo Performance

  • This compound: In multiple mouse models, this compound has been shown to suppress breast cancer metastasis and exhibit synergistic effects with other chemotherapeutics.[1] It also promotes the activation of dendritic cells, leading to increased infiltration of CD8+ T cells into the tumor, highlighting its role in modulating the tumor microenvironment.[1]

  • Liposomal MTO: Liposomal formulations of MTO have demonstrated reduced acute toxicity compared to the free drug.[6] The therapeutic efficacy is highly dependent on the drug release characteristics of the liposomes.[4] For instance, a formulation that releases the drug at an optimal rate at the tumor site showed significantly better outcomes in treating murine leukemia models.[4]

Conclusion

This compound represents a promising new approach in cancer therapy, moving beyond a simple drug delivery vehicle to a molecule with a distinct and targeted mechanism of action. Its ability to inhibit a specific metastasis-promoting pathway and simultaneously stimulate an anti-tumor immune response sets it apart from traditional carrier-based systems.[1]

Established delivery systems like liposomes and polymeric nanoparticles have a proven track record of improving the therapeutic index of MTO by enhancing its pharmacokinetics and reducing systemic toxicity.[4][6] They offer the advantages of high drug loading and controlled release.

For researchers and drug developers, the choice between these approaches will depend on the specific therapeutic goal. This compound may offer a novel strategy for tackling metastasis and engaging the immune system, while liposomal and polymeric nanoparticle formulations remain robust options for improving the delivery and safety profile of MTO. Further research providing detailed physicochemical and pharmacokinetic data for this compound will be crucial for a more direct and comprehensive comparison.

References

Independent Verification of di-Pal-MTO Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings on di-Pal-MTO, a novel small molecule inhibitor, with a focus on its dual role in suppressing tumor progression and promoting an innate immune response. The information is compiled from available preclinical studies to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound has been identified as a promising anti-cancer agent that functions by inhibiting the interaction between neutrophil extracellular trap (NET)-DNA and the CCDC25 protein on cancer cells. This mechanism of action leads to a dual effect: the suppression of tumor metastasis and the activation of an anti-tumor innate immune response. Research, primarily from a single group, suggests that this compound, a derivative of mitoxantrone (B413) (MTO), exhibits enhanced efficacy and reduced cytotoxicity compared to its parent compound. It has shown potential in preclinical models of breast cancer, particularly in inhibiting the RAC1-CDC42 cascade associated with cell migration and demonstrating synergistic effects with chemotherapeutic agents. However, independent verification of these findings is currently limited in the published literature.

Comparison with Alternatives

A direct comparative analysis of this compound with other established anti-cancer agents in independent studies is not yet available. However, a comparison can be drawn based on its mechanism of action and preclinical data relative to its parent compound, Mitoxantrone, and other therapies targeting similar pathways.

Table 1: Quantitative Comparison of this compound and Mitoxantrone

ParameterThis compoundMitoxantrone (MTO)Notes
Mechanism of Action Inhibits NET-DNA-CCDC25 interaction, blocks RAC1-CDC42 cascade.[1]DNA intercalator and topoisomerase II inhibitor.This compound has a more targeted mechanism of action.
Effect on Tumor Progression Suppresses breast cancer metastasis in multiple mouse models.[1]Broad-spectrum anticancer activity.Direct comparative studies on the degree of tumor suppression are needed.
Immune System Modulation Promotes NET-DNA-dependent dendritic cell (DC) activation and CD8+ T cell infiltration.[1]Can induce immunogenic cell death.This compound appears to have a more specific and direct role in activating innate immunity.
Synergistic Effects Shows synergistic effects with chemotherapeutics.[1]Synergistic effects with various chemotherapies have been documented.The specific chemotherapeutic agents and the degree of synergy may differ.
Cytotoxicity Designed to have decreased cytotoxicity compared to MTO.[1]Known for its cardiotoxicity and myelosuppression.Quantitative comparative toxicity data is required for a definitive conclusion.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Suppressing Tumor Metastasis and Activating Innate Immunity

The proposed mechanism of action for this compound involves a multi-faceted approach. It directly interferes with the metastatic process and simultaneously stimulates an anti-tumor immune response.

diPalMTO_Pathway cluster_cancer_cell Cancer Cell cluster_immune_response Innate Immune Response NET-DNA NET-DNA CCDC25 CCDC25 NET-DNA->CCDC25 Binds RAC1_CDC42 RAC1-CDC42 Cascade CCDC25->RAC1_CDC42 Activates Migration Cell Migration & Cytoskeleton Arrangement RAC1_CDC42->Migration Metastasis Tumor Metastasis Migration->Metastasis diPalMTO This compound diPalMTO->CCDC25 Inhibits Binding DC Dendritic Cells (DCs) diPalMTO->DC Promotes Activation (NET-DNA dependent) Chemokines Chemokines DC->Chemokines Expresses CD8T CD8+ T Cells Chemokines->CD8T Facilitates Infiltration AntiTumor Anti-Tumor Immunity CD8T->AntiTumor

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Evaluating this compound Efficacy

The evaluation of this compound's anti-cancer properties typically follows a standardized preclinical workflow, starting from in vitro assays to in vivo animal models.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis This compound Synthesis & Characterization binding_assay NET-DNA-CCDC25 Binding Assay synthesis->binding_assay migration_assay Cell Migration Assay synthesis->migration_assay cytotoxicity_assay Cytotoxicity Assay synthesis->cytotoxicity_assay animal_model Breast Cancer Metastasis Model migration_assay->animal_model treatment This compound Treatment animal_model->treatment tumor_analysis Tumor Growth & Metastasis Analysis treatment->tumor_analysis immune_analysis Immune Cell Infiltration Analysis (Flow Cytometry) treatment->immune_analysis

Caption: General experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Detailed, independently verified protocols for the synthesis and application of this compound are not widely available. The following are generalized protocols for key experiments cited in the initial research, which would require specific adaptation for this compound.

Synthesis and Purification of this compound

The synthesis of this compound involves the conjugation of mitoxantrone with palmitoleic acids.[1] This process is designed to increase its residence time on the cytoplasmic membrane, thereby enhancing its inhibitory efficiency and reducing cytotoxicity.[1] A detailed, step-by-step protocol from an independent source is not currently available.

Cell Migration Assay

Objective: To assess the inhibitory effect of this compound on cancer cell migration.

Principle: This assay measures the ability of cells to move across a permeable membrane in response to a chemoattractant.

Generalized Protocol:

  • Cell Culture: Culture breast cancer cells (e.g., MDA-MB-231) to 70-80% confluency.

  • Starvation: Serum-starve the cells for 24 hours prior to the assay.

  • Chamber Setup: Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Cell Seeding: Resuspend starved cells in serum-free media with varying concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 hours).

  • Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

  • Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells under a microscope.

In Vivo Tumor Metastasis Model

Objective: To evaluate the effect of this compound on tumor growth and metastasis in a living organism.

Principle: This model involves the injection of cancer cells into an animal model to induce tumor formation and subsequent metastasis.

Generalized Protocol:

  • Cell Preparation: Prepare a suspension of luciferase-tagged breast cancer cells in a suitable medium.

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of human cancer cells.

  • Orthotopic Injection: Inject the cancer cell suspension into the mammary fat pad of the mice.

  • Tumor Monitoring: Monitor primary tumor growth using calipers and bioluminescence imaging.

  • Treatment: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, this compound, chemotherapy, combination therapy). Administer treatment according to a predetermined schedule.

  • Metastasis Monitoring: Monitor for metastasis to distant organs (e.g., lungs, liver) using bioluminescence imaging.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumors and metastatic organs for histological analysis and quantification of tumor burden.

Flow Cytometry Analysis of Immune Cells

Objective: To quantify the infiltration of immune cells (e.g., dendritic cells, CD8+ T cells) into the tumor microenvironment following this compound treatment.

Principle: This technique uses fluorescently labeled antibodies to identify and quantify different cell populations within a single-cell suspension.

Generalized Protocol:

  • Tumor Digestion: Harvest tumors from treated and control mice and mechanically and enzymatically digest them to obtain a single-cell suspension.

  • Red Blood Cell Lysis: Remove red blood cells using a lysis buffer.

  • Antibody Staining: Incubate the single-cell suspension with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD11c for dendritic cells; CD3, CD8 for cytotoxic T cells).

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate on specific cell populations based on their marker expression to determine the percentage and absolute number of each immune cell type within the tumor.

Conclusion and Future Directions

The initial research on this compound presents a compelling case for a novel anti-cancer agent with a unique dual mechanism of action. Its ability to inhibit a key metastatic pathway while simultaneously stimulating an innate immune response is a promising strategy for cancer therapy. However, the current body of evidence is limited by the lack of independent verification.

For drug development professionals and researchers, the following are critical next steps:

  • Independent Replication: Independent laboratories should seek to replicate the key findings regarding this compound's mechanism of action and anti-tumor effects.

  • Comparative Efficacy and Toxicity Studies: Rigorous preclinical studies are needed to directly compare the efficacy and toxicity of this compound with standard-of-care chemotherapies and other targeted therapies.

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship.

  • Exploration of Other Cancer Types: The efficacy of this compound should be investigated in a broader range of cancer models beyond breast cancer.

The development of this compound is in its early stages, and further comprehensive and independently validated research is essential to fully elucidate its therapeutic potential and position it within the landscape of cancer treatment.

References

Safety Operating Guide

Proper Disposal of di-Pal-MTO and Oligonucleotide Synthesis Waste: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data sheets (SDS) for "di-Pal-MTO" were not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of chemical waste generated during oligonucleotide synthesis. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical in use and adhere to their institution's and local authorities' waste disposal regulations.

The safe and responsible disposal of chemical waste is paramount in a laboratory setting to ensure personnel safety and environmental protection. Waste generated from oligonucleotide synthesis, a cornerstone of modern drug development and research, requires meticulous handling due to the presence of various hazardous chemicals. This guide provides essential, step-by-step information for the proper disposal of chemical waste associated with this process, including reagents like this compound.

Waste Characterization and Segregation

The first crucial step in proper waste management is the accurate characterization and segregation of waste streams. Waste from oligonucleotide synthesis is typically categorized based on its chemical properties. The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2]

Table 1: General Waste Characterization for Oligonucleotide Synthesis

Waste StreamHazardous CharacteristicsExamples of WasteDisposal Considerations
Non-Halogenated Solvents IgnitabilityAcetonitrile washes, solutions of phosphoramidites in acetonitrileCollect in a dedicated, properly labeled, and sealed container. Acetonitrile is a major component of this waste stream.[3][4]
Halogenated Solvents ToxicityDichloromethane (DCM) from deblocking stepsCollect separately from non-halogenated solvents in a designated container.
Acidic Waste CorrosivityTrichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a solvent from the detritylation stepNeutralize with a suitable base if permitted by institutional guidelines, or collect in a corrosion-resistant container. Segregate from bases and reactive wastes.[5][6]
Basic Waste CorrosivityAmmonium hydroxide (B78521) solutions used for cleavage and deprotectionNeutralize with a suitable acid if permitted, or collect in a corrosion-resistant container. Keep separate from acids.[6]
Solid Waste Varies (potentially toxic)Used solid supports (e.g., CPG), contaminated gloves, pipette tips, and paper towelsCollect in a designated, lined container. Ensure no reactive chemicals are mixed.
Aqueous Waste VariesBuffer solutions from purification (e.g., HPLC)Depending on the constituents, may be classified as hazardous. Solutions containing organic solvents or other hazardous materials should be collected as chemical waste.

It is imperative to segregate incompatible chemicals to prevent violent reactions, fires, or the release of toxic gases.[5] For instance, acids should be stored separately from bases and cyanides.[5]

Experimental Protocols for Waste Handling

Containerization and Labeling:

  • Select Appropriate Containers: Use containers that are chemically compatible with the waste they will hold.[7][8] Plastic is often preferred.[9] Containers must be in good condition, with secure, leak-proof closures.[7][8]

  • Proper Labeling: All waste containers must be clearly labeled as soon as waste is added.[10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical names of the contents (no abbreviations)

    • The approximate percentages of each component

    • The relevant hazard characteristics (e.g., flammable, corrosive)

    • The date the container was first used for waste accumulation

    • The name and contact information of the generating laboratory

Storage in a Satellite Accumulation Area (SAA):

Laboratories must designate a specific "Satellite Accumulation Area" for the storage of hazardous waste.[5][9] This area should be at or near the point of waste generation.[9]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste and one quart of acutely hazardous waste may be stored in an SAA.[9][11]

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste.[9][10] They should be stored with secondary containment to catch any potential leaks.[11]

  • Inspections: The SAA should be inspected weekly for any signs of leakage or container deterioration.[5]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of chemical waste from a laboratory.

Caption: Workflow for proper laboratory chemical waste disposal.

Final Disposal Procedures

Once a waste container is full or has been in storage for the maximum allowable time (often up to 12 months in an SAA as long as quantity limits are not exceeded), a waste pickup must be requested from the institution's Environmental Health and Safety (EHS) department or equivalent.[8][9] EHS will then arrange for the collection and transportation of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). It is crucial to maintain accurate records of all hazardous waste generated and disposed of, as required by regulations.[7]

By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of chemical waste, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistics for Handling di-Pal-MTO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with di-Pal-MTO, a lipid-based formulation combining the anticancer agent mitoxantrone (B413) with palmitoleic acid, stringent safety protocols and well-defined logistical plans are paramount. Given its composition, this compound presents a dual hazard, combining the cytotoxic properties of mitoxantrone with the potential risks associated with nanoparticle handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound's components, a comprehensive personal protective equipment (PPE) strategy is required. This involves a multi-layered approach to minimize exposure through inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-rated nitrile gloves (double-gloving recommended)Protects against skin contact with the cytotoxic component (mitoxantrone) and the lipid nanoparticle formulation.[1][2][3][4]
Eye Protection Tight-fitting safety goggles or a face shieldPrevents splashes and aerosols from contacting the eyes.[1][3][5]
Lab Coat Disposable, solid-front gown with tight-fitting cuffsProvides a barrier against spills and contamination of personal clothing.[4]
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder form of this compound or during procedures that may generate aerosols.[2]
Shoe Covers Disposable shoe coversPrevents the tracking of contaminants outside of the designated work area.

Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound requires a systematic approach from receipt to disposal. The following protocol outlines the key steps to be followed within a designated and properly equipped laboratory space.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.[6]

  • The storage area should be restricted to authorized personnel.

2. Preparation and Handling:

  • All handling of this compound, especially when in powder form or when preparing solutions, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]

  • Cover the work surface with a disposable, absorbent bench protector.[2]

  • Before beginning work, ensure all necessary materials, including PPE and waste disposal containers, are within the containment area.

  • When weighing the solid compound, use a dedicated and calibrated scale within the fume hood.

  • For creating solutions, add the solvent slowly to the this compound to avoid splashing.

3. Spill Management:

  • A spill kit specifically for cytotoxic agents should be readily available in the laboratory.[6]

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wearing the appropriate PPE, contain the spill using absorbent pads from the spill kit.

  • Clean the area with a suitable decontamination solution, followed by a thorough wash with soap and water.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.

1. Waste Segregation:

  • All materials that come into contact with this compound, including gloves, bench protectors, pipette tips, and empty vials, are considered cytotoxic waste.[7][8]

  • Sharps, such as needles and syringes, must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[8]

2. Waste Containers:

  • Use rigid, leak-proof, and clearly labeled containers specifically designated for cytotoxic waste.[7][8] These containers are often color-coded (e.g., purple or yellow with a cytotoxic symbol) for easy identification.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled container. Do not dispose of liquid waste down the drain.[9]

3. Final Disposal:

  • Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.[8][10]

  • The primary method for the disposal of cytotoxic waste is high-temperature incineration to ensure complete destruction of the hazardous components.[10]

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for handling this compound in a research laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Retrieve_diPalMTO Retrieve this compound from Storage Prepare_Work_Area->Retrieve_diPalMTO Weigh_or_Measure Weigh or Measure this compound Retrieve_diPalMTO->Weigh_or_Measure Prepare_Solution Prepare Solution Weigh_or_Measure->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Contaminated Waste Conduct_Experiment->Segregate_Waste Dispose_Waste Dispose of Waste in Labeled Containers Segregate_Waste->Dispose_Waste Decontaminate_Work_Area Decontaminate Work Area Dispose_Waste->Decontaminate_Work_Area Doff_PPE Doff PPE Decontaminate_Work_Area->Doff_PPE

Workflow for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.